Poricoic Acid A
Description
This compound has been reported in Phellodendron amurense and Wolfiporia cocos with data available.
from Poria cocos (Polyporaceae); structure in first source
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[(2R,3R,3aR,6S,7S,9bR)-6-(2-carboxyethyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methyl-5-methylideneheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46O5/c1-18(2)20(5)9-10-21(28(35)36)27-25(32)17-31(8)24-12-11-22(19(3)4)29(6,15-14-26(33)34)23(24)13-16-30(27,31)7/h12-13,18,21-22,25,27,32H,3,5,9-11,14-17H2,1-2,4,6-8H3,(H,33,34)(H,35,36)/t21-,22+,25-,27+,29+,30-,31+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVAQLXUMUVEKGR-SMFZDKLCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)CCC(C1C(CC2(C1(CC=C3C2=CCC(C3(C)CCC(=O)O)C(=C)C)C)C)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=C)CC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3C2=CC[C@H]([C@]3(C)CCC(=O)O)C(=C)C)C)C)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401346653 | |
| Record name | Poricoic acid A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401346653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137551-38-3 | |
| Record name | Poricoic acid A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401346653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Poricoic Acid A: Discovery, Isolation, and Therapeutic Potential from Poria cocos
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Poria cocos, a fungus well-established in traditional Chinese medicine, is a rich reservoir of bioactive compounds. Among these, the lanostane-type triterpenoid (B12794562) Poricoic Acid A has emerged as a molecule of significant scientific interest.[1] First isolated from the surface layer of Poria cocos, this tetracyclic triterpenoid is increasingly recognized for its diverse pharmacological activities, including potent anti-cancer, anti-inflammatory, and anti-fibrotic properties.[1][2] This technical guide provides a comprehensive overview of the discovery and isolation of this compound, detailed experimental protocols for its extraction and analysis, and an exploration of its mechanisms of action through key signaling pathways.
Chemical and Physical Properties
This compound, with the molecular formula C₃₁H₄₆O₅ and a molecular weight of 498.7 g/mol , is structurally identified as 16α-hydroxy-3,4-secolanosta-4(28),7,9(11),24(31)-tetraen-3,21-dioic acid.[1] Its definitive identification is achieved through a combination of spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
| Property | Value | Reference(s) |
| Molecular Formula | C₃₁H₄₆O₅ | [1] |
| Molecular Weight | 498.7 g/mol | [1] |
| IUPAC Name | (2R)-2-[(2R,3R,3aR,6S,7S,9bR)-6-(2- carboxyethyl)-2-hydroxy- 3a,6,9b-trimethyl-7-prop-1-en- 2-yl-1,2,3,4,7,8- hexahydrocyclopenta[a]naphth alen-3-yl]-6-methyl-5- methylideneheptanoic acid | [1] |
| Appearance | Powder | [1] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1][3] |
| Purity | 95%~99% | [4] |
Discovery and Isolation from Poria cocos
The isolation of this compound from the dried sclerotium of Poria cocos is a meticulous, multi-step process that begins with solvent extraction and is followed by advanced chromatographic purification techniques to achieve a high degree of purity.[1] The concentration of this compound in the raw material can vary, with quantitative analysis by HPLC indicating a range of 0.156 to 0.885 mg/g.[1]
Quantitative Yield of this compound
| Source Material | Analytical Method | This compound Content (mg/g) | Reference(s) |
| Poria cocos (Fushen) | UPLC | 0.156 ± 0.103 to 0.885 ± 0.306 | [1] |
Experimental Protocol: Extraction and Purification
This protocol outlines a common and effective method for the extraction and purification of this compound from Poria cocos.
1. Preparation of Raw Material:
-
The dried sclerotium of Poria cocos is pulverized into a fine powder to maximize the surface area for efficient extraction.[1]
2. Solvent Extraction:
-
The powdered material is subjected to extraction with 80% ethanol.[5] This can be achieved through maceration at room temperature for 24 hours or via reflux extraction at an elevated temperature.[5]
-
The resulting extract is filtered to remove solid residues, and the solvent is subsequently evaporated under reduced pressure to yield a crude extract.[1]
3. Chromatographic Purification:
-
High-Speed Countercurrent Chromatography (HSCCC): This technique is employed for the initial purification of the crude extract.[1] The fractions containing this compound are identified and pooled, achieving a purity of approximately 92%.[1]
-
Preparative High-Performance Liquid Chromatography (prep-HPLC): The pooled fractions from HSCCC are further purified using a preparative HPLC system, typically with a C18 column.[1] A gradient of methanol (B129727) and 0.1% aqueous acetic acid is commonly used as the mobile phase.[1]
-
The peak corresponding to this compound is collected, and the solvent is evaporated to yield the final product with a purity exceeding 95%.[1]
Biological Activities and Signaling Pathways
This compound exhibits a remarkable spectrum of biological activities, with extensive research focused on its anti-cancer, anti-inflammatory, and anti-fibrotic effects.[1][2] These therapeutic actions are mediated through the modulation of several critical signaling pathways.
Anti-Cancer Activity
This compound has demonstrated significant anti-tumor effects in various cancer cell lines.[2] Its mechanisms of action include inducing apoptosis and autophagy, arresting the cell cycle, and inhibiting cancer cell proliferation, migration, and invasion.[2] A key target in its anti-cancer activity is the MEK/ERK signaling pathway.[6]
Experimental Protocol: Western Blot Analysis of MEK/ERK Pathway
-
Cell Culture and Treatment: Cancer cell lines (e.g., H460 and H1299) are cultured and treated with varying concentrations of this compound for a specified duration (e.g., 24 hours).[1]
-
Protein Extraction: Cells are lysed, and the total protein is extracted.[1]
-
Western Blotting:
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against the total and phosphorylated forms of MEK1/2 and ERK1/2.[1]
-
Following incubation with a secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.[2]
-
Anti-Inflammatory and Anti-Fibrotic Activities
This compound has shown significant anti-inflammatory and anti-fibrotic properties, particularly in the context of kidney disease.[7][8] It exerts these effects by modulating key signaling pathways, including the NF-κB/MAPK and TGF-β/Smad pathways.[2][8] Furthermore, it has been found to activate AMPK, which plays a role in attenuating renal fibrosis.[3]
Experimental Protocol: Immunofluorescence for Fibrotic Markers
-
Cell Culture and Induction of Fibrosis: Renal fibroblast cell lines are treated with TGF-β1 to induce a fibrotic phenotype.[1]
-
Treatment with this compound: The cells are co-treated with TGF-β1 and varying concentrations of this compound.
-
Immunofluorescence Staining: Cells are fixed, permeabilized, and stained for fibrotic markers such as alpha-smooth muscle actin (α-SMA) and fibronectin to visualize the effects of this compound on the extracellular matrix.[1]
Conclusion
This compound, a prominent triterpenoid from Poria cocos, stands out as a promising natural compound with a diverse array of pharmacological activities.[2] Its well-documented anti-cancer, anti-inflammatory, and anti-fibrotic properties, mediated through the modulation of key signaling pathways such as MEK/ERK, NF-κB/MAPK, and TGF-β/Smad, underscore its therapeutic potential.[1][2] The detailed methodologies for its isolation and purification, coupled with robust protocols for evaluating its biological activity, provide a solid foundation for further research and development. Continued investigation into the multifaceted mechanisms of this compound will be crucial in unlocking its full potential for the development of novel therapeutics for a range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. CAS 137551-38-3 | this compound [phytopurify.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound, an Active Ingredient Extracted From Poria cocos, Inhibits Lung Cancer Cell Growth by Suppressing MEK/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound attenuates renal fibrosis by inhibiting endoplasmic reticulum stress-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound suppresses TGF-β1-induced renal fibrosis and proliferation via the PDGF-C, Smad3 and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
Poricoic Acid A chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poricoic Acid A is a lanostane-type triterpenoid (B12794562) derived from the medicinal fungus Poria cocos. This fungus, known as "Fuling" in traditional Chinese medicine, has a long history of use in treating various ailments. Modern scientific investigation has identified this compound as one of its primary bioactive constituents, demonstrating significant potential in oncology and for the treatment of fibrotic diseases. This document provides an in-depth overview of the chemical structure, properties, biological activities, and experimental protocols related to this compound, intended to serve as a valuable resource for the scientific community.
Chemical Structure and Properties
This compound is a tetracyclic triterpenoid with the molecular formula C₃₁H₄₆O₅ and a molecular weight of 498.7 g/mol .[1][2] Its complex structure features a lanostane (B1242432) core, a hydroxyl group, and two carboxylic acid moieties, contributing to its unique chemical and biological properties.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₃₁H₄₆O₅ | [1][2] |
| Molecular Weight | 498.7 g/mol | [1][2] |
| IUPAC Name | (2R)-2-[(2R,3R,3aR,6S,7S,9bR)-6-(2-carboxyethyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methyl-5-methylideneheptanoic acid | [2] |
| Appearance | Powder | [1] |
| Solubility | Soluble in DMSO (100 mg/mL, 200.52 mM), Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Poorly soluble in water. | [1][3] |
| Melting Point | Data for the related compound Poricoic Acid AE is 215-216 °C. The melting point for this compound is not readily available in the cited literature. | [4] |
Note on Spectroscopic Data: While detailed ¹H-NMR, ¹³C-NMR, and mass spectrometry fragmentation data are crucial for the unambiguous identification and characterization of this compound, specific, publicly available datasets were not identified in the search results. Researchers should rely on authenticated standards for definitive structural confirmation.
Biological Activities and Signaling Pathways
This compound has demonstrated a range of biological activities, with its anti-tumor and anti-fibrotic properties being the most extensively studied. These effects are mediated through the modulation of several key cellular signaling pathways.
Anti-Cancer Activity
This compound exhibits cytotoxic and anti-proliferative effects against various cancer cell lines.
Table 2: In Vitro Anti-Cancer Activity of this compound
| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference(s) |
| H460 | Lung Cancer | EdU assay | Proliferation | Inhibition at 100 and 200 µg/mL | [5][6] |
| H1299 | Lung Cancer | EdU assay | Proliferation | Inhibition at 100 and 200 µg/mL | [5][6] |
| SKOV3 | Ovarian Cancer | Not Specified | Viability, Migration, Invasion | Dose-dependent suppression | |
| A549 | Lung Cancer | MTT assay | Cytotoxicity | IC50 > 100 μM | |
| B16 | Melanoma | Proliferation | Cytotoxicity | IC50 = 48.01 μg/mL |
Key Signaling Pathways in Cancer:
-
MEK/ERK Pathway: this compound has been shown to directly target and inhibit MEK1/2, leading to the downregulation of the MEK/ERK signaling pathway. This suppression results in decreased cancer cell growth and proliferation.[7]
-
mTOR/p70S6K Pathway: In ovarian cancer cells, this compound inhibits the mTOR/p70S6K signaling axis, which is crucial for cell growth and survival, leading to the induction of autophagy.
-
Apoptosis Induction: The compound activates caspases, including caspase-3, -8, and -9, key executioners of apoptosis, leading to programmed cell death in cancer cells.
Anti-Fibrotic Activity
This compound has demonstrated significant anti-fibrotic effects, particularly in models of renal fibrosis.
Key Signaling Pathways in Fibrosis:
-
TGF-β/Smad Pathway: Transforming growth factor-beta (TGF-β) is a key driver of fibrosis. This compound inhibits the TGF-β1-induced activation of the Smad signaling pathway, a central mediator of the fibrotic process.
-
AMPK Pathway: this compound activates AMP-activated protein kinase (AMPK), which in turn attenuates fibroblast activation and abnormal extracellular matrix remodeling in renal fibrosis.[3]
-
Endoplasmic Reticulum Stress (ERS): The compound has been shown to inhibit ERS-mediated apoptosis, providing a renoprotective effect.
Experimental Protocols
Isolation and Purification of this compound from Poria cocos
1. Ethanol Extraction:
-
Material Preparation: The dried sclerotium of Poria cocos is pulverized into a fine powder.[8]
-
Extraction: The powder is subjected to reflux extraction with 80% ethanol.
-
Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.[8]
2. Chromatographic Purification:
-
High-Speed Counter-Current Chromatography (HSCCC): The crude extract is first separated using HSCCC.
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
The fractions containing this compound from HSCCC are pooled, concentrated, and further purified by preparative HPLC on a C18 column.[8]
-
Mobile Phase: A gradient of methanol (B129727) and water is typically used.
-
The purified this compound is collected and dried.[8]
-
In Vitro Cell Viability Assay (CCK-8)
1. Cell Seeding:
-
Seed cancer cell lines (e.g., H460, H1299) in 96-well plates at an appropriate density and allow them to adhere overnight.
2. Treatment:
-
Treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
3. CCK-8 Addition and Incubation:
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate the plate for 1-4 hours at 37°C.
4. Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
5. Data Analysis:
-
Calculate cell viability as a percentage of the control group.
Western Blot Analysis for Protein Expression and Phosphorylation
1. Cell Lysis:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
2. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay.
3. SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
4. Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., against total or phosphorylated forms of MEK, ERK, AMPK, or Smad3) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
5. Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound is a promising natural product with well-documented anti-cancer and anti-fibrotic properties. Its mechanisms of action, involving the modulation of key signaling pathways such as MEK/ERK, mTOR/p70S6K, TGF-β/Smad, and AMPK, provide a strong rationale for its further investigation and development as a therapeutic agent. The detailed protocols provided in this guide offer a framework for researchers to explore the full potential of this multifaceted compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Poricoic acid AE | 1159753-88-4 [chemicalbook.com]
- 5. This compound | C31H46O5 | CID 5471851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, an Active Ingredient Extracted From Poria cocos, Inhibits Lung Cancer Cell Growth by Suppressing MEK/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Poricoic Acid A Biosynthesis Pathway in Fungi
For Researchers, Scientists, and Drug Development Professionals
Abstract
Poricoic Acid A, a lanostane-type triterpenoid (B12794562) originating from the medicinal fungus Poria cocos (syn. Wolfiporia cocos), has garnered significant interest for its wide array of pharmacological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects. A comprehensive understanding of its biosynthetic pathway is paramount for harnessing its therapeutic potential through metabolic engineering and the development of novel derivatives. This technical guide provides a detailed overview of the this compound biosynthesis pathway, consolidating current knowledge from genomic, transcriptomic, and metabolomic studies. It outlines the core biosynthetic framework, presents quantitative data on key metabolites, details relevant experimental protocols, and visualizes the intricate molecular processes involved. While the complete pathway from lanosterol (B1674476) to this compound is yet to be fully elucidated, this guide offers a robust framework based on current scientific evidence.
Core Biosynthetic Framework: From Mevalonate (B85504) to Lanosterol
The biosynthesis of this compound commences with the mevalonate (MVA) pathway, a conserved route for the production of isoprenoid precursors in fungi. This initial phase culminates in the synthesis of the tetracyclic triterpenoid scaffold, lanosterol.[1][2]
The key enzymatic steps in the formation of lanosterol are:
-
Formation of Mevalonate: The pathway begins with the conversion of Acetyl-CoA to (R)-mevalonate, a process catalyzed by a series of enzymes including HMG-CoA synthase and HMG-CoA reductase.[2]
-
Synthesis of Isoprenoid Building Blocks: Mevalonate is subsequently phosphorylated and decarboxylated to produce the fundamental five-carbon isoprenoid units, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[2]
-
Chain Elongation: IPP and DMAPP are condensed to form the 15-carbon intermediate, farnesyl pyrophosphate (FPP).[2]
-
Squalene (B77637) Synthesis: Two molecules of FPP are joined in a head-to-head condensation reaction by squalene synthase to yield the 30-carbon linear precursor, squalene.[2]
-
Epoxidation: Squalene is then epoxidized by squalene monooxygenase to form 2,3-oxidosqualene (B107256).[2]
-
Cyclization: In the final step of this initial phase, lanosterol synthase (LSS) catalyzes the cyclization of 2,3-oxidosqualene to produce the foundational triterpenoid scaffold, lanosterol. The gene encoding lanosterol synthase has been identified in the genome of W. cocos.[2]
The Putative Pathway from Lanosterol to this compound
The conversion of lanosterol to this compound involves a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), followed by other tailoring reactions.[2] While the exact sequence of these steps is still under investigation, a putative pathway has been proposed based on the identification of triterpenoid intermediates in P. cocos and by analogy to the closely related biosynthesis of pachymic acid.[1][2]
Key Post-Lanosterol Modifications:
-
Initial Oxidations of Lanosterol: The lanosterol backbone undergoes a series of oxidative modifications. These reactions are believed to be catalyzed by various cytochrome P450 enzymes. Transcriptomic analyses of W. cocos have revealed numerous candidate CYP genes. Functional studies on the biosynthesis of the related pachymic acid have implicated specific CYPs, such as WcCYP64-1, WcCYP52, and WcCYP_FUM15, in triterpenoid modifications. These enzymes are strong candidates for catalyzing similar reactions in the this compound pathway.[2]
-
Formation of Key Intermediates: Through these oxidative steps, a series of intermediate triterpenoids are formed. Metabolomic studies of P. cocos have identified several lanostane-type triterpenoids that likely serve as intermediates. These include dehydrotrametenolic acid, eburicoic acid, and tumulosic acid.[2]
-
Final Tailoring Steps: The final steps in the biosynthesis of this compound involve specific oxidations and potentially other modifications to the intermediate triterpenoids. The presence of a carboxylic acid and hydroxyl groups in the structure of this compound strongly suggests the involvement of multiple CYP-mediated oxidations.[2]
Quantitative Data on Triterpenoid Content
The concentration of this compound and other related triterpenoids in Poria cocos can vary depending on the fungal strain, growth conditions, and the specific part of the sclerotium analyzed.[2]
| Triterpenoid | Concentration Range (mg/g dry weight) | Analytical Method |
| This compound | 0.156 - 0.885 | UPLC [2] |
| Pachymic acid | 0.701 - 1.391 | UPLC[2] |
| Dehydrotrametenolic acid | 0.084 - 0.555 | UPLC[2] |
| Dehydropachymic acid | 0.205 - 0.547 | UPLC[2] |
| Poricoic acid B | 0.067 - 0.409 | UPLC[2] |
Experimental Protocols for Pathway Elucidation
The elucidation of fungal secondary metabolite biosynthetic pathways, such as that of this compound, relies on a combination of genomic, transcriptomic, metabolomic, and functional genetic approaches.[2]
Identification of the Biosynthetic Gene Cluster (BGC)
-
Objective: To identify the cluster of genes responsible for the biosynthesis of this compound.[2]
-
Methodology:
-
Genome Sequencing: The genome of a this compound-producing strain of Poria cocos is sequenced using next-generation sequencing technologies (e.g., Illumina, PacBio).[2]
-
BGC Prediction: The assembled genome is analyzed using bioinformatics tools such as antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) or SMURF (Secondary Metabolite Unique Regions Finder) to predict putative BGCs. These tools identify clusters of genes typically found in secondary metabolite pathways, including core enzymes (like terpene cyclases and P450s), transcription factors, and transporters.[2]
-
Comparative Genomics: The predicted BGCs are compared to known triterpenoid BGCs from other fungi to identify a candidate cluster for this compound biosynthesis.[2]
-
Functional Characterization of Candidate Genes
-
Objective: To determine the function of candidate genes within the putative BGC.[2]
-
Methodology:
-
Gene Cloning and Heterologous Expression: Candidate genes (e.g., lanosterol synthase, cytochrome P450s) are amplified from P. cocos cDNA via PCR. The amplified genes are then cloned into expression vectors suitable for a heterologous host, such as Saccharomyces cerevisiae or Pichia pastoris.[2][3][4]
-
In Vitro and In Vivo Assays: The heterologously expressed enzymes are purified and their activity is assayed in vitro using predicted substrates (e.g., lanosterol or other intermediates). Alternatively, the substrate can be fed to the culture of the recombinant host, and the products are analyzed.
-
Metabolite Analysis: The products of the enzymatic reactions are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) to identify the structure of the newly formed compounds.
-
Analysis of Triterpenoids by HPLC-MS/MS
-
Objective: To separate and quantify this compound and other triterpenoids in fungal extracts.
-
Protocol Outline:
-
Sample Preparation: Fungal mycelia or sclerotia are dried, ground to a fine powder, and extracted with a suitable solvent (e.g., methanol (B129727) or ethanol). The extract is then filtered and concentrated.
-
Chromatographic Separation: The extract is injected into an HPLC system equipped with a C18 column. A gradient elution is typically employed using a mobile phase consisting of an aqueous solution with a small percentage of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer. For quantitative analysis, tandem mass spectrometry (MS/MS) is often used in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for each target triterpenoid are monitored.
-
Visualization of Pathways and Workflows
Proposed Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound from Acetyl-CoA.
Experimental Workflow for Pathway Elucidation
References
- 1. The Liquid Fermentation Process for Mycelia of Poria cocos (Agaricomycetes) by Single-Factor Experimentation and Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of weighted gene co-expression network of triterpenoid-related transcriptome characteristics from different strains of Wolfiporia cocos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pichia pastoris: A highly successful expression system for optimal synthesis of heterologous proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein expression in Pichia pastoris: recent achievements and perspectives for heterologous protein production - PMC [pmc.ncbi.nlm.nih.gov]
Poricoic Acid A: A Technical Guide to Its Natural Sources, Derivatives, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Poricoic Acid A, a lanostane-type triterpenoid (B12794562) primarily isolated from the medicinal fungus Poria cocos, has garnered significant scientific interest due to its diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the current knowledge on this compound, detailing its natural sources, known derivatives, and multifaceted biological effects, including anti-cancer, anti-inflammatory, and anti-fibrotic properties. This document consolidates quantitative data from various preclinical studies, presents detailed experimental protocols for key biological assays, and visualizes the core signaling pathways modulated by this promising natural compound. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.
Natural Source and Isolation
The principal natural source of this compound is the sclerotium of the fungus Wolfiporia cocos (synonym Poria cocos), a wood-decaying fungus widely used in traditional Chinese medicine.[1] The highest concentrations of this compound are typically found in the surface layer of the sclerotium.[2]
Co-occurring Triterpenoids in Poria cocos
This compound exists in Poria cocos alongside a variety of structurally related triterpenoids.[3] The presence of these compounds is a critical consideration during the isolation and purification process.
| Compound Name | Molecular Formula |
| Poricoic acid B | C₃₁H₄₆O₅ |
| Dehydrotumulosic acid | C₃₁H₄₈O₄ |
| Polyporenic acid C | C₃₁H₄₈O₄ |
| Pachymic acid | C₃₃H₅₂O₅ |
| Tumulosic acid | C₃₁H₅₀O₄ |
| Dehydroeburicoic acid | C₃₁H₄₈O₃ |
Derivatives of this compound
Both natural and synthetic derivatives of this compound have been investigated to explore structure-activity relationships and enhance its therapeutic properties.
Natural Derivatives
Several other poricoic acids have been isolated from Poria cocos, which can be considered natural derivatives or closely related compounds.[3]
| Compound Name | Notable Activity |
| Poricoic acid B | Anti-inflammatory activity[4] |
| Poricoic acid ZC | Novel RAS inhibitor |
| Poricoic acid ZD | Novel RAS inhibitor |
Synthetic and Semi-Synthetic Derivatives
Chemical modifications of this compound and other triterpenes from Poria cocos have been performed to evaluate their cytotoxic activities.[3]
| Derivative Type | Modification |
| Methyl esters | Esterification of carboxylic acid groups |
| Hydroxy derivatives | Introduction of hydroxyl groups |
A notable hydroxy derivative, Poricotriol A, has demonstrated potent cytotoxic effects against various cancer cell lines.[5]
Biological Activities and Mechanisms of Action
This compound exhibits a broad spectrum of biological activities, primarily attributed to its ability to modulate key intracellular signaling pathways.[1][6]
Anti-Cancer Activity
This compound has demonstrated significant anti-tumor effects in various cancer cell lines, including lung and ovarian cancer.[7][8] Its anti-cancer mechanisms are multifaceted, involving the induction of apoptosis and autophagy, cell cycle arrest, and inhibition of cell proliferation and migration.[8][9]
3.1.1. Quantitative Data on Anti-Cancer Activity
The cytotoxic and anti-proliferative effects of this compound have been quantified across numerous studies.
| Cell Line | Cancer Type | IC₅₀ (µM) | Incubation Time (h) |
| HL-60 | Leukemia | 1.2 (for Poricotriol A) | Not Specified |
| A549 | Lung Cancer | 5.5 (for Poricotriol A) | Not Specified |
| CRL1579 | Melanoma | 3.8 (for Poricotriol A) | Not Specified |
| Cell Line | Cancer Type | Concentration (µg/mL) | Viability Inhibition (%) | Incubation Time (h) |
| H460 | Lung Cancer | 100 | ~40 | 24 |
| H460 | Lung Cancer | 200 | ~75 | 24 |
| H1299 | Lung Cancer | 100 | ~35 | 24 |
| H1299 | Lung Cancer | 200 | ~60 | 24 |
| SKOV3 | Ovarian Cancer | 30 | ~20 | 24 |
| SKOV3 | Ovarian Cancer | 50 | ~40 | 24 |
| SKOV3 | Ovarian Cancer | 80 | ~60 | 24 |
3.1.2. Modulation of MEK/ERK Signaling Pathway
This compound directly targets and suppresses the MEK1/2, leading to the downregulation of the downstream effector ERK.[4][7] This inhibition results in cell cycle arrest at the G2/M phase and induction of apoptosis.[4]
3.1.3. Modulation of mTOR/p70S6K Signaling Pathway
In ovarian cancer cells, this compound induces apoptosis and autophagy by inhibiting the mTOR/p70S6K signaling axis.[8] This leads to a decrease in the phosphorylation of mTOR and its downstream target p70S6K, which are critical for cell survival and proliferation.[8]
Anti-Inflammatory and Anti-Fibrotic Activity
This compound exhibits potent anti-inflammatory and anti-fibrotic properties, particularly in the context of kidney disease.[10][11]
3.2.1. Quantitative Data on Anti-Inflammatory Effects
| Cell Line | Stimulus | PAA Concentration | Measured Effect | Result |
| RAW 264.7 macrophages | Lipopolysaccharide (LPS) | 30 µg/mL | Nitric Oxide (NO) Production | Significantly decreased to 47% of LPS-treated group |
| NRK-49F rat renal fibroblasts | Transforming growth factor-β1 (TGF-β1) | 10 µM | α-SMA protein expression | Significantly reduced |
| NRK-49F rat renal fibroblasts | TGF-β1 | 10 µM | Collagen I protein expression | Significantly reduced |
3.2.2. Modulation of NF-κB and MAPK Signaling Pathways
This compound has been shown to inhibit the activation of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[12] This leads to a reduction in the expression of pro-inflammatory cytokines and enzymes.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. This compound, an Active Ingredient Extracted From Poria cocos, Inhibits Lung Cancer Cell Growth by Suppressing MEK/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound induces apoptosis and autophagy in ovarian cancer via modulating the mTOR/p70s6k signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. merckmillipore.com [merckmillipore.com]
- 12. This compound Inhibits the NF-κB/MAPK Pathway to Alleviate Renal Fibrosis in Rats with Cardiorenal Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Poricoic Acid A: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poricoic Acid A (PAA) is a lanostane-type triterpenoid (B12794562) compound isolated from the medicinal mushroom Poria cocos ("Fuling").[1] Emerging research has highlighted its significant potential as a therapeutic agent in oncology. PAA demonstrates notable anti-tumor effects across a range of cancer types, including lung and ovarian cancer, by modulating key signaling pathways that govern cell proliferation, survival, and death.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underlying PAA's effects on cancer cells, with a focus on its impact on cell viability, apoptosis, cell cycle progression, and critical signaling pathways. The information presented herein is intended to support further research and drug development efforts in the field of oncology.
Core Anticancer Mechanisms of this compound
This compound exerts its anticancer effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest in various cancer cell lines.[3][4][5] Furthermore, PAA has been shown to trigger autophagy (a cellular self-degradation process) and inhibit cancer cell migration and invasion, suggesting its potential to suppress metastasis.[1][2][3][6]
The primary mechanisms of PAA's anticancer activity include:
-
Induction of Apoptosis: A key mechanism is the initiation of programmed cell death, characterized by the activation of caspases and changes in apoptosis-related proteins.[2][3][6]
-
Cell Cycle Arrest: PAA impedes the proliferation of cancer cells by arresting the cell cycle, particularly at the G2/M phase.[4][5][7] This effect is mediated by the downregulation of key cell cycle regulatory proteins like CDK1 and Cyclin B1.[7]
-
Inhibition of Cell Migration and Invasion: PAA has been shown to suppress the migratory and invasive capabilities of cancer cells in a dose-dependent manner.[2][6]
-
Induction of Autophagy: In certain cancer cells, such as ovarian cancer, PAA can induce autophagy, which can contribute to its cell-killing effects.[2][6][8]
Modulation of Key Signaling Pathways
The anticancer effects of PAA are orchestrated through its modulation of several critical signaling pathways that are often dysregulated in cancer.
MEK/ERK Signaling Pathway
In lung cancer cells, this compound has been found to directly target MEK1/2.[4][9] This leads to the downregulation of the MEK/ERK signaling pathway, a crucial cascade for cell growth and proliferation.[4][5][10] By inhibiting this pathway, PAA effectively suppresses the growth of lung cancer cells.[4]
mTOR/p70s6k Signaling Pathway
In ovarian cancer, PAA has been demonstrated to inhibit the phosphorylation of the mammalian target of rapamycin (B549165) (mTOR) and its key downstream effector, p70 ribosomal S6 kinase (p70s6k).[1][2][6] The mTOR pathway is a central regulator of cell growth, protein synthesis, and survival. Its inhibition by PAA disrupts these processes, ultimately leading to the induction of both apoptosis and autophagy.[1][6][8]
Quantitative Efficacy Data
The anti-cancer efficacy of this compound has been quantified in various studies. The following tables summarize key findings from in vitro and in vivo experiments.
Table 1: In Vitro Cytotoxicity of this compound
| Cancer Cell Line | Cancer Type | Concentration (µg/mL) | Incubation Time (h) | Viability Inhibition (%) |
|---|---|---|---|---|
| SKOV3[11] | Ovarian Cancer | 30 | 24 | ~20% |
| SKOV3[11] | Ovarian Cancer | 50 | 24 | ~40% |
| SKOV3[11] | Ovarian Cancer | 80 | 24 | ~60% |
| H460[11] | Lung Cancer | 100 | 24 | ~40% |
| H460[11] | Lung Cancer | 200 | 24 | ~75% |
| H1299[11] | Lung Cancer | 100 | 24 | ~35% |
| H1299[11] | Lung Cancer | 200 | 24 | ~60% |
Table 2: Effect of this compound on Lung Cancer Cell Cycle Distribution [7]
| Cell Line | PAA Concentration (µg/mL) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
|---|---|---|---|---|
| H460 | 0 (Control) | 55.1 | 24.3 | 20.6 |
| H460 | 100 | 42.3 | 15.5 | 42.2 |
| H460 | 200 | 28.9 | 10.2 | 60.9 |
| H1299 | 0 (Control) | 60.2 | 21.8 | 18.0 |
| H1299 | 100 | 48.7 | 16.1 | 35.2 |
| H1299 | 200 | 35.4 | 12.3 | 52.3 |
Table 3: In Vivo Anti-Tumor Efficacy of this compound (Xenograft Models)
| Cancer Type | Cell Line | Animal Model | Dosage | Treatment Duration | Tumor Weight Reduction (%) | Reference |
|---|---|---|---|---|---|---|
| Ovarian Cancer | SKOV3 | Nude Mice | Daily Intake | 42 days | ~50% | [6][9][12] |
| Ovarian Cancer | SKOV3 | Nude Mice | Daily Intake | Not Specified | ~70% | [2][8] |
| Lung Cancer | H460 | Nude Mice | 10, 20, 30 mg/kg | Not Specified | Dose-dependent reduction |[9] |
Detailed Experimental Protocols
This section outlines general methodologies for key experiments used to investigate the anticancer effects of this compound.
General Experimental Workflow
The investigation of PAA's anticancer mechanism typically follows a workflow that begins with in vitro characterization and progresses to in vivo validation.
Cell Viability Assay (CCK-8)
-
Principle: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method to determine cell viability. Dehydrogenases in living cells reduce a water-soluble tetrazolium salt (WST-8) to a yellow formazan (B1609692) dye, where the amount of formazan is directly proportional to the number of viable cells.[3]
-
Protocol:
-
Seed cancer cells (e.g., H460, SKOV3) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate overnight.[3]
-
Treat the cells with various concentrations of this compound (e.g., 0, 30, 50, 80, 100, 150, 200 µg/mL) for a specified time, such as 24 hours.[3]
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[3][11]
-
Measure the absorbance at 450 nm using a microplate reader.[3][11]
-
Calculate cell viability as a percentage relative to the untreated control cells.[3]
-
Apoptosis Assay (Flow Cytometry with Annexin V-FITC and Propidium Iodide)
-
Principle: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a nucleic acid stain that can only enter cells with compromised membranes, thus marking late apoptotic and necrotic cells.[3]
-
Protocol:
-
Treat cells with desired concentrations of PAA for a specified time (e.g., 24 hours).
-
Harvest cells, including any floating cells in the medium.
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
Xenograft Animal Model
-
Principle: This in vivo model is used to evaluate the anti-tumor efficacy of a compound on human tumors grown in immunocompromised mice.[1]
-
Protocol:
-
Cell Injection: Subcutaneously inject approximately 1-5 x 10⁶ cancer cells (e.g., SKOV3, H460) into the flank of each immunocompromised mouse (e.g., nude mice).[1][9]
-
Tumor Growth: Monitor the mice for tumor formation. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.[9]
-
PAA Administration: Administer PAA (e.g., 10, 20, 30 mg/kg) or a vehicle control to the mice, typically via oral gavage, on a predetermined schedule.[9]
-
Monitoring: Measure tumor dimensions with calipers regularly and calculate tumor volume using the formula: Volume = (Length x Width²) / 2. Monitor the body weight of the mice to assess toxicity.[9]
-
Endpoint Analysis: At the end of the study (e.g., after 42 days), euthanize the mice, excise the tumors, and measure their final weight.[6][9] Tissues can be used for further analysis like immunohistochemistry.[1]
-
Conclusion
This compound exhibits significant anticancer potential through a multifaceted mechanism of action that includes the induction of apoptosis, autophagy, and cell cycle arrest.[3] Its ability to modulate key signaling pathways, namely the MEK/ERK and mTOR/p70s6k pathways, underscores its potential as a targeted therapeutic agent.[3][9] The robust in vitro and in vivo data demonstrate its efficacy in suppressing tumor growth, particularly in lung and ovarian cancer models.[4][6] With its multi-pronged attack on cancer cells and low toxicity in animal models, this compound stands as a compelling candidate for further preclinical and clinical investigation as a novel therapeutic agent.[3][4]
References
- 1. benchchem.com [benchchem.com]
- 2. scielo.br [scielo.br]
- 3. benchchem.com [benchchem.com]
- 4. This compound, an Active Ingredient Extracted From Poria cocos, Inhibits Lung Cancer Cell Growth by Suppressing MEK/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound induces apoptosis and autophagy in ovarian cancer via modulating the mTOR/p70s6k signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound induces apoptosis and autophagy in ovarian cancer via modulating the mTOR/p70s6k signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. This compound, an Active Ingredient Extracted From Poria cocos, Inhibits Lung Cancer Cell Growth by Suppressing MEK/ERK Signaling Pathway - Watch Related Videos [visualize.jove.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Poricoic Acid A: A Deep Dive into its Modulation of MEK/ERK, NF-κB, and MAPK Signaling Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Poricoic Acid A (PAA), a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Poria cocos, has emerged as a compound of significant interest in pharmacological research. Exhibiting a range of biological activities, including anti-inflammatory, anti-cancer, and anti-fibrotic properties, PAA's therapeutic potential is largely attributed to its ability to modulate key intracellular signaling pathways.[1] This technical guide provides a comprehensive overview of the mechanisms by which this compound influences the MEK/ERK, NF-κB, and MAPK signaling cascades. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development, offering a synthesis of quantitative data, detailed experimental protocols, and visual representations of the molecular interactions.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the effects of this compound across various cell lines and experimental conditions, providing a clear comparison of its biological activity.
Table 1: Effect of this compound on Cancer Cell Viability (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) after 48h | Reference |
| HepG2 | Hepatocellular Carcinoma | 45.31 | [2] |
| A549 | Lung Cancer | 62.17 | [2] |
| MCF-7 | Breast Cancer | 73.52 | [2] |
| PC-3 | Prostate Cancer | 86.49 | [2] |
| H460 | Lung Cancer | Not specified in µM | [3][4] |
| H1299 | Lung Cancer | Not specified in µM | [3][4] |
| SKOV3 | Ovarian Cancer | Not specified in µM | [4] |
Table 2: Effect of this compound on Key Signaling Proteins
| Cell Line | Treatment | Target Protein | Effect | Reference |
| H460 & H1299 | 100-200 µg/mL PAA | p-MEK1/2 | Dose-dependent decrease | [5][6] |
| H460 & H1299 | 100-200 µg/mL PAA | p-ERK1/2 | Dose-dependent decrease | [5][6] |
| CRS Rat Model | 10 mg/kg/day PAA | p-NF-κB | Significant decrease | [7] |
| CRS Rat Model | 10 mg/kg/day PAA | p-IKBα | Significant decrease | [7] |
| CRS Rat Model | 10 mg/kg/day PAA | p-p38 | Significant decrease | [7] |
| CRS Rat Model | 10 mg/kg/day PAA | p-ERK | Significant decrease | [7] |
| NRK-49F | 10 µM PAA + TGF-β1 | p-ERK1/2 | Reversal of TGF-β1-induced increase | [8] |
| NRK-49F | 10 µM PAA + TGF-β1 | p-p38 | Reversal of TGF-β1-induced increase | [8] |
Table 3: Anti-inflammatory Effects of this compound
| Model System | Treatment | Measured Parameter | Result | Reference |
| CRS Rat Model | 10 mg/kg/day PAA | IL-1β (renal tissue) | Significant decrease | [7] |
| CRS Rat Model | 10 mg/kg/day PAA | IL-6 (renal tissue) | Significant decrease | [7] |
| CRS Rat Model | 10 mg/kg/day PAA | IL-10 (renal tissue) | Significant increase | [7] |
| IRI Rat Model | PAA treatment | NF-κB pathway | Attenuation of inflammation | [9] |
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by targeting multiple key signaling pathways. The following sections detail these pathways with corresponding diagrams generated using Graphviz (DOT language).
MEK/ERK Signaling Pathway
The MEK/ERK pathway, a critical component of the MAPK cascade, is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and survival. This compound has been shown to directly target and inhibit MEK1/2, leading to the downregulation of the MEK/ERK signaling pathway.[6][10] This inhibition suppresses cancer cell growth and proliferation.[10] In lung cancer cells, PAA has been observed to cause a dose-dependent decrease in the phosphorylation of both MEK1/2 and ERK1/2.[5][6]
References
- 1. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound Inhibits the NF-κB/MAPK Pathway to Alleviate Renal Fibrosis in Rats with Cardiorenal Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound suppresses TGF-β1-induced renal fibrosis and proliferation via the PDGF-C, Smad3 and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound enhances melatonin inhibition of AKI-to-CKD transition by regulating Gas6/AxlNFκB/Nrf2 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, an Active Ingredient Extracted From Poria cocos, Inhibits Lung Cancer Cell Growth by Suppressing MEK/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Poricoic Acid A: A Deep Dive into its Anti-inflammatory and Anti-Fibrotic Mechanisms
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Poricoic acid A (PAA), a tetracyclic triterpenoid (B12794562) derived from the fungus Poria cocos, is emerging as a significant therapeutic candidate due to its potent anti-inflammatory and anti-fibrotic properties.[1] This technical guide synthesizes the current understanding of PAA's mechanisms of action, supported by quantitative data from preclinical studies. It aims to provide researchers, scientists, and drug development professionals with a comprehensive resource, including detailed experimental protocols and visual representations of the key signaling pathways involved. Chronic inflammation and fibrosis are hallmarks of numerous debilitating diseases, and PAA's ability to modulate multiple critical signaling cascades underscores its potential as a novel therapeutic agent.[1][2]
Quantitative Data on Anti-inflammatory and Anti-Fibrotic Effects
The efficacy of this compound in mitigating inflammation and fibrosis has been quantified in a variety of in vitro and in vivo models. The following tables summarize key findings from the literature.
Table 1: In Vitro Anti-inflammatory and Anti-fibrotic Effects of this compound
| Cell Line | Stimulus | PAA Concentration | Measured Effect | Result | Reference |
| RAW 264.7 macrophages | Lipopolysaccharide (LPS) | 30 µg/mL | Nitric Oxide (NO) Production | Significantly decreased to 47% of LPS-treated group | [1] |
| NRK-49F rat renal fibroblasts | Transforming growth factor-β1 (TGF-β1) | 10 µM | Extracellular Matrix (ECM) Accumulation | Attenuated TGF-β1-induced ECM accumulation | [3][4] |
| NRK-49F rat renal fibroblasts | Transforming growth factor-β1 (TGF-β1) | 10 µM | Cell Proliferation | Inhibited TGF-β1-induced proliferation | [3][4] |
| Renal NRK-52E cells | Hypoxia/Reoxygenation (H/R) | 10 µM | NF-κB Nuclear Translocation | Reduced the level of NF-κB that transferred into the nucleus after H/R | [5] |
| Renal NRK-52E cells | Hypoxia/Reoxygenation (H/R) | 10 µM | HO-1 Level | Upregulated the HO-1 level that was reduced due to H/R | [5] |
Table 2: In Vivo Anti-inflammatory and Anti-fibrotic Effects of this compound
| Animal Model | Disease Induction | PAA Dosage | Measured Effect | Result | Reference |
| Unilateral Ureteral Obstruction (UUO) mice | Surgical Ligation | 10 mg/kg/day (oral gavage) | Renal Lesions and Collagen Deposition | Significantly alleviated renal lesions and collagen deposition | [6][7] |
| Cardiorenal Syndrome (CRS) rats | Subtotal Nephrectomy (STNx) | 10 mg/kg/day (gavage) | Renal Inflammatory Response (IL-1β, IL-6, IL-10 levels) | Significantly reduced IL-1β and IL-6, and increased IL-10 in renal tissue | [8][9] |
| Cardiorenal Syndrome (CRS) rats | Subtotal Nephrectomy (STNx) | 10 mg/kg/day (gavage) | Renal Fibrosis | Reduced pathological damage and renal fibrosis | [8][9] |
| High-Salt-Diet-Induced Renal Fibrosis Kunming Mice | High-Salt Diet | 20 mg/kg·bw (Oral gavage) | Kidney index and urinary protein levels | Decreased kidney index and urinary protein levels, prevented renal fibrosis | [10] |
| 5/6 Nephrectomy (Nx) rats | Surgical Removal | 5-20 mg/kg (p.o.) | Renal function and fibrosis | Ameliorated hypertension and anaemia, improved kidney function, and reduced renal fibrosis | [5] |
Key Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by modulating several key signaling pathways implicated in inflammation and fibrosis.
Inhibition of NF-κB and MAPK Signaling Pathways
The NF-κB and MAPK pathways are central to the inflammatory response.[11] PAA has been demonstrated to inhibit the activation of these pathways, leading to a reduction in the production of pro-inflammatory mediators.[6][11]
Caption: PAA inhibits the NF-κB and MAPK inflammatory pathways.
Suppression of TGF-β/Smad Signaling Pathway
The TGF-β/Smad pathway is a primary driver of fibrosis.[2] PAA has been shown to inhibit this pathway by selectively preventing the phosphorylation of Smad3, a key downstream mediator of TGF-β1-induced fibrogenesis.[2][3][4]
Caption: PAA suppresses TGF-β1-induced fibrotic pathways.
Activation of the AMPK Signaling Pathway
AMP-activated protein kinase (AMPK) is a crucial regulator of cellular energy homeostasis. PAA has been identified as an activator of AMPK, which in turn can suppress fibroblast activation and the abnormal remodeling of the extracellular matrix.[12][13]
Caption: PAA activates the AMPK pathway to reduce fibrosis.
Inhibition of Endoplasmic Reticulum Stress (ERS)-Mediated Apoptosis
PAA has been found to attenuate renal fibrosis by inhibiting endoplasmic reticulum stress (ERS)-mediated apoptosis.[6][7][14] Molecular docking studies suggest that PAA may directly interact with key ERS proteins like GRP78 and ATF4.[6][14]
Caption: PAA inhibits ERS-mediated apoptosis in renal fibrosis.
Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature to facilitate the replication and further investigation of this compound's effects.
In Vitro Cell Viability Assay (CCK-8)
-
Cell Seeding: Plate cells (e.g., NRK-49F) in 96-well plates at an appropriate density.
-
Treatment: Following a 24-hour incubation period, treat the cells with varying concentrations of this compound for a specified duration.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the control group.[10]
Western Blot Analysis
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Smad3, Smad3, p-AMPK, AMPK, NF-κB) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[10][15]
In Vivo Unilateral Ureteral Obstruction (UUO) Model
-
Animal Model: Utilize male mice (e.g., C57BL/6, 8-10 weeks old).
-
Surgical Procedure: Anesthetize the mice and, under sterile conditions, expose the left kidney through a flank incision. Ligate the left ureter at two points. For the sham-operated group, mobilize the ureter without ligation.
-
Treatment: Administer this compound (e.g., 10 mg/kg/day) or vehicle control via oral gavage for a specified period (e.g., 7 or 14 days) post-surgery.
-
Sample Collection: At the end of the treatment period, euthanize the animals and harvest the kidneys for histological and molecular analysis.
-
Histological Analysis: Fix kidney tissues in 4% paraformaldehyde, embed in paraffin, and section. Stain with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome or Sirius Red for collagen deposition to assess fibrosis.
-
Molecular Analysis: Extract RNA and protein from kidney tissues for qRT-PCR and Western blot analysis of fibrotic and inflammatory markers.[6][7]
General Experimental Workflow
Caption: General experimental workflow for studying PAA's effects.
Conclusion
This compound has consistently demonstrated significant anti-inflammatory and anti-fibrotic activities in a range of preclinical models. Its multi-targeted approach, involving the modulation of key signaling pathways such as NF-κB/MAPK, TGF-β/Smad, AMPK, and ERS-mediated apoptosis, positions it as a promising therapeutic candidate for a variety of inflammatory and fibrotic diseases. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for future research and development efforts aimed at translating the therapeutic potential of this compound into clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound suppresses TGF-β1-induced renal fibrosis and proliferation via the PDGF-C, Smad3 and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound suppresses TGF-β1-induced renal fibrosis and proliferation via the PDGF-C, Smad3 and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound attenuates renal fibrosis by inhibiting endoplasmic reticulum stress-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound attenuates renal fibrosis by inhibiting endoplasmic reticulum stress-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Inhibits the NF-κB/MAPK Pathway to Alleviate Renal Fibrosis in Rats with Cardiorenal Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
The Therapeutic Potential of Poricoic Acid A: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poricoic Acid A (PAA) is a lanostane-type triterpenoid (B12794562) isolated from the medicinal fungus Poria cocos (also known as Wolfiporia cocos), a staple in traditional Chinese medicine for centuries.[1] Modern pharmacological research has identified PAA as a potent bioactive compound with a diverse range of therapeutic activities, including anti-cancer, anti-inflammatory, anti-fibrotic, and organ-protective effects.[1][2][3] This technical guide provides a comprehensive literature review of the therapeutic potential of this compound, focusing on its molecular mechanisms of action. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the core signaling pathways it modulates.
Anti-Cancer Activity
This compound has demonstrated significant anti-tumor effects across various cancer cell lines.[1] Its primary mechanisms of action involve the induction of apoptosis (programmed cell death) and autophagy, cell cycle arrest, and the inhibition of cancer cell proliferation, migration, and invasion.[1][4][5]
Data Presentation: Quantitative Anti-Cancer Effects
The efficacy of this compound in inhibiting cancer cell growth is often quantified by its half-maximal inhibitory concentration (IC50). The following tables summarize the cytotoxic and anti-proliferative effects of PAA on various cancer cell lines.
Table 1: In Vitro Anti-Cancer Activity of this compound
| Cell Line | Cancer Type | IC50 / Effect | Incubation Time (h) | Reference |
|---|---|---|---|---|
| H460 | Lung Cancer | ~40% inhibition at 100 µg/mL | 24 | [2] |
| H460 | Lung Cancer | ~75% inhibition at 200 µg/mL | 24 | [2] |
| H1299 | Lung Cancer | ~35% inhibition at 100 µg/mL | 24 | [2] |
| H1299 | Lung Cancer | ~60% inhibition at 200 µg/mL | 24 | [2] |
| SKOV3 | Ovarian Cancer | ~20% inhibition at 30 µg/mL | 24 | [2][6] |
| SKOV3 | Ovarian Cancer | ~40% inhibition at 50 µg/mL | 24 | [2][6] |
| SKOV3 | Ovarian Cancer | ~60% inhibition at 80 µg/mL | 24, 23] |
Modulation of Key Signaling Pathways in Cancer
PAA exerts its anti-cancer effects by targeting critical signaling pathways that govern cell survival, proliferation, and death.[4]
-
MEK/ERK Signaling Pathway: PAA has been shown to directly target and suppress the MEK/ERK signaling pathway. This inhibition leads to the downregulation of proteins involved in cell growth and proliferation, ultimately causing cell cycle arrest at the G2/M phase and inducing apoptosis.[4][7][8]
-
mTOR/p70S6K Signaling Pathway: In ovarian cancer, PAA has been found to inhibit the phosphorylation of the mammalian target of rapamycin (B549165) (mTOR) and its downstream effector, p70 ribosomal S6 kinase (p70S6K).[5][6] This disruption of the mTOR/p70S6K axis interferes with protein synthesis and cell growth, leading to the induction of both apoptosis and autophagy.[5][6]
Anti-Inflammatory and Anti-Fibrotic Potential
PAA has demonstrated significant anti-inflammatory and anti-fibrotic properties, particularly in the context of renal disease.[3][9] It mitigates tissue damage by reducing the production of pro-inflammatory mediators and inhibiting the pathological accumulation of extracellular matrix (ECM).[3][9][10]
Data Presentation: Quantitative Anti-Inflammatory & Anti-Fibrotic Effects
Table 2: In Vitro Anti-Inflammatory & Anti-Fibrotic Effects of this compound
| Cell Line | Stimulus | PAA Concentration | Measured Effect | Result | Reference |
|---|---|---|---|---|---|
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 30 µg/mL | Nitric Oxide (NO) Production | Decreased to 47% of LPS-treated group | [3] |
| NRK-49F Rat Renal Fibroblasts | TGF-β1 | 10 µM | ECM Accumulation & Proliferation | Attenuated TGF-β1-induced effects | [9][10] |
| NRK-49F Rat Renal Fibroblasts | TGF-β1 | 1-20 µM (10 µM optimal) | AMPK Activation | Dose-dependent activation of AMPK |[11] |
Table 3: In Vivo Organ-Protective Effects of this compound
| Animal Model | Disease Induction | PAA Dosage | Key Findings | Reference |
|---|---|---|---|---|
| Rats | Cardiorenal Syndrome (CRS) | 10 mg/kg/day (gavage) | Alleviated renal fibrosis; Reduced IL-1β & IL-6, increased IL-10 | [12][13] |
| Rats | Unilateral Ureteral Obstruction (UUO) | 10 mg/kg/day (i.g.) | Attenuated renal fibroblast activation and interstitial fibrosis | [14] |
| Mice | High-Salt-Diet | 20 mg/kg·bw (oral gavage) | Decreased kidney index and urinary protein; prevented renal fibrosis | [15] |
| Mice | Diabetic Kidney Disease (STZ-induced) | Not specified | Reduced blood glucose and urine protein; inhibited renal fibrosis |[16] |
Modulation of Key Signaling Pathways in Inflammation and Fibrosis
-
NF-κB/MAPK Pathway: PAA inhibits the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to the inflammatory response.[1][12] This leads to a reduction in the expression of pro-inflammatory cytokines (e.g., IL-1β, IL-6) and enzymes.[1][12]
-
TGF-β/Smad and AMPK Pathways: In the context of renal fibrosis, PAA exerts protective effects by modulating multiple pathways. It inhibits the Transforming Growth Factor-beta (TGF-β)/Smad pathway, a key driver of fibrosis.[9][10] Concurrently, PAA activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, which in turn can inhibit pro-fibrotic pathways like Smad3.[11][17]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound induces apoptosis and autophagy in ovarian cancer via modulating the mTOR/p70s6k signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, an Active Ingredient Extracted From Poria cocos, Inhibits Lung Cancer Cell Growth by Suppressing MEK/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound suppresses TGF-β1-induced renal fibrosis and proliferation via the PDGF-C, Smad3 and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. This compound Inhibits the NF-κB/MAPK Pathway to Alleviate Renal Fibrosis in Rats with Cardiorenal Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scienceopen.com [scienceopen.com]
- 14. This compound suppresses renal fibroblast activation and interstitial fibrosis in UUO rats via upregulating Sirt3 and promoting β-catenin K49 deacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound induces mitophagy to ameliorate podocyte injury in diabetic kidney disease via downregulating FUNDC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Poricoic Acid A: A Potent Regulator of TGF-β/Smad Signaling in Fibrosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Poricoic acid A (PAA), a lanostane-type triterpenoid (B12794562) derived from the fungus Poria cocos, has garnered significant attention for its potent anti-fibrotic properties. Fibrosis, a pathological condition marked by excessive extracellular matrix (ECM) deposition, contributes to the progression of numerous chronic diseases, with renal fibrosis being a prime example. The transforming growth factor-beta (TGF-β) signaling pathway, particularly the canonical Smad cascade, is a principal driver of fibrosis. This technical guide elucidates the molecular mechanisms through which this compound modulates the TGF-β/Smad signaling pathway, presenting quantitative data, detailed experimental protocols, and visual diagrams to provide a comprehensive resource for the scientific community.
Introduction: The Role of TGF-β/Smad Signaling in Fibrosis
The TGF-β signaling pathway is integral to numerous cellular processes, including growth, differentiation, and apoptosis. Its dysregulation is a hallmark of fibrotic diseases. The canonical pathway is initiated when TGF-β1 binds to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI)[1]. This activated receptor complex subsequently phosphorylates receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3[1]. Phosphorylated Smad2 and Smad3 form a heteromeric complex with the common mediator Smad4, which then translocates into the nucleus[1]. Within the nucleus, this complex acts as a transcription factor, upregulating the expression of pro-fibrotic genes such as collagens, fibronectin, and α-smooth muscle actin (α-SMA)[1][2].
Mechanism of Action: this compound as a Selective Smad3 Inhibitor
This compound exerts its anti-fibrotic effects by strategically intervening in the TGF-β/Smad signaling cascade. A growing body of evidence indicates that PAA selectively inhibits the phosphorylation of Smad3, a critical downstream mediator of TGF-β1-induced fibrogenesis[1][3][4]. By preventing the phosphorylation of Smad3, PAA effectively halts the downstream signaling events that lead to the transcription of genes responsible for ECM accumulation[1].
Studies have shown that while PAA significantly reduces the levels of phosphorylated Smad3 (p-Smad3), it has a lesser effect on the phosphorylation of Smad2[5]. This selective inhibition of Smad3 is particularly noteworthy, as Smad3 is considered a key driver of the fibrotic process[6]. In addition to its effects on the canonical Smad pathway, PAA has also been shown to modulate other interconnected signaling pathways implicated in fibrosis, including the MAPK and Wnt/β-catenin pathways[3][4][7][8]. For instance, PAA can suppress TGF-β1-induced activation of the ERK1/2 and p38 MAPK pathways[2][4].
Quantitative Data on the Effects of this compound
The inhibitory effects of this compound on TGF-β/Smad signaling and fibrotic markers have been quantified in various in vitro and in vivo models. The following tables summarize key findings.
Table 1: In Vitro Effects of this compound on Renal Fibroblasts (NRK-49F cells)
| Treatment | PAA Concentration | Target Protein | Method | Result | Reference |
| TGF-β1 | --- | p-Smad3 | Western Blot | Increased expression | [3][4] |
| TGF-β1 + PAA | 10 µM | p-Smad3 | Western Blot | Significantly decreased expression compared to TGF-β1 alone | [3][4] |
| TGF-β1 | --- | α-SMA | Western Blot | Increased expression | [2] |
| TGF-β1 + PAA | 10 µM | α-SMA | Western Blot | Decreased expression compared to TGF-β1 alone | [2] |
| TGF-β1 | --- | Fibronectin | Western Blot | Increased expression | [2] |
| TGF-β1 + PAA | 10 µM | Fibronectin | Western Blot | Decreased expression compared to TGF-β1 alone | [2] |
| TGF-β1 | --- | Collagen I | Western Blot | Increased expression | [2] |
| TGF-β1 + PAA | 10 µM | Collagen I | Western Blot | Decreased expression compared to TGF-β1 alone | [2] |
Table 2: In Vivo Effects of this compound in a Unilateral Ureteral Obstruction (UUO) Mouse Model of Renal Fibrosis
| Treatment | PAA Dosage | Target Protein/Marker | Method | Result | Reference |
| UUO | --- | p-Smad3 | Immunohistochemistry | Increased expression in renal tissue | [5] |
| UUO + PAA | 10 mg/kg/day | p-Smad3 | Immunohistochemistry | Decreased expression compared to UUO group | [5] |
| UUO | --- | Collagen Deposition | Masson's Trichrome Stain | Significant collagen deposition | [9][10] |
| UUO + PAA | Not specified | Collagen Deposition | Masson's Trichrome Stain | Significantly reduced collagen deposition | [9][10] |
| UUO | --- | α-SMA | Western Blot | Increased expression in renal tissue | [11] |
| UUO + PAA | 10 mg/kg/day | α-SMA | Western Blot | Significantly reduced expression | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effect of this compound on the TGF-β/Smad signaling pathway.
Cell Culture and Treatment
-
Cell Line: Rat renal interstitial fibroblast cells (NRK-49F) are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol: For experiments, cells are typically serum-starved for 24 hours before treatment. Subsequently, cells are pre-treated with various concentrations of this compound (e.g., 1, 10, 50 µM) for 1-2 hours, followed by stimulation with TGF-β1 (e.g., 5-10 ng/mL) for the desired time period (e.g., 30 minutes for phosphorylation studies, 24-48 hours for protein expression studies).
Western Blot Analysis
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies (e.g., anti-p-Smad3, anti-Smad3, anti-α-SMA, anti-fibronectin, anti-GAPDH) overnight at 4°C. After washing with TBST, the membrane is incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software. GAPDH or β-actin is often used as a loading control.
Cell Viability Assay (CCK-8 Assay)
-
Procedure: Cells are seeded in 96-well plates and treated as described in the cell culture and treatment protocol.
-
Measurement: After the treatment period, the medium is replaced with fresh medium containing Cell Counting Kit-8 (CCK-8) solution. The plate is incubated for 1-4 hours at 37°C. The absorbance is measured at 450 nm using a microplate reader.
-
Analysis: Cell viability is expressed as a percentage of the control group[1].
Visualizing the Molecular Interactions
The following diagrams illustrate the signaling pathways and experimental workflows discussed in this guide.
Caption: TGF-β/Smad signaling and the inhibitory action of this compound.
Caption: General experimental workflow for studying this compound's effects.
Conclusion
This compound demonstrates significant therapeutic potential for fibrotic diseases through its targeted inhibition of the TGF-β/Smad signaling pathway[1]. Its ability to selectively block Smad3 phosphorylation provides a strong rationale for its continued investigation in preclinical and clinical settings[1][5]. The data and protocols summarized in this guide offer a valuable resource for researchers and drug development professionals aiming to explore the anti-fibrotic properties of this compound and its derivatives. Future research should focus on elucidating the precise molecular interactions of PAA with its targets, optimizing its bioavailability, and evaluating its efficacy in a broader range of fibrotic conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. This compound suppresses TGF-β1-induced renal fibrosis and proliferation via the PDGF-C, Smad3 and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound suppresses TGF-β1-induced renal fibrosis and proliferation via the PDGF-C, Smad3 and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combined melatonin and this compound inhibits renal fibrosis through modulating the interaction of Smad3 and β-catenin pathway in AKI-to-CKD continuum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TGF-β/Smad Signaling Pathway in Tubulointerstitial Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. This compound as a modulator of TPH-1 expression inhibits renal fibrosis via modulating protein stability of β-catenin and β-catenin-mediated transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound attenuates renal fibrosis by inhibiting endoplasmic reticulum stress-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound attenuates renal fibrosis by inhibiting endoplasmic reticulum stress-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Poricoic Acid A as a Modulator of the AMPK Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poricoic acid A (PAA), a tetracyclic triterpenoid (B12794562) derived from the medicinal mushroom Poria cocos, has been identified as a significant modulator of the AMP-activated protein kinase (AMPK) signaling pathway.[1][2] AMPK is a crucial cellular energy sensor that plays a central role in maintaining energy homeostasis.[3][4] PAA's ability to activate AMPK positions it as a promising therapeutic candidate for various conditions, most notably in the amelioration of renal fibrosis, with emerging evidence suggesting its potential in metabolic and cardiovascular diseases.[1][5] This technical guide provides a comprehensive overview of the molecular mechanisms underlying PAA-mediated AMPK activation, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades.
Core Mechanism of Action: AMPK Activation and Downstream Effects
The primary mechanism through which this compound exerts many of its biological effects is the activation of AMPK.[3][5] Once activated, AMPK orchestrates a downstream signaling cascade aimed at restoring cellular energy balance by promoting catabolic processes while inhibiting anabolic pathways.[3][4]
The key downstream consequences of PAA-induced AMPK activation include:
-
Inhibition of TGF-β/Smad3 Pathway: In the context of renal fibrosis, PAA-activated AMPK specifically inhibits the Smad3 signaling pathway.[5][6] This is a critical anti-fibrotic mechanism, as the TGF-β1/Smad3 axis is a major driver of fibroblast activation and abnormal extracellular matrix (ECM) deposition.[5][7]
-
Modulation of the PGC-1α/SIRT3 Axis: PAA has been shown to activate the AMPK/PGC-1α/SIRT3 signaling pathway, particularly in cardiomyocytes.[1][8] This pathway is essential for mitochondrial biogenesis and function, suggesting PAA may protect against mitochondrial dysfunction in conditions like myocardial infarction.[1][8]
-
Regulation of Mitophagy via FUNDC1: Research indicates that PAA can regulate the phosphorylation of FUNDC1, a key protein in mitophagy, in a manner dependent on AMPKα.[1] This suggests PAA may facilitate the selective removal of damaged mitochondria, a vital process for maintaining cellular health.[1]
-
Inhibition of mTOR Signaling: Activated AMPK can directly phosphorylate and inhibit components of the mammalian target of rapamycin (B549165) (mTOR) pathway, particularly mTORC1.[3] By inhibiting mTOR, a key regulator of cell growth and proliferation, PAA reinforces a cellular shift towards energy conservation, synergizing with its AMPK-activating effects.[3]
Quantitative Data Presentation
The following tables summarize quantitative data from various studies on the effects of this compound on the AMPK signaling pathway and related cellular processes.
Table 1: In Vitro Effects of this compound on AMPK Pathway Activation
| Cell Line | Treatment Conditions | PAA Concentration(s) | Key Findings | Reference(s) |
| NRK-49F (Rat renal fibroblasts) | TGF-β1 stimulation | 1-20 µM (10 µM optimal) | PAA activates AMPK in a dose-dependent manner. 10 µM PAA significantly reverses TGF-β1-induced fibrotic effects. | [1] |
| Primary Mouse Cardiomyocytes | Hypoxia | 5 and 10 µM | PAA activates the AMPK/PGC-1α/SIRT3 signaling pathway. | [1][8] |
| MPC5 (Mouse podocyte cell line) | High-glucose (HG) culture | Not specified | PAA treatment induces the phosphorylation of AMPKα, which is implicated in the inhibition of FUNDC1 phosphorylation. | [1] |
| H460 and H1299 (Lung cancer cells) | Standard culture | 100-250 µg/mL (~200-500 µM) | PAA inhibits the MEK/ERK signaling pathway. Higher concentrations are required for anti-cancer effects compared to anti-fibrotic effects. | [9][10] |
Table 2: In Vivo Effects of this compound on AMPK Pathway Activation
| Animal Model | Treatment Details | PAA Dosage | Duration | Key Findings | Reference(s) |
| Unilateral Ureteral Obstruction (UUO) Rats | Obstruction-induced renal fibrosis | 10 mg/kg/day (i.g.) | 1 or 2 weeks | PAA attenuates renal fibroblast activation and interstitial fibrosis. | [1] |
| 5/6 Nephrectomy (Nx) Rats | Subtotal nephrectomy-induced renal fibrosis | Not specified | Not specified | PAA improves renal function and alleviates fibrosis by stimulating AMPK and inhibiting Smad3. | [1][5] |
| Cardiorenal Syndrome (CRS) Rats | Adenine-induced CRS | 10 mg/kg/day (gavage) | 8 weeks | PAA alleviates renal fibrosis, potentially through AMPK activation and subsequent inhibition of Smad3. | [1][11] |
| Unilateral Ureteral Obstruction (UUO) Mice | Obstruction-induced renal fibrosis | 10 mg/kg | Not specified | PAA administration significantly alleviates renal lesions and collagen deposition. | [1] |
Signaling Pathways and Experimental Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of this compound on the AMPK signaling pathway.
In Vitro Cell Culture and Treatment (NRK-49F cells)
This protocol describes the culture of rat renal interstitial fibroblasts and their treatment to induce a fibrotic response and assess the effect of PAA.[1]
-
Cell Line: NRK-49F (rat renal interstitial fibroblasts).[1]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).[1]
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[1]
-
This compound (PAA) Preparation: Dissolve PAA in a suitable solvent like DMSO to create a concentrated stock solution (e.g., 20 mM).[1][2] Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 20 µM).[1] Ensure the final DMSO concentration is non-toxic (typically <0.1%).
-
Experimental Procedure:
-
Seed NRK-49F cells in appropriate culture plates and allow them to adhere and grow to 70-80% confluency.[9]
-
To induce fibrosis, starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of PAA for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a pro-fibrotic agent, such as transforming growth factor-β1 (TGF-β1; e.g., 5-10 ng/mL), for the desired duration (e.g., 24-48 hours).[1]
-
Include appropriate controls: vehicle-only (DMSO), TGF-β1 only, and PAA only.
-
After treatment, harvest the cells for downstream analysis, such as protein extraction for Western blotting or RNA isolation for qRT-PCR.[6]
-
Western Blot Analysis for Protein Phosphorylation
This protocol is used to quantify the expression and phosphorylation status of key proteins in the AMPK signaling pathway.[9][12]
-
Objective: To measure the relative levels of total and phosphorylated AMPK (p-AMPK), Smad3 (p-Smad3), and other targets.[9]
-
Procedure:
-
Protein Extraction: Wash treated cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[9][13] Collect the lysate and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[9]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.[9][13]
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) per sample by boiling in Laemmli buffer.[9] Separate the proteins by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene fluoride (B91410) (PVDF) membrane.[12][13]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)) to prevent non-specific antibody binding.[9][12]
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., anti-p-AMPK (Thr172), anti-AMPK, anti-p-Smad3, anti-Smad3) overnight at 4°C, diluted according to the manufacturer's recommendations.[9]
-
Wash the membrane three times with TBST for 10 minutes each.[9]
-
Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[14]
-
-
Detection and Quantification: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.[9] Quantify band intensities using software like ImageJ, normalizing the phosphorylated protein level to the total protein level for each target.[9]
-
In Vivo Unilateral Ureteral Obstruction (UUO) Animal Model
This protocol provides a general framework for an in vivo study to assess the anti-fibrotic effects of PAA.[1][5]
-
Model: The UUO model is a widely used method to induce renal interstitial fibrosis. It involves the complete ligation of one ureter, leading to progressive fibrosis in the obstructed kidney.[5]
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.[15]
-
Procedure:
-
Surgery: Anesthetize the animals. Under sterile conditions, make a flank incision to expose the kidney and ureter. Ligate the left ureter at two points. For the sham-operated group, the ureter is mobilized but not ligated.
-
Treatment: Randomly divide the UUO animals into a vehicle control group and a PAA treatment group. Administer PAA (e.g., 10 mg/kg/day) or vehicle daily via oral gavage, starting one day after surgery.[1]
-
Sample Collection: At the end of the treatment period (e.g., 7 or 14 days), euthanize the animals.[1] Perfuse the kidneys with saline and collect them for analysis.
-
Analysis:
-
Histology: Fix a portion of the kidney in 4% paraformaldehyde for paraffin (B1166041) embedding. Section the tissue and perform Masson's trichrome staining to visualize collagen deposition and assess the degree of fibrosis.
-
Western Blotting / qRT-PCR: Snap-freeze another portion of the kidney in liquid nitrogen and store at -80°C for protein or RNA extraction to analyze the expression of fibrotic markers and AMPK pathway components.[6]
-
-
Conclusion
This compound is a potent natural compound that modulates the AMPK signaling pathway, leading to a range of beneficial downstream effects.[1] Its ability to activate AMPK and subsequently inhibit pro-fibrotic pathways like TGF-β/Smad3, while enhancing mitochondrial function, makes it a compelling candidate for the development of novel therapeutics.[5][8] The primary therapeutic context for PAA's AMPK-modulating activity is in ameliorating renal fibrosis, but its influence on fundamental cellular processes suggests broader potential in treating metabolic and cardiovascular diseases.[1][5] Further research is warranted to fully elucidate the quantitative aspects of the PAA-AMPK interaction and to explore its full therapeutic potential in clinical settings.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. AMPK potentiation by LKB1 isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound activates AMPK to attenuate fibroblast activation and abnormal extracellular matrix remodelling in renal fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound suppresses TGF-β1-induced renal fibrosis and proliferation via the PDGF-C, Smad3 and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits mitochondrial dysfunction in myocardial infarction by activating SIRT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. This compound, an Active Ingredient Extracted From Poria cocos, Inhibits Lung Cancer Cell Growth by Suppressing MEK/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
- 12. benchchem.com [benchchem.com]
- 13. This compound Inhibits the NF-κB/MAPK Pathway to Alleviate Renal Fibrosis in Rats with Cardiorenal Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. This compound attenuates renal fibrosis by inhibiting endoplasmic reticulum stress-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Poricoic Acid A CCK-8 Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for assessing the cytotoxic effects of Poricoic Acid A on cancer cells using the Cell Counting Kit-8 (CCK-8) assay. This compound, a triterpenoid (B12794562) derived from Poria cocos, has demonstrated significant anti-tumor properties, including the induction of apoptosis and autophagy, as well as the inhibition of cell proliferation.[1][2][3] The CCK-8 assay offers a sensitive and straightforward colorimetric method to quantify cell viability, making it an essential tool for evaluating the efficacy of potential therapeutic compounds like this compound.[4]
The principle of the CCK-8 assay is based on the reduction of a water-soluble tetrazolium salt, WST-8, by dehydrogenases in living cells to produce a yellow-colored formazan (B1609692) dye.[1] The amount of formazan generated is directly proportional to the number of viable cells.[1][4]
Data Presentation: Quantitative Effects of this compound on Cell Viability
The following table summarizes the dose-dependent inhibitory effects of this compound on the viability of various cancer cell lines as determined by the CCK-8 assay.
| Cell Line | Cancer Type | Concentration (µg/mL) | Incubation Time (h) | Viability Inhibition (%) | Reference |
| H460 | Lung Cancer | 100 | 24 | ~40% | [5] |
| H460 | Lung Cancer | 150 | 24 | Not Specified | [6] |
| H460 | Lung Cancer | 200 | 24 | ~75% | [5][6] |
| H460 | Lung Cancer | 250 | 24 | Not Specified | [6] |
| H1299 | Lung Cancer | 100 | 24 | ~35% | [5] |
| H1299 | Lung Cancer | 150 | 24 | Not Specified | [6] |
| H1299 | Lung Cancer | 200 | 24 | ~60% | [5][6] |
| H1299 | Lung Cancer | 250 | 24 | Not Specified | [6] |
| SKOV3 | Ovarian Cancer | 30 | 24 | ~20% | [5][7] |
| SKOV3 | Ovarian Cancer | 50 | 24 | ~40% | [5][7] |
| SKOV3 | Ovarian Cancer | 80 | 24 | ~60% | [5][7] |
Experimental Protocols
This section provides a detailed methodology for conducting a CCK-8 cell viability assay to evaluate the effects of this compound.
Materials and Reagents:
-
This compound (PAA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Selected cancer cell line (e.g., H460, H1299, SKOV3)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Culture and Seeding:
-
Culture the chosen cancer cell line in a humidified incubator at 37°C with 5% CO₂.[4]
-
When cells reach 80-90% confluency, detach them using trypsin-EDTA, neutralize with complete medium, and centrifuge to obtain a cell pellet.[4]
-
Resuspend the cells in fresh complete medium and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of medium.[1] Incubate the plate overnight to allow for cell attachment.
-
-
Preparation of this compound Working Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the stock solution with complete culture medium to achieve the desired final concentrations (e.g., 0, 30, 50, 80, 100, 150, 200, 250 µg/mL).[1] The final DMSO concentration in all wells should be consistent and non-toxic to the cells (typically ≤ 0.1%).
-
-
Cell Treatment:
-
After the overnight incubation, carefully remove the old medium from the wells.
-
Add 100 µL of the prepared this compound working solutions to the corresponding wells.
-
Include a vehicle control group (cells treated with medium containing the same concentration of DMSO as the PAA-treated wells) and a blank control group (wells with medium but no cells).[4][8]
-
Incubate the plate for the desired treatment period (e.g., 24 hours).[1]
-
-
CCK-8 Assay and Absorbance Measurement:
-
Data Analysis:
-
Calculate the cell viability using the following formula: Cell Viability (%) = [(As - Ab) / (Ac - Ab)] x 100% [9] Where:
-
As = Absorbance of the experimental well (cells + medium + CCK-8 + PAA)
-
Ab = Absorbance of the blank well (medium + CCK-8)
-
Ac = Absorbance of the control well (cells + medium + CCK-8 + vehicle)
-
-
Visualizations
The following diagrams illustrate the experimental workflow and a key signaling pathway affected by this compound.
Caption: Experimental workflow for the this compound CCK-8 assay.
Caption: this compound inhibits the MEK/ERK signaling pathway.[1][10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound induces apoptosis and autophagy in ovarian cancer via modulating the mTOR/p70s6k signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound, an Active Ingredient Extracted From Poria cocos, Inhibits Lung Cancer Cell Growth by Suppressing MEK/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Poricoic Acid A: Unraveling Protein Expression Dynamics via Western Blot Analysis
FOR IMMEDIATE RELEASE
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
[City, State] – [Date] – Poricoic Acid A (PAA), a lanostane-type triterpenoid (B12794562) derived from the medicinal mushroom Poria cocos, has garnered significant attention for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and anti-fibrotic properties. This document provides detailed application notes and protocols for utilizing Western blot analysis to investigate the effects of this compound on protein expression, offering valuable insights for researchers in drug discovery and development.
Introduction
This compound exerts its therapeutic effects by modulating a multitude of intracellular signaling pathways that are critical in the pathogenesis of various diseases. Western blot analysis is an indispensable technique for elucidating the mechanism of action of PAA by quantifying the changes in the expression levels of key proteins involved in these pathways. These application notes provide a comprehensive guide to performing Western blot analysis for proteins targeted by this compound.
Data Presentation: Quantitative Effects of this compound on Protein Expression
The following tables summarize the dose-dependent effects of this compound on the expression of key proteins as determined by Western blot analysis in various cell lines and disease models.
Table 1: Anti-Cancer Effects of this compound on Protein Expression
| Cell Line | Cancer Type | Protein Target | Concentration of PAA | Observed Effect on Protein Expression | Reference |
| H460 & H1299 | Lung Cancer | p-MEK1/2, p-ERK1/2 | 100, 200 µg/mL | Dose-dependent decrease in phosphorylation | [1] |
| H460 & H1299 | Lung Cancer | CDK1, Cyclin B1, CDC25C | 100, 200 µg/mL | Dose-dependent decrease | [2] |
| SKOV3 | Ovarian Cancer | p-mTOR, p-p70s6k | 30, 50, 80 µg/mL | Dose-dependent decrease in phosphorylation | [3][4] |
| SKOV3 | Ovarian Cancer | PI3K, p-AKT, BCL2, BCL2L1 | 30, 50, 80 µg/mL | Dose-dependent decrease | [5] |
| SKOV3 | Ovarian Cancer | LC3-II/LC3-I ratio | Not specified | Increased ratio, indicating autophagy induction | [3] |
Table 2: Anti-Fibrotic Effects of this compound on Protein Expression
| Cell Line/Model | Condition | Protein Target | Concentration/Dose of PAA | Observed Effect on Protein Expression | Reference |
| NRK-49F | TGF-β1-induced renal fibrosis | p-Smad3, p-ERK1/2, p-p38 | 10 µM | Inhibition of TGF-β1-induced phosphorylation | [6][7] |
| NRK-49F | TGF-β1-induced renal fibrosis | Collagen I, α-SMA, Fibronectin | 10 µM | Attenuation of TGF-β1-induced increase | [7] |
| UUO Mice | Renal Fibrosis | GRP78, p-PERK, p-eif-2α, ATF4, CHOP | Not specified | Significant decrease | [8] |
| UUO Mice | Renal Fibrosis | Bax, Caspase 12 | Not specified | Significant decrease | [8] |
| UUO Mice | Renal Fibrosis | Bcl-2 | Not specified | Significant increase | [8] |
Signaling Pathways and Visualizations
This compound modulates several key signaling pathways implicated in cancer and fibrosis. The following diagrams illustrate these pathways.
Experimental Protocols
General Workflow for Western Blot Analysis
The following diagram outlines the general experimental workflow for investigating the effect of this compound on protein expression.
Detailed Western Blot Protocol
This protocol provides a detailed methodology for performing Western blot analysis to assess the impact of this compound on target protein expression in cultured cells.
1. Cell Culture and Treatment:
-
Culture the desired cell line (e.g., H460, SKOV3, NRK-49F) to approximately 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 10 µM to 200 µg/mL) for a specified duration (e.g., 24-48 hours). Include a vehicle-treated control group.
2. Cell Lysis and Protein Extraction:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE:
-
Prepare protein samples by mixing the lysate with Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) membrane.
-
The transfer can be performed using a wet or semi-dry transfer system.
6. Blocking:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
7. Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended primary antibodies for PAA-related studies include those against p-MEK, p-ERK, p-mTOR, p-p70S6K, p-Smad3, Collagen I, and α-SMA.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
8. Detection and Analysis:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound is a promising natural compound with significant therapeutic potential, largely attributed to its ability to modulate key signaling pathways. Western blot analysis is a powerful tool for dissecting the molecular mechanisms underlying the effects of this compound. The protocols and data presented herein provide a robust framework for researchers to investigate the impact of this compound on protein expression and to accelerate the development of novel therapeutics.
References
- 1. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound suppresses TGF-β1-induced renal fibrosis and proliferation via the PDGF-C, Smad3 and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis and autophagy in ovarian cancer via modulating the mTOR/p70s6k signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. A General Protocol for Western Blotting Mammalian Cell Lysates [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Poricoic Acid A: Application Notes and Protocols for In Vivo Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poricoic acid A (PAA) is a lanostane-type triterpenoid (B12794562) compound isolated from the medicinal mushroom Poria cocos.[1] Emerging research has highlighted its significant potential as a therapeutic agent in oncology.[1] PAA has demonstrated notable anti-tumor effects across various cancer types, including lung and ovarian cancer.[1][2] Its mechanism of action is multifaceted, primarily involving the induction of programmed cell death (apoptosis) and autophagy, as well as the inhibition of cancer cell proliferation, migration, and invasion.[1][3] These cellular effects are orchestrated through the modulation of critical intracellular signaling pathways, making PAA a compelling candidate for further preclinical and clinical investigation.[3][4]
This document provides detailed application notes and experimental protocols for investigating the therapeutic potential of this compound in in vivo xenograft mouse models.
Data Presentation
The anti-cancer efficacy of this compound has been quantified in various studies. The following tables summarize key quantitative data from both in vitro and in vivo experiments.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µg/mL) | Incubation Time (h) | Reference |
| H460 | Lung Cancer | ~150-200 | 24 | [4][5] |
| H1299 | Lung Cancer | ~150-200 | 24 | [4][5] |
| SKOV3 | Ovarian Cancer | 30, 50, 80 (dose-dependent decrease in viability) | 24 | [2][4][5] |
Note: IC50 values can vary depending on the specific experimental conditions.
Table 2: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Mouse Models
| Cancer Type | Cell Line | Animal Model | PAA Dosage | Treatment Duration | Tumor Volume Reduction | Tumor Weight Reduction (%) | Reference |
| Ovarian Cancer | SKOV3 | Nude Mice | 10 mg/kg/day (oral) | 42 days | Statistically significant reduction over time | Approximately 50-70% | [1][2][6][7] |
| Lung Cancer | H460 | Nude Mice | 10, 20, 30 mg/kg (Not Specified) | Not Specified | Dose-dependent reduction | Dose-dependent reduction | [1][6][8] |
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by targeting multiple key signaling pathways that are often dysregulated in cancer.
This compound has been shown to directly target MEK1/2, leading to the downregulation of the MEK/ERK signaling pathway, which in turn suppresses cell growth and proliferation.[6][8][9] In ovarian cancer models, PAA induces apoptosis and autophagy by inhibiting the phosphorylation of mTOR and its downstream effector p70s6k.[1][2][6] Additionally, PAA has been reported to inhibit the NF-κB/MAPK signaling pathway, which can contribute to its anti-inflammatory and anti-fibrotic effects.[10]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anti-cancer effects of this compound.
Protocol 1: Cell Viability Assay (CCK-8)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.[1]
Materials:
-
Cancer cell line of interest (e.g., SKOV3, H460)
-
Complete culture medium
-
This compound (PAA) stock solution (dissolved in DMSO)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) reagent
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and incubate overnight.[2][11]
-
PAA Treatment: Treat the cells with various concentrations of PAA.[2] Include a vehicle control (medium with the same concentration of DMSO as the highest PAA concentration).[1]
-
Incubation: Incubate the plate for desired time periods (e.g., 24, 48, 72 hours).[1]
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[1][2]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[1]
-
Analysis: Calculate cell viability as a percentage of the control group.
Protocol 2: Apoptosis Assay (Flow Cytometry)
This protocol is for quantifying PAA-induced apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining.
Materials:
-
PAA-treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Cold PBS
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Collection: After PAA treatment, collect both adherent and floating cells. Use trypsin-EDTA for adherent cells.[1]
-
Washing: Wash the cells twice with cold PBS by centrifugation.[1]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[1]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of PI.[1]
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[1]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[1]
Protocol 3: Western Blot Analysis
This protocol is for investigating the effect of PAA on key signaling proteins.[11]
Materials:
-
PAA-treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-mTOR, p-ERK, etc.)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Lyse cells with RIPA buffer and quantify protein concentration using the BCA assay.[1][11]
-
SDS-PAGE: Separate protein lysates on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.[11]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[11]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Visualize the protein bands using an ECL detection system.[11]
Protocol 4: In Vivo Xenograft Tumor Model
This protocol is for evaluating the anti-tumor efficacy of PAA in an animal model.[6]
Materials:
-
Cancer cells (e.g., SKOV3, H460)
-
Immunodeficient mice (e.g., nude mice)
-
Sterile PBS and/or Matrigel
-
This compound (PAA)
-
Vehicle for PAA dissolution (e.g., saline, corn oil)
-
Calipers and an analytical balance
-
Gavage needles
Procedure:
-
Cell Preparation and Implantation:
-
Culture and harvest cancer cells.
-
Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel to a final concentration of 5 x 10^6 to 10 x 10^6 cells per 100 µL.[6]
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[6][8]
-
Monitor mice regularly for tumor formation.[6]
-
-
PAA Administration:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.[2][6]
-
Prepare the PAA solution in the chosen vehicle at the desired concentrations (e.g., 10, 20, 30 mg/kg).[6][8]
-
Administer PAA (e.g., via oral gavage) to the treatment groups daily.[2][6] The control group receives the vehicle only.[6]
-
-
Tumor Measurement and Monitoring:
-
Endpoint Analysis:
References
- 1. benchchem.com [benchchem.com]
- 2. This compound induces apoptosis and autophagy in ovarian cancer via modulating the mTOR/p70s6k signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound, an Active Ingredient Extracted From Poria cocos, Inhibits Lung Cancer Cell Growth by Suppressing MEK/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Poricoic Acid A in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poricoic acid A (PAA) is a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Poria cocos[1]. It has demonstrated significant therapeutic potential in preclinical research, exhibiting anti-inflammatory, anti-fibrotic, and anti-cancer properties[1]. These effects are attributed to its ability to modulate key intracellular signaling pathways[1][2][3]. This document provides detailed application notes and protocols for the administration of this compound in mice, summarizing key quantitative data and outlining standardized experimental methodologies.
Data Presentation: In Vivo Dosage and Administration
The following tables summarize the quantitative data from various preclinical studies involving the administration of this compound in mice.
Table 1: In Vivo Anti-Tumor Efficacy of this compound in Mice
| Cancer Type | Animal Model | PAA Dosage | Administration Route | Treatment Duration | Key Findings | Reference |
| Lung Cancer | Nude mice (H460 xenograft) | 10, 20, 30 mg/kg | Not specified | Not specified | Dose-dependent inhibition of tumor growth.[1][4] | [1][4] |
| Ovarian Cancer | Nude mice (SKOV3 xenograft) | 10 mg/kg/day | Oral | 42 days | Reduced tumor weight by nearly 50-70%.[1][2][5] | [1][2][5] |
Table 2: this compound Dosage in Other Murine Models
| Disease Model | Animal Model | PAA Dosage | Administration Route | Duration | Key Findings | Reference |
| High-Salt-Diet-Induced Renal Fibrosis | Kunming Mice | 20 mg/kg·bw | Oral gavage | Not specified | Decreased kidney index and urinary protein levels, prevented renal fibrosis.[1] | [1] |
| Unilateral Ureteral Obstruction (UUO) | Mice | 10 mg/kg/day | Oral gavage | 7 consecutive days | Alleviated renal lesions and collagen deposition.[6] | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
This compound has low aqueous solubility, requiring a suitable vehicle for oral administration.[7]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Corn oil
-
Carboxymethylcellulose-sodium (CMC-Na)
-
Sterile 0.9% saline
-
Sterile conical tubes
-
Magnetic stirrer and stir bar
-
Vortex mixer
-
Sonicator (optional)
Method 1: DMSO/Corn Oil Formulation [7]
-
Dissolve the required amount of this compound powder in a minimal volume of 100% DMSO to create a stock solution (e.g., 25 mg/mL).
-
For the final dosing solution, dilute the DMSO stock solution with corn oil. A common formulation is 10% DMSO and 90% corn oil.[7]
-
Vortex the solution thoroughly to ensure a uniform suspension.[7]
-
If precipitation occurs, sonicate the solution for 5-10 minutes in a water bath sonicator.[7]
-
Note: It is crucial to keep the final DMSO concentration low to avoid toxicity, especially in weakened or immunocompromised animals (ideally below 2%).[7]
Method 2: CMC-Na Suspension [8]
-
Prepare a 0.5% CMC-Na vehicle by slowly adding 0.25 g of CMC-Na to approximately 40 mL of sterile 0.9% saline while stirring.[8]
-
Continue stirring until the CMC-Na is fully dissolved, which may take several hours.[8]
-
Bring the final volume to 50 mL with sterile saline and store at 4°C.[8]
-
To prepare a 1 mg/mL PAA suspension, weigh the required amount of PAA powder.[8]
-
Create a paste by adding a small amount of the 0.5% CMC-Na vehicle to the PAA powder.[8]
-
Gradually add the remaining vehicle while vortexing to achieve the desired concentration.[8]
Protocol 2: In Vivo Tumor Xenograft Model[1]
Materials:
-
Cancer cell line (e.g., H460, SKOV3)
-
Phosphate-buffered saline (PBS) or Matrigel
-
Immunodeficient mice (e.g., nude mice)
-
Prepared this compound dosing solution
-
Gavage needles (e.g., 20-gauge, 1.5-inch flexible-tipped for adult mice)[8]
-
Syringes
-
Calipers
Procedure:
-
Cell Preparation: Harvest cancer cells and resuspend them in a suitable medium like PBS or Matrigel.[1]
-
Implantation: Subcutaneously inject the cell suspension into the flank of the immunodeficient mice.[1]
-
Tumor Growth: Allow the tumors to grow to a palpable size.[1]
-
Treatment: Once tumors are established, randomly group the mice and begin treatment with this compound at the desired doses via oral gavage.[1]
-
Monitoring: Monitor tumor volume and body weight regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (length × width²) / 2.[1]
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).[1]
Protocol 3: Western Blot Analysis[1][3]
Materials:
-
PAA-treated cells or tumor tissue lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-MEK, MEK, p-ERK, ERK, mTOR, p-mTOR)[1]
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Lyse cells or tissues in RIPA buffer and determine the protein concentration using a BCA assay.[1]
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.[1]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[1]
-
Washing: Wash the membrane three times with TBST.[1]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection: Visualize the protein bands using an ECL detection system.[1]
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound are mediated through the modulation of several key signaling pathways.
Caption: this compound inhibits the MEK/ERK signaling pathway.[3][4][9]
Caption: PAA induces apoptosis and autophagy via the mTOR/p70s6k pathway.[2][3]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound induces apoptosis and autophagy in ovarian cancer via modulating the mTOR/p70s6k signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. This compound attenuates renal fibrosis by inhibiting endoplasmic reticulum stress-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound, an Active Ingredient Extracted From Poria cocos, Inhibits Lung Cancer Cell Growth by Suppressing MEK/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Poricoic Acid A: Application Notes for Colony Formation Assays in Cancer Cells
Introduction
Poricoic Acid A (PAA) is a lanostane-type triterpenoid (B12794562) derived from the medicinal fungus Poria cocos. It has garnered significant interest in oncological research due to its demonstrated anti-tumor properties. PAA has been shown to impede the proliferation of various cancer cell lines by inducing apoptosis, causing cell cycle arrest, and triggering autophagy.[1] This document provides detailed application notes and a comprehensive protocol for utilizing a colony formation assay to evaluate the long-term anti-proliferative effects of this compound on cancer cells.
Mechanism of Action: Impact on Cellular Signaling
This compound exerts its anticancer effects by modulating key signaling pathways that are often dysregulated in cancer. Notably, PAA has been shown to inhibit the MEK/ERK and mTOR/p70s6k signaling pathways.[2][3]
-
MEK/ERK Pathway: By targeting MEK1/2, this compound downregulates the MEK/ERK signaling cascade, which is crucial for cell growth and proliferation.[3]
-
mTOR/p70s6k Pathway: PAA also inhibits the phosphorylation of mTOR and its downstream effector p70s6k, leading to the disruption of protein synthesis and cell growth, ultimately inducing apoptosis and autophagy.[2][4]
These actions culminate in the suppression of cancer cell growth, induction of programmed cell death (apoptosis), and arrest of the cell cycle, primarily at the G2/M phase.[1][3]
Data Presentation: Efficacy of this compound in Cancer Cell Lines
The inhibitory effects of this compound on the viability and proliferation of various cancer cell lines have been documented. The following tables summarize the quantitative data from these studies.
| Cell Line | Cancer Type | Assay | Concentration (µg/mL) | Incubation Time (h) | % Inhibition / Effect | Reference |
| H460 | Lung Cancer | CCK-8 | 100, 150, 200, 250 | 24 | Dose-dependent decrease in viability | [1] |
| H1299 | Lung Cancer | CCK-8 | 100, 150, 200, 250 | 24 | Dose-dependent decrease in viability | [1] |
| SKOV3 | Ovarian Cancer | CCK-8 | 30, 50, 80 | 24 | Dose-dependent decrease in viability | [1][4] |
| HepG2 | Liver Cancer | Not Specified | Not Specified | Not Specified | Increased apoptosis | [1] |
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| H460 | Lung Cancer | ~150-200 | [5] |
| H1299 | Lung Cancer | ~150-200 | [5] |
Experimental Protocols
This section provides a detailed protocol for performing a colony formation assay to assess the long-term effects of this compound on the proliferative capacity of cancer cells.
Objective: To determine the ability of single cancer cells to form colonies following treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., H460, H1299, SKOV3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (PAA)
-
Dimethyl sulfoxide (B87167) (DMSO, as a vehicle for PAA)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cancer cells using Trypsin-EDTA and perform a cell count.
-
Seed a low density of cells (e.g., 500-1000 cells/well) into 6-well plates containing complete culture medium. The optimal seeding density should be determined empirically for each cell line to ensure the formation of distinct colonies in the control group.
-
Allow the cells to attach overnight in a 37°C, 5% CO2 incubator.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day after seeding, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 50, 100, 200 µg/mL).[6] Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of PAA used.
-
Incubate the plates for 24 to 48 hours.
-
-
Colony Formation:
-
After the treatment period, carefully remove the medium containing this compound.
-
Wash the cells gently with PBS.
-
Add fresh, drug-free complete culture medium to each well.
-
Return the plates to the incubator and allow the cells to grow for 10-14 days, or until visible colonies are formed in the control wells.[6]
-
Replace the medium every 2-3 days to ensure adequate nutrient supply.
-
-
Staining and Quantification:
-
After the incubation period, remove the medium and gently wash the wells twice with PBS.
-
Fix the colonies by adding 1 mL of methanol (B129727) to each well and incubating for 15 minutes at room temperature.
-
Remove the methanol and add 1 mL of 0.5% crystal violet solution to each well.
-
Stain for 10-30 minutes at room temperature.
-
Carefully remove the crystal violet solution and wash the wells with water until the background is clear.
-
Allow the plates to air dry.
-
-
Data Analysis:
-
Photograph the stained plates.
-
Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells) in each well.[7][8] This can be done manually or using image analysis software.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE of control group)
-
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound, an Active Ingredient Extracted From Poria cocos, Inhibits Lung Cancer Cell Growth by Suppressing MEK/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis and autophagy in ovarian cancer via modulating the mTOR/p70s6k signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Clonogenic Assay [bio-protocol.org]
- 8. Clonogenic Assay [en.bio-protocol.org]
Application Notes: Evaluating the Anti-Migratory Effects of Poricoic Acid A using a Scratch Assay
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, an Active Ingredient Extracted From Poria cocos, Inhibits Lung Cancer Cell Growth by Suppressing MEK/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound induces apoptosis and autophagy in ovarian cancer via modulating the mTOR/p70s6k signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. clyte.tech [clyte.tech]
- 7. Wound healing assay | Abcam [abcam.com]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound attenuated TGF-β1-induced epithelial-mesenchymal transition in renal tubular epithelial cells through SPRY2/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound attenuated TGF-β1-induced epithelial-mesenchymal transition in renal tubular epithelial cells through SPRY2/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Poria acid inhibit the growth and metastasis of renal cell carcinoma by inhibiting the PI3K/akt/NF-κb signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Wound healing migration assay (Scratch assay) [protocols.io]
- 15. axionbiosystems.com [axionbiosystems.com]
- 16. Scratch-wound assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Poricoic Acid A in Preclinical Research
For Oral Gavage in Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poricoic Acid A (PAA) is a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Poria cocos.[1] Preclinical studies have highlighted its potential therapeutic applications in a range of diseases, primarily due to its anti-inflammatory, anti-fibrotic, and anti-cancer properties.[2] These biological activities are attributed to its ability to modulate key cellular signaling pathways.[2] A primary challenge in the in vivo application of this compound is its low aqueous solubility, which can impede oral absorption and bioavailability.[3][4] This document provides detailed protocols for the preparation of this compound for oral gavage in animal studies, summarizes key quantitative data from preclinical models, and outlines the primary signaling pathways it modulates.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₃₁H₄₆O₅ | [1] |
| Molecular Weight | 498.7 g/mol | [1] |
| Appearance | Powder | [1] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Poorly soluble in water. | [1][5] |
| Storage | Store powder at -20°C in a tightly sealed container. | [6] |
Table 2: Dosing and Vehicle Information for this compound in Rodent Models
| Parameter | Details | Reference(s) |
| Typical Dose Range | 10 - 20 mg/kg/day (oral administration) | [3] |
| Vehicle Option 1 | Suspension in 0.5% - 1% Carboxymethylcellulose sodium (CMC-Na) in saline. | [6] |
| Vehicle Option 2 | Co-solvent system of Dimethyl sulfoxide (B87167) (DMSO) and corn oil (e.g., 10% DMSO, 90% corn oil). | [3] |
| Toxicity Overview | Considered to have low toxicity with minimal adverse effects on primary organs in mouse models. The estimated LD50 in rodents is approximately 5000 mg/kg, classifying it as a Class 5 chemical (low acute toxicity). | [3][7] |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension (0.5% CMC-Na Vehicle)
This protocol describes the preparation of a this compound suspension for oral gavage.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile 0.9% saline
-
Sterile magnetic stir bar and stirrer
-
50 mL conical tube
-
Homogenizer or sonicator
Procedure:
-
Prepare the 0.5% CMC-Na Vehicle:
-
Weigh 0.25 g of CMC-Na.
-
In a 50 mL conical tube, add approximately 40 mL of sterile 0.9% saline.
-
Place a sterile magnetic stir bar in the tube and place it on a magnetic stirrer.
-
Slowly add the CMC-Na powder to the saline while stirring to prevent clumping.[6]
-
Continue stirring until the CMC-Na is fully dissolved. This may take several hours.[6]
-
Bring the final volume to 50 mL with sterile saline.[6]
-
Store the vehicle at 4°C.[6]
-
-
Prepare the this compound Suspension:
-
Calculate the required amount of this compound based on the number of animals, their average weight, and the desired dose.
-
Weigh the required amount of this compound powder.
-
Add a small amount of the 0.5% CMC-Na vehicle to the powder to create a paste. This helps in wetting the powder and preventing clumping.[6]
-
Gradually add the remaining volume of the 0.5% CMC-Na vehicle while continuously mixing.[6]
-
Homogenize the suspension using a homogenizer or sonicator until a uniform, fine suspension is achieved.[6]
-
Store the suspension at 4°C. Before each use, allow the suspension to come to room temperature and vortex thoroughly to ensure homogeneity.[6]
-
Protocol 2: Preparation of this compound Solution (DMSO/Corn Oil Vehicle)
This protocol provides an alternative method for preparing this compound for oral gavage using a co-solvent system.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), 100%
-
Corn oil
-
Sterile tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare the Dosing Solution:
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in a minimal volume of 100% DMSO to create a stock solution (e.g., 25 mg/mL).[3]
-
For the final dosing solution, dilute the DMSO stock solution with corn oil. For a final formulation of 10% DMSO and 90% corn oil, add 1 part of the DMSO stock solution to 9 parts of corn oil.[3]
-
Vortex the solution thoroughly to ensure a uniform suspension.[3]
-
If precipitation occurs, sonicate the solution for 5-10 minutes in a water bath sonicator.[3]
-
Note: It is crucial to keep the final concentration of DMSO low to avoid toxicity, especially in weakened or immunocompromised animals where the DMSO concentration should be below 2%.[3]
-
Protocol 3: Oral Gavage Administration in Mice
This protocol provides a general guideline for oral gavage in mice. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Prepared this compound formulation
-
Appropriately sized gavage needles (e.g., 20-gauge, 1.5-inch flexible-tipped for adult mice)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Preparation:
-
Dose Preparation:
-
Thoroughly vortex the this compound formulation to ensure it is homogenous before drawing it into the syringe.[6]
-
-
Administration:
-
Gently restrain the mouse.
-
Carefully insert the gavage needle into the esophagus.
-
Slowly administer the calculated volume of the this compound formulation.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Mandatory Visualizations
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways involved in cell growth, fibrosis, and inflammation.
Caption: Signaling pathways modulated by this compound.
Experimental Workflow for Oral Gavage Studies
The following diagram outlines a typical experimental workflow for in vivo studies involving the oral administration of this compound.
Caption: Experimental workflow for oral gavage studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound, an Active Ingredient Extracted From Poria cocos, Inhibits Lung Cancer Cell Growth by Suppressing MEK/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Poricoic Acid A solubility issues and solutions
Welcome to the Technical Support Center for Poricoic Acid A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a significant concern for researchers?
This compound is a triterpenoid (B12794562) compound isolated from Poria cocos, a medicinal mushroom.[1] It has demonstrated considerable therapeutic potential, including anti-tumor, anti-fibrotic, and anti-inflammatory activities.[1][2][3] The primary concern with this compound is its lipophilic nature, which results in poor aqueous solubility.[1] This low solubility can lead to several experimental challenges, such as precipitation in aqueous buffers, inaccurate concentration measurements, and reduced bioavailability in both in vitro and in vivo studies.[1]
Q2: What is the recommended solvent for dissolving this compound?
The most commonly recommended solvent for dissolving this compound is dimethyl sulfoxide (B87167) (DMSO).[4][5][6] It exhibits high solubility in DMSO, allowing for the preparation of concentrated stock solutions.[1][4] It is crucial to use anhydrous DMSO, as the presence of water can significantly reduce the solubility of the compound.[4][5][6]
Troubleshooting Guide for Common Solubility Issues
Issue 1: Precipitation of this compound upon dilution of DMSO stock solution into aqueous media.
This is a frequent problem encountered when preparing working solutions in cell culture media or other aqueous buffers. The decrease in the concentration of the organic solvent (DMSO) below a critical level leads to the precipitation of the hydrophobic this compound.
Solutions:
-
pH Adjustment: this compound is a dicarboxylic acid, and its solubility is pH-dependent.[1] Increasing the pH of the aqueous solution can deprotonate the carboxylic acid groups, thereby increasing the molecule's polarity and aqueous solubility.[1]
-
Use of Co-solvents: Adding a water-miscible organic solvent, such as ethanol (B145695) or polyethylene (B3416737) glycol (PEG), to the aqueous buffer can increase the overall solvating capacity of the solution.[1]
-
Lower the Final Concentration: Working with a lower final concentration of this compound in the aqueous medium can prevent precipitation.[1]
-
Increase Final DMSO Concentration: While effective, it is important to be mindful of the DMSO tolerance of the specific cell line or experimental system, as high concentrations can be cytotoxic. Always include a vehicle control with the same final DMSO concentration in your experiments.[1][4]
Issue 2: Low bioavailability in animal studies.
The poor aqueous solubility of this compound can limit its dissolution in the gastrointestinal tract, leading to low oral bioavailability and potentially reduced efficacy in in vivo models.[1][7]
Solutions:
-
Cyclodextrin Inclusion Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, forming an inclusion complex with enhanced aqueous solubility.[1]
-
Solid Dispersion: This technique involves dispersing this compound in a solid hydrophilic carrier, such as polyvinylpyrrolidone (B124986) (PVP). This can improve the dissolution rate by reducing the particle size to a molecular level and enhancing wettability.[1][7]
-
Nanoparticle Formulation: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to a faster dissolution rate and improved bioavailability.[1][7]
Quantitative Data
| Parameter | Value | Reference(s) |
| Molecular Weight | 498.69 g/mol | [4][8][9] |
| Solubility in DMSO | 100 mg/mL (200.52 mM) | [1][4][5][6][8] |
| Powder Storage | -20°C for up to 3 years | [4] |
| Stock Solution Storage (-20°C) | 1 month | [4][5] |
| Stock Solution Storage (-80°C) | 1 year | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for Cell Culture
This protocol outlines the preparation of a DMSO stock solution and its subsequent dilution into a working solution for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a 100 mM Stock Solution:
-
Accurately weigh 4.99 mg of this compound powder.
-
Add 100 µL of anhydrous DMSO to the powder.
-
Vortex thoroughly until the powder is completely dissolved. Sonication for a few minutes can aid dissolution.[4]
-
-
Storage of Stock Solution:
-
Preparation of Working Solution:
-
Thaw an aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in the cell culture medium. For example, to prepare a 10 µM working solution in 10 mL of medium, add 1 µL of the 100 mM stock solution to 9.999 mL of medium.
-
Mix well by gentle inversion or pipetting.
-
Crucially, ensure the final DMSO concentration is not cytotoxic to your cells (typically ≤ 0.1%). [4]
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[4]
-
Protocol 2: Preparation of this compound Solid Dispersion using Solvent Evaporation
This protocol describes a method to enhance the dissolution rate of this compound by creating a solid dispersion with a hydrophilic polymer.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or other suitable hydrophilic polymer
-
Methanol (B129727) or ethanol
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolve this compound and PVP K30 (e.g., in a 1:5 weight ratio) in a suitable volume of methanol or ethanol.[1]
-
Evaporate the solvent using a rotary evaporator to form a thin film.[1][7]
-
Dry the film under vacuum to remove any residual solvent.[1][7]
-
Scrape the solid dispersion and pulverize it into a fine powder.[1]
-
The resulting powder can be used for dissolution studies or formulated into solid dosage forms.
Signaling Pathways and Experimental Workflows
This compound has been shown to modulate several key signaling pathways. The diagrams below illustrate these pathways and a general experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scienceopen.com [scienceopen.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. selleck.co.jp [selleck.co.jp]
- 9. This compound supplier | CAS No :137551-38-3 | AOBIOUS [aobious.com]
Technical Support Center: Improving Poricoic Acid A Bioavailability In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments with Poricoic Acid A (PAA).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential therapeutic applications?
A1: this compound is a triterpenoid (B12794562) compound isolated from the fungus Poria cocos.[1] It has attracted significant research interest due to its diverse pharmacological activities, including anti-tumor, anti-fibrotic, and metabolic regulatory effects.[1][2][3] Preclinical studies have shown its potential in treating conditions such as lung cancer and renal fibrosis.[1][2]
Q2: What are the primary challenges associated with the oral bioavailability of this compound?
A2: The main obstacle to the oral bioavailability of this compound is its poor aqueous solubility.[1] As a lipophilic molecule, it does not readily dissolve in gastrointestinal fluids, which is a critical first step for absorption into the bloodstream. This can lead to low and variable systemic exposure, potentially limiting its therapeutic efficacy.
Q3: What are the known signaling pathways modulated by this compound?
A3: this compound has been shown to modulate several key signaling pathways, which are central to its therapeutic effects. These include:
Q4: What is the reported toxicity profile of this compound in animal models?
A4: While a specific LD50 value is not consistently reported, studies suggest that this compound has low toxicity.[6] In silico predictions estimate the LD50 to be around 5000 mg/kg in rodents, classifying it as a Class 5 chemical, which indicates low acute toxicity.[6][7] In vivo studies in mouse models have also indicated minimal adverse effects on primary organs.[1][4]
Troubleshooting Guides
Issue 1: Poor and Inconsistent Oral Bioavailability
Symptom: Low and highly variable plasma concentrations of this compound are observed in pharmacokinetic studies.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Poor aqueous solubility | The inherent lipophilicity of this compound limits its dissolution in the gastrointestinal tract. |
| Solution: Employ formulation strategies to enhance solubility and dissolution. See "Formulation Strategies to Enhance Bioavailability" section below for detailed protocols. | |
| Inappropriate vehicle for oral administration | The chosen vehicle may not adequately suspend or solubilize this compound, leading to inconsistent dosing. |
| Solution: For preclinical studies, consider using a suspension in 0.5% carboxymethylcellulose sodium (CMC-Na) or a solution in a mixture of DMSO and corn oil (e.g., 10% DMSO and 90% corn oil).[6] Ensure the final DMSO concentration is minimized to avoid toxicity, especially in sensitive animal models.[6] | |
| Gastrointestinal instability | The compound may be unstable in the acidic environment of the stomach, although specific data for this compound is limited.[6] |
| Solution: Consider enteric-coated formulations in later-stage development to protect the compound from stomach acid. For early-stage research, ensure consistent dosing conditions and timing relative to feeding. | |
| High inter-animal variability | Biological differences between animals can contribute to variable absorption. |
| Solution: Increase the number of animals per group to improve the statistical power of the study. Ensure consistent animal handling and dosing procedures. |
Issue 2: Formulation Instability
Symptom: The prepared formulation of this compound shows precipitation, aggregation, or phase separation over time.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Precipitation of this compound from vehicle | The compound may not be sufficiently stabilized in the chosen vehicle. |
| Solution 1 (Sonication): After preparing the suspension, use a sonicator to create a more uniform and stable dispersion.[6] | |
| Solution 2 (Gentle Heating): Gentle warming can aid in dissolving the compound, but caution should be exercised to avoid degradation.[6] Preliminary stability studies at elevated temperatures are recommended. | |
| Solution 3 (Vehicle Adjustment): If precipitation persists, consider modifying the vehicle composition, such as adjusting the percentage of co-solvents.[6] | |
| Nanoformulation instability (e.g., aggregation, drug leakage) | Issues with the formulation components or process can lead to instability of nanoparticles or liposomes. |
| Solution 1 (Inadequate Surface Stabilization): Increase the concentration of the stabilizer (e.g., surfactant, PEGylated lipid) or screen different stabilizers to provide better steric or electrostatic repulsion. | |
| Solution 2 (High Drug Loading): High drug loading can lead to crystal growth on the particle surface. Reduce the drug loading or incorporate a crystallization inhibitor. | |
| Solution 3 (Inappropriate Storage): Store the formulation at an optimal temperature (e.g., 4°C) and protect it from light and agitation. Conduct stability studies under various conditions to determine the ideal storage parameters. |
Formulation Strategies to Enhance Bioavailability
Several formulation strategies can be employed to overcome the poor water solubility of this compound and improve its oral bioavailability.
| Formulation Strategy | Description | Expected Improvement |
| Solid Dispersions | This compound is dispersed in a hydrophilic carrier matrix at a molecular level, which can enhance the dissolution rate by reducing particle size and improving wettability. | Increased dissolution rate and extent of absorption. |
| Lipid-Based Formulations (e.g., SEDDS) | Self-emulsifying drug delivery systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion in the gastrointestinal fluids, keeping the drug in a solubilized state. | Enhanced solubility, improved absorption through lymphatic pathways, and potentially reduced food effect. |
| Nanoformulations (e.g., Nanoliposomes, Polymeric Nanoparticles) | Reducing the particle size to the nanometer range increases the surface area, leading to enhanced dissolution and absorption. | Increased surface area for dissolution, potential for targeted delivery, and improved stability. |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage (0.5% CMC-Na Suspension)
This protocol describes the preparation of a 1 mg/mL suspension of this compound.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile saline
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Volumetric flask
Procedure:
-
Prepare the 0.5% CMC-Na Vehicle:
-
Weigh 0.25 g of CMC-Na and add it to a beaker containing approximately 40 mL of sterile saline.
-
Stir the mixture on a stir plate until the CMC-Na is fully dissolved. This may take several hours.
-
Transfer the solution to a 50 mL volumetric flask and bring the final volume to 50 mL with sterile saline.
-
Store the vehicle at 4°C.
-
-
Prepare the this compound Suspension (1 mg/mL):
-
Calculate the required amount of this compound based on the dosing volume and the number of animals.
-
Weigh the required amount of this compound powder.
-
Add a small amount of the 0.5% CMC-Na vehicle to the powder in a mortar and create a smooth paste. This helps in wetting the powder and preventing clumping.
-
Gradually add the remaining vehicle while continuously stirring to form a homogenous suspension.
-
Stir the suspension for at least 30 minutes before administration to ensure uniformity.
-
Protocol 2: Preparation of this compound Loaded Polymeric Nanoparticles (Nanoprecipitation Method)
This protocol provides a general method for preparing PAA-loaded nanoparticles.
Materials:
-
This compound
-
Biodegradable polymer (e.g., PLGA, PCL)
-
Water-miscible organic solvent (e.g., acetone, acetonitrile)
-
Aqueous solution with a stabilizer (e.g., Poloxamer 188, PVA)
-
Stir plate and magnetic stir bar
-
Syringe pump
Procedure:
-
Organic Phase Preparation: Dissolve this compound and the chosen polymer (e.g., PLGA) in the organic solvent.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing the stabilizer.
-
Nanoprecipitation: Inject the organic phase into the aqueous phase under constant stirring using a syringe pump. The rapid diffusion of the solvent will cause the polymer and drug to co-precipitate, forming nanoparticles.
-
Solvent Evaporation: Stir the nanoparticle suspension overnight at room temperature to evaporate the organic solvent.
-
Purification: Centrifuge the nanoparticle suspension to collect the nanoparticles and wash them with deionized water to remove any unencapsulated drug and excess stabilizer.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on available literature. Note that specific pharmacokinetic parameters are highly dependent on the formulation and animal model used.
| Parameter | Value | Species | Source |
| Predicted LD50 | ~5000 mg/kg | Rodent | [6][7] |
| Toxicity Class | Class 5 (Low) | N/A | [6][7] |
| Effective In Vivo Dose Range (Oral) | 5 - 20 mg/kg/day | Rat, Mouse | [5][6][8] |
| Content in Poria cocos | 0.156 to 0.885 mg/g | N/A | [9] |
Visualizations
Signaling Pathways
Caption: Inhibition of the TGF-β/Smad signaling pathway by this compound.
Caption: Inhibition of the MEK/ERK signaling pathway by this compound.
Caption: Activation of the AMPK signaling pathway by this compound.
Experimental Workflows
Caption: Experimental workflow for improving and evaluating this compound bioavailability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound, an Active Ingredient Extracted From Poria cocos, Inhibits Lung Cancer Cell Growth by Suppressing MEK/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of phytochemicals of Poria cocos against tyrosinase protein: a virtual screening, pharmacoinformatics and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Protects Against High-Salt-Diet Induced Renal Fibrosis by Modulating Gut Microbiota and SCFA Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Poricoic Acid A in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Poricoic Acid A precipitation in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
A1: this compound is a lipophilic triterpenoid (B12794562) compound isolated from Poria cocos with demonstrated anti-tumor, anti-inflammatory, and anti-fibrotic properties.[1][2][3] Its therapeutic potential is being explored in various research areas.[4] However, its hydrophobic nature leads to poor solubility in water and aqueous buffer systems, which is a significant challenge for in vitro and in vivo experiments.[1] This poor solubility can result in precipitation, leading to inaccurate dosing, reduced bioavailability, and unreliable experimental outcomes.[1]
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][5] It is crucial to use fresh, anhydrous DMSO, as the presence of moisture can significantly reduce the solubility of the compound.[5][6]
Q3: What are the recommended storage conditions for this compound powder and stock solutions?
A3: For long-term stability, this compound powder should be stored at -20°C for up to three years.[5] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year or at -20°C for one month.[5][6] While specific data on photostability is limited, it is good practice to protect both the powder and solutions from light.[6]
Troubleshooting Guide: Precipitation Issues
Issue 1: My this compound stock solution, dissolved in DMSO, precipitates when diluted into my aqueous cell culture medium.
-
Root Cause: This is a common issue arising from the dilution of the DMSO co-solvent to a concentration that can no longer maintain the solubility of the lipophilic this compound in the aqueous medium.[1]
-
Solutions:
-
Decrease Final Concentration: The most straightforward approach is to use a lower final concentration of this compound in your experiment.[1]
-
Optimize DMSO Concentration: You can try to increase the final concentration of DMSO in your medium. However, it is critical to be aware of the DMSO tolerance of your specific cell line, as higher concentrations can be cytotoxic. Always include a vehicle control with the same final DMSO concentration in your experimental design.[1]
-
pH Adjustment: this compound is a dicarboxylic acid, and its solubility is pH-dependent.[1] Increasing the pH of the aqueous solution can deprotonate the carboxylic acid groups, thereby increasing the molecule's polarity and aqueous solubility.[1] An experimental protocol to determine the optimal pH for solubility is provided below.
-
Utilize Co-solvents: The addition of a water-miscible organic solvent, such as ethanol (B145695) or polyethylene (B3416737) glycol (PEG), can enhance the overall solvating capacity of the aqueous solution.[1]
-
Issue 2: I am observing low bioavailability or inconsistent results in my in vivo animal studies.
-
Root Cause: The poor aqueous solubility of this compound can limit its dissolution in the gastrointestinal tract, leading to low and variable oral bioavailability.[7]
-
Solutions (Formulation Strategies):
-
Solid Dispersion: Dispersing this compound in a hydrophilic carrier can improve its dissolution rate by reducing particle size and enhancing wettability.[1][7]
-
Nanoparticle Formulation: Reducing the particle size to the nanometer range significantly increases the surface area, which can lead to a faster dissolution rate and improved bioavailability.[1][7]
-
Cyclodextrin Inclusion Complexation: Cyclodextrins can encapsulate hydrophobic molecules like this compound, forming a complex with enhanced aqueous solubility.[1]
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Concentration | Molar Equivalent | Notes |
| DMSO | 100 mg/mL[1][5] | ~200.52 mM[1] | Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can decrease solubility.[1][5] Ultrasonication may be required for complete dissolution.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).
-
Dissolution: Vortex the solution thoroughly. If necessary, use an ultrasonic bath to ensure complete dissolution.[1]
-
Storage: Aliquot the stock solution into smaller volumes in light-protected tubes and store at -80°C for long-term use.[5][6]
Protocol 2: Determining the pH-Solubility Profile of this compound
-
Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 5.0 to 9.0).[1]
-
Equilibration: Add an excess amount of this compound powder to a small volume of each buffer.[1]
-
Shaking: Agitate the samples at a constant temperature for 24-48 hours to reach equilibrium.[1]
-
Separation: Centrifuge the samples to pellet the undissolved solid.[1]
-
Analysis: Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as high-performance liquid chromatography (HPLC).[1]
-
Data Plotting: Plot the measured solubility as a function of pH to identify the pH at which solubility is maximized.[1]
Visualizations
Signaling Pathways Modulated by this compound
This compound has been shown to exert its biological effects by modulating several key signaling pathways. The following diagrams illustrate some of these interactions.
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow for Handling this compound
The following workflow diagram outlines the key steps for preparing and using this compound in a typical in vitro cell culture experiment to minimize precipitation.
Caption: Experimental workflow for this compound preparation.
References
Technical Support Center: Optimizing Poricoic Acid A Dosage for In Vitro Experiments
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the effective use of Poricoic Acid A (PAA) in in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter during your experiments with this compound.
1. How should I dissolve and store this compound?
This compound is soluble in DMSO. For in vitro experiments, preparing a 10 mM stock solution in DMSO is a common practice.[1][2] For long-term storage, the solid powder form should be kept at 4°C and protected from light.[1] Stock solutions in DMSO can be stored at -80°C for up to six months or at -20°C for up to one month, also shielded from light.[1] To ensure optimal solubility, particularly as DMSO can absorb moisture, using fresh DMSO is recommended.[1] If you face solubility challenges, gently warming the solution to 37°C and using an ultrasonic bath can help in dissolution.[1]
2. What is the optimal concentration of this compound for my in vitro experiments?
The ideal concentration of PAA is dependent on the cell type and the specific assay being performed. It is critical to conduct a dose-response experiment to establish the most effective, non-toxic concentration for your particular cell line. For instance, in NRK-49F cells, concentrations up to 10 µM did not show cytotoxicity, whereas concentrations of 15 µM and 20 µM led to a significant reduction in cell viability.[1][3] In lung cancer cell lines such as H460 and H1299, PAA has been utilized at concentrations as high as 250 µg/mL.[4][5]
3. I am observing unexpected cytotoxicity at concentrations reported to be safe. What could be the cause?
Several factors could be contributing to unexpected cytotoxicity:
-
Cell Line Sensitivity: Different cell lines will exhibit varying degrees of sensitivity to PAA.[1]
-
Solvent Concentration: It is important to ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not toxic to your cells. Including a vehicle control (medium with the same DMSO concentration as the PAA-treated wells) is essential.[1]
-
Compound Purity: The purity of this compound can differ between suppliers. It is advisable to obtain a certificate of analysis (CoA) from your supplier to confirm the purity of the compound.[1]
4. My experimental results are inconsistent between different batches of this compound. How can I address this?
Batch-to-batch variability is a known challenge with natural products. To minimize this:
-
Source from a Reputable Supplier: Select suppliers who provide comprehensive quality control data, including purity analysis via HPLC, Mass Spectrometry, and NMR.[1]
-
Perform Quality Control: If feasible, conduct your own quality control checks on new batches.
-
Use a Single Batch: For a cohesive set of experiments, it is best to use PAA from the same batch to maintain consistency.[1]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data from various studies, illustrating the dose-dependent effects of this compound on different cell lines.
Table 1: Effect of this compound on Cell Viability
| Cell Line | Concentration (µg/mL) | Incubation Time (h) | Viability Inhibition (%) | Reference |
| H460 (Lung Cancer) | 100 | 24 | ~40% | [6] |
| H460 (Lung Cancer) | 200 | 24 | ~75% | [6] |
| H1299 (Lung Cancer) | 100 | 24 | ~35% | [6] |
| H1299 (Lung Cancer) | 200 | 24 | ~60% | [6] |
| SKOV3 (Ovarian Cancer) | 30 | 24 | ~20% | [6] |
| SKOV3 (Ovarian Cancer) | 50 | 24 | ~40% | [6] |
| SKOV3 (Ovarian Cancer) | 80 | 24 | ~60% | [6] |
Table 2: In Vitro Effects of this compound on AMPK Pathway Activation
| Cell Line | Treatment Conditions | PAA Concentration(s) | Key Findings | Reference(s) |
| NRK-49F (Rat renal fibroblasts) | TGF-β1 stimulation | 1-20 µM (10 µM optimal) | PAA activates AMPK in a dose-dependent manner. PAA at 10 µM significantly reverses TGF-β1-induced effects. | [3][7] |
| Primary Mouse Cardiomyocytes | Hypoxia | 5 and 10 µM | PAA activates the AMPK/PGC-1α/SIRT3 signaling pathway. | [7] |
| MPC5 (Mouse podocyte cell line) | High-glucose (HG) culture | Not specified | PAA treatment induces the phosphorylation of AMPKα. | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the biological activities of this compound.
In Vitro Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cells (e.g., H460, H1299 lung cancer cells) in 96-well plates at an appropriate density.[4]
-
Treatment: After 24 hours of incubation, treat the cells with various concentrations of this compound (e.g., 100, 150, 200, 250 µg/mL) for a specified duration (e.g., 24 hours).[4][5]
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[4]
-
Incubation: Incubate the plates for 1-4 hours at 37°C.[4]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[4]
-
Analysis: Calculate cell viability as a percentage of the control group.[4]
Western Blotting
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[4]
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[8]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.[4]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[4]
Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment: Culture cells and treat them with various concentrations of this compound for a specified duration.[6]
-
Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.[6]
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.[6]
-
Staining: Centrifuge the cells to remove the ethanol and wash them with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.[6]
-
Analysis: Analyze the samples using a flow cytometer. Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.[5][6]
Visualizations
Signaling Pathways and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. This compound induces apoptosis and autophagy in ovarian cancer via modulating the mTOR/p70s6k signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppresses TGF-β1-induced renal fibrosis and proliferation via the PDGF-C, Smad3 and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Poricoic Acid A batch-to-batch variability and consistency
Welcome to the Technical Support Center for Poricoic Acid A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential batch-to-batch variability of this compound and to offer troubleshooting support for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound is a lanostane-type triterpenoid (B12794562) primarily isolated from the medicinal fungus Poria cocos[1][2]. It has demonstrated a range of biological activities, including anti-inflammatory, anti-tumor, and anti-fibrotic effects. Its mechanisms of action involve the modulation of several key signaling pathways, such as the MEK/ERK, AMPK, and TGF-β/Smad pathways[3].
Q2: What is the recommended solvent for dissolving and storing this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO)[4][5]. For in vitro experiments, a stock solution of 10 mM in fresh DMSO is commonly prepared. For long-term storage, the solid powder should be kept at 4°C and protected from light. Stock solutions in DMSO can be stored at -80°C for up to six months or at -20°C for up to one month, also protected from light[6]. If solubility issues arise, gently warming the solution to 37°C and using an ultrasonic bath can help[4].
Q3: What are the typical concentration ranges for in vitro experiments with this compound?
The optimal concentration of this compound is highly dependent on the cell line and the specific assay being performed. It is crucial to conduct a dose-response experiment to determine the effective and non-toxic concentration for your experimental setup. Reported concentrations in the literature range from 1 µM to 250 µg/mL in various cell lines[4][7]. For example, in NRK-49F rat renal fibroblasts, concentrations up to 10 µM showed no cytotoxicity, while higher concentrations led to reduced cell viability[4].
Q4: How can I address batch-to-batch variability in my experimental results with this compound?
Batch-to-batch variability is a recognized challenge with natural products like this compound[4]. To mitigate this, consider the following:
-
Source from a reputable supplier: Select suppliers who provide a detailed Certificate of Analysis (CoA) with purity data from methods like HPLC, Mass Spectrometry (MS), and NMR[4].
-
Perform in-house quality control: If feasible, conduct your own analytical checks on new batches to confirm their identity and purity.
-
Use a single batch for a series of experiments: To ensure consistency within a study, it is best practice to use this compound from the same batch for all related experiments[4].
Q5: What are the common analytical techniques used to assess the quality of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for quantifying this compound. For structural confirmation and identification, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed[8].
Data Presentation: Batch-to-Batch Variability
Table 1: Reported Content of this compound in Poria cocos
| Source Material | Analytical Method | This compound Content (mg/g) | Reference |
| Poria cocos (Fushen) | UPLC | 0.156 ± 0.103 to 0.885 ± 0.306 | [2][9] |
It is recommended to obtain a Certificate of Analysis (CoA) from your supplier for each batch. A typical CoA for this compound should include the following information:
Table 2: Example Parameters on a Certificate of Analysis
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white powder | Visual |
| Purity | >98% | HPLC |
| Molecular Formula | C₃₁H₄₆O₅ | MS |
| Molecular Weight | 498.7 g/mol | MS |
| Identification | Conforms to structure | ¹H-NMR, ¹³C-NMR |
| Solubility | Soluble in DMSO | Visual |
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results between experiments.
| Possible Cause | Troubleshooting Steps |
| Batch-to-batch variability of this compound | Request the Certificate of Analysis for each batch from your supplier and compare the purity and other specifications.If possible, perform your own analytical validation (e.g., HPLC) to confirm the concentration and purity of your stock solution.For a single study, use this compound from the same batch to minimize variability[4]. |
| Degradation of this compound stock solution | Prepare fresh stock solutions regularly. Avoid repeated freeze-thaw cycles.Store stock solutions in small aliquots at -80°C for long-term storage and at -20°C for short-term storage, protected from light[6]. |
| Inaccurate concentration calculation | Double-check all calculations for preparing stock and working solutions.Ensure your weighing balance is properly calibrated. |
Issue 2: Higher than expected cytotoxicity in cell-based assays.
| Possible Cause | Troubleshooting Steps |
| Cell line sensitivity | Different cell lines can have varying sensitivities to this compound. Perform a dose-response curve for each new cell line to determine the optimal concentration range. |
| Solvent (DMSO) toxicity | Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level (typically ≤ 0.1%).Always include a vehicle control (cells treated with the same concentration of DMSO as the highest this compound concentration) in your experiments[4]. |
| Impure this compound | Verify the purity of your compound from the supplier's CoA. Impurities can contribute to unexpected cytotoxicity. |
Issue 3: Weak or no signal in Western blot for downstream targets.
| Possible Cause | Troubleshooting Steps |
| Suboptimal treatment time or concentration | Perform a time-course and dose-response experiment to determine the optimal conditions for observing changes in your target protein. Phosphorylation events can be rapid (minutes to hours), while changes in total protein expression may require longer incubation times (24-48 hours)[7]. |
| Ineffective antibody | Ensure your primary and secondary antibodies are validated for the species and application.Optimize antibody concentrations through titration[10]. |
| Protein degradation | Use protease and phosphatase inhibitors in your lysis buffer.Keep samples on ice throughout the protein extraction process. |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound Purity
This protocol provides a general method for the quality control of this compound.
Table 3: HPLC Method Parameters
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid), gradient elution may be required. |
| Detection Wavelength | ~210 nm or ~245 nm[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30°C |
Methodology:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol (B129727) or DMSO) at a known concentration. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the this compound batch to be tested in the same solvent as the standard to a known concentration.
-
Chromatography: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Analysis: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Calculate the purity of the sample by comparing the peak area with the calibration curve.
Protocol 2: Cell Viability (CCK-8) Assay
This protocol is for determining the cytotoxic effects of this compound on a chosen cell line.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂[11][12].
-
Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only)[13].
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours)[13].
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C, or until a noticeable color change is observed[11][12].
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Protocol 3: Western Blotting for Signaling Pathway Analysis
This protocol outlines the steps to analyze the effect of this compound on protein expression and phosphorylation.
Methodology:
-
Cell Treatment and Lysis: Plate cells and treat with this compound at the desired concentrations and for the optimal duration. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to your target protein (e.g., phospho-ERK, total ERK, phospho-AMPK) overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined experimentally[14].
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Visualizations
This compound has been shown to modulate several key signaling pathways. The following diagrams illustrate these interactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound attenuates renal fibrosis by inhibiting endoplasmic reticulum stress-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. CAS 137551-38-3 | this compound [phytopurify.com]
- 9. Frontiers | Untargeted Metabolomics and Targeted Quantitative Analysis of Temporal and Spatial Variations in Specialized Metabolites Accumulation in Poria cocos (Schw.) Wolf (Fushen) [frontiersin.org]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. apexbt.com [apexbt.com]
- 12. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 13. benchchem.com [benchchem.com]
- 14. ptglab.com [ptglab.com]
Poricoic Acid A unexpected cytotoxicity in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Poricoic Acid A. The information is designed to address specific issues that may arise during experimentation, with a focus on understanding its cytotoxic effects.
Troubleshooting Guide
This guide addresses potential discrepancies and unexpected results when assessing the cytotoxicity of this compound in various cell lines.
Issue 1: Higher than Expected Cytotoxicity in a Cancer Cell Line
Question: We are observing significantly higher cytotoxicity of this compound in our cancer cell line compared to published data. What could be the reason?
Answer: Several factors could contribute to this observation:
-
Cell Line Specifics: The sensitivity of cancer cells to this compound can be highly cell-line dependent. Factors such as the expression levels of target proteins in the signaling pathways modulated by this compound (e.g., MEK/ERK, mTOR/p70S6K) can vary significantly between cell lines.[1][2][3]
-
Experimental Conditions:
-
Compound Purity and Solvent: Ensure the purity of your this compound sample and that the solvent used (e.g., DMSO) is not contributing to cytotoxicity at the final concentration.
-
Cell Culture Density: Sub-optimal cell seeding density can affect cell health and proliferation rates, potentially increasing sensitivity to cytotoxic agents.
-
Incubation Time: Longer exposure to the compound can lead to increased cytotoxicity.[1]
-
-
Synergistic Effects: Components in your cell culture media (e.g., growth factors) could potentially interact with this compound to enhance its cytotoxic effects.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected high cytotoxicity.
Issue 2: Unexpected Cytotoxicity in a "Non-Cancerous" or "Normal" Cell Line
Question: We are observing cytotoxic effects of this compound in a normal (non-cancerous) cell line, where it is expected to have protective or anti-fibrotic effects. Why is this happening?
Answer: While this compound generally shows protective effects in certain non-cancerous cell lines, particularly in the context of fibrosis, unexpected cytotoxicity can occur under specific conditions.[4][5][6]
-
High Concentrations: At higher concentrations, this compound can exhibit off-target effects leading to cytotoxicity. It's crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line.[6] For instance, in NRK-49F (rat kidney fibroblast) cells, concentrations above 10 µM were found to significantly reduce cell viability.[6]
-
Cell Line Sensitivity: The metabolic activity and signaling pathway profiles of "normal" cell lines can vary. Some cell lines might have a lower threshold for this compound-induced stress.
-
Underlying Stress: If the "normal" cells are already under stress (e.g., high passage number, nutrient deprivation), they may be more susceptible to the effects of any external compound, including this compound.
Troubleshooting Steps:
-
Confirm Compound Concentration: Double-check all calculations and dilutions.
-
Perform a Wide-Range Dose-Response Study: This will help identify a non-toxic working concentration range for your specific cell line.
-
Assess Cell Health: Ensure your control cells are healthy and proliferating at an expected rate.
-
Consider Alternative Cell Lines: If the issue persists, you may need to consider using a different "normal" cell line model.
Frequently Asked Questions (FAQs)
Q1: What are the known signaling pathways affected by this compound that could lead to cytotoxicity?
A1: this compound has been shown to modulate several key signaling pathways that can lead to cytotoxicity, particularly in cancer cells:
-
MEK/ERK Pathway: this compound can inhibit the MEK/ERK signaling pathway, which is crucial for cell proliferation and survival in many cancer types.[2][7][8] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
-
mTOR/p70S6K Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. This compound has been shown to induce apoptosis and autophagy in cancer cells by modulating the mTOR/p70S6K signaling axis.[1][3]
-
AMPK Signaling Pathway: Activation of AMPK by this compound can have dual effects. In some contexts, like renal fibrosis, it is protective.[9][10] However, in some cancer cells, sustained AMPK activation can lead to cell growth inhibition and apoptosis.
-
Endoplasmic Reticulum (ER) Stress-Mediated Apoptosis: In the context of renal fibrosis, this compound has been shown to attenuate ER stress-mediated apoptosis.[4] However, in cancer cells, induction of ER stress is a known mechanism for anti-cancer drugs.
Signaling Pathways Overview:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound attenuates renal fibrosis by inhibiting endoplasmic reticulum stress-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. This compound suppresses TGF-β1-induced renal fibrosis and proliferation via the PDGF-C, Smad3 and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, an Active Ingredient Extracted From Poria cocos, Inhibits Lung Cancer Cell Growth by Suppressing MEK/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
Poricoic Acid A stability and long-term storage
Welcome to the Technical Support Center for Poricoic Acid A. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability, long-term storage, and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: For optimal long-term stability, this compound powder should be stored at -20°C in a tightly sealed container.[1][2][3] Under these conditions, the powder is reported to be stable for up to three years.[2]
Q2: How should I store stock solutions of this compound?
A2: The stability of this compound in solution depends on the solvent and storage temperature. For stock solutions prepared in DMSO, it is crucial to aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles.[2][4] Recommended storage conditions for solutions are detailed in the table below.
Q3: Is this compound sensitive to light?
A3: While specific photostability data is limited, it is a general best practice for complex organic molecules to be protected from light.[4] Therefore, it is highly recommended to store both the powder and solutions in light-resistant containers or in the dark.[5][6]
Q4: What is the best solvent for preparing stock solutions of this compound?
A4: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing stock solutions of this compound.[2][4] It is critical to use fresh, anhydrous DMSO, as the compound's solubility can be significantly reduced by moisture absorbed by the solvent.[2][4][5] Other solvents in which this compound is soluble include chloroform, dichloromethane, ethyl acetate, and acetone.[7]
Data Presentation: Storage and Solubility
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Reported Stability Duration |
| Solid Powder | N/A | -20°C | Up to 3 years[2] |
| Solution | DMSO | -80°C | Up to 1 year[2][4] |
| Solution | DMSO | -80°C | 6 months[5][8] |
| Solution | DMSO | -20°C | Up to 1 month[2][4][5][8] |
Note: Always aliquot solutions to avoid repeated freeze-thaw cycles.[2][4] Protect from light.[5][6]
Table 2: Solubility of this compound
| Solvent | Reported Concentration | Molar Equivalent | Notes |
| DMSO | 100 mg/mL[2][9] | ~200.52 mM[2][9] | Use fresh, anhydrous DMSO. Ultrasonication may be needed.[5][9] |
| Chloroform | Soluble[7] | - | Data on maximum concentration is limited. |
| Dichloromethane | Soluble[7] | - | Data on maximum concentration is limited. |
| Ethyl Acetate | Soluble[7] | - | Data on maximum concentration is limited. |
| Acetone | Soluble[7] | - | Data on maximum concentration is limited. |
| Aqueous Buffers | Poorly soluble[9][10] | - | Solubility is pH-dependent and can be increased at higher pH.[9] |
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound Powder
-
Possible Cause 1: Moisture Absorption. The powder is hygroscopic and may have absorbed moisture, which affects its solubility.[4]
-
Solution: Ensure the vial is always tightly sealed and stored in a desiccator. Before opening, allow the vial to equilibrate to room temperature to prevent condensation from forming inside.[4]
-
-
Possible Cause 2: Low-Quality or Wet Solvent. The DMSO used may have absorbed moisture.[4][5]
Issue 2: Precipitate Forms in Stock Solution After Freezing
-
Possible Cause: Concentration Limit Exceeded. The concentration of the stock solution may be too high to remain fully dissolved at low temperatures.[4]
-
Solution: Prepare a slightly more dilute stock solution. Before each use, warm the vial to room temperature and vortex thoroughly to ensure any precipitate has redissolved.[4]
-
Issue 3: Precipitate Forms When Adding DMSO Stock to Aqueous Media
-
Possible Cause: Poor Aqueous Solubility. this compound is a lipophilic molecule with poor water solubility.[9][10] When the DMSO stock is diluted into an aqueous buffer or cell culture medium, the compound may precipitate out of solution.
-
Solution 1: Decrease the final concentration of this compound in your experiment.[9]
-
Solution 2: Increase the final percentage of DMSO in the aqueous solution. However, be mindful of the DMSO tolerance of your specific cells or experimental system and always include an equivalent DMSO vehicle control.[9]
-
Issue 4: Inconsistent or Unexpected Experimental Results
-
Possible Cause 1: Compound Degradation. Improper storage, exposure to light, or repeated freeze-thaw cycles may have led to the degradation of this compound.[4] The compound can also be susceptible to degradation at high temperatures or extreme pH levels.[11]
-
Possible Cause 2: Inaccurate Concentration. Errors in weighing the powder or incomplete dissolution can lead to a stock solution concentration that is lower than intended.[4]
-
Solution: Use a calibrated analytical balance for weighing. Ensure the powder is completely dissolved before making further dilutions or adding it to your experimental system.[4]
-
Experimental Protocols
Protocol: Stability-Indicating HPLC Method and Forced Degradation Study
This protocol provides a general framework for assessing the stability of this compound. Method parameters may require optimization for your specific equipment and reagents.
1. HPLC Method Parameters
| Parameter | Suggested Conditions |
| Column | C18 reverse-phase[11] |
| Mobile Phase | Acetonitrile (B52724) and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid), run in a gradient program.[11] |
| Flow Rate | 1.0 mL/min[11] |
| Detection | UV detector at ~210 nm or ~245 nm[11] |
| Column Temperature | 30°C[4] |
2. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve this compound in methanol (B129727) or acetonitrile to a concentration of 1 mg/mL.[4]
-
Working Standards: Prepare a series of dilutions from the stock solution using the mobile phase to create a calibration curve.
-
Sample Solution: Dissolve a known amount of the this compound powder or dilute a stock solution (in DMSO) with the mobile phase to achieve a final concentration within the standard curve's range.[4]
3. Forced Degradation Studies
To validate that the HPLC method is "stability-indicating," perform forced degradation studies by subjecting the sample to various stress conditions.[4]
-
Acid Hydrolysis: Incubate the sample solution with 0.1 M HCl at 60°C for 24 hours.[4]
-
Base Hydrolysis: Incubate the sample solution with 0.1 M NaOH at 60°C for 24 hours.[4]
-
Oxidative Degradation: Incubate the sample solution with 3% H₂O₂ at room temperature for 24 hours.[4]
-
Thermal Degradation: Expose the solid this compound powder to 105°C for 24 hours, then prepare a solution for analysis.[4]
-
Photodegradation: Expose the sample solution to UV light (e.g., 254 nm) for 24 hours.[4]
Analyze the stressed samples by HPLC. The method is considered stability-indicating if the degradation peaks are well-resolved from the main this compound peak.
Visualizations
Caption: Workflow for preparing and storing this compound stock solutions.
Caption: Troubleshooting decision tree for this compound stability issues.
Caption: Experimental workflow for a forced degradation study of this compound.
References
- 1. biocrick.com [biocrick.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Poricoic Acid A Extraction and Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the extraction and purification of Poricoic Acid A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its notable biological activities?
This compound is a lanostane-type triterpenoid (B12794562) first isolated from the surface layer of the fungus Poria cocos[1]. It has the molecular formula C₃₁H₄₆O₅ and a molecular weight of 498.7 g/mol [1]. This compound has garnered significant scientific interest due to its wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-fibrotic effects[2][3]. It has been shown to modulate key signaling pathways such as MEK/ERK, AMPK, and TGF-β/Smad[2][3][4].
Q2: What are the primary challenges in the extraction and purification of this compound?
The main challenges researchers face during the isolation of this compound include:
-
Low Yield: Achieving a high extraction yield can be difficult due to the complex matrix of the raw fungal material and the relatively low concentration of the compound[2][5]. The content of this compound in the dried sclerotium of Poria cocos can range from 0.156 to 0.885 mg/g[1].
-
Co-extraction of Impurities: The extraction process often co-extracts other structurally similar triterpenoids and compounds, which can complicate the purification process[2].
-
Compound Degradation: this compound can be susceptible to degradation under certain conditions, such as high temperatures and extreme pH levels[2].
-
Poor Aqueous Solubility: As a lipophilic molecule, this compound has poor solubility in water, which can lead to precipitation and handling issues during experiments in aqueous buffer systems[6][7].
Q3: Which analytical techniques are recommended for the identification and quantification of this compound?
For the identification and quantification of this compound, the following techniques are commonly employed:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for quantifying this compound in extracts[2].
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and fragmentation pattern for structural confirmation[1].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are essential for the complete structural elucidation of the molecule[1].
Q4: What are the recommended storage conditions for this compound powder and its solutions?
-
Powder: For long-term storage, this compound powder should be kept at -20°C for up to 3 years[8][9]. It is advisable to store the vial in a desiccator to prevent moisture absorption, which can affect solubility[10].
-
Stock Solutions: Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles[10]. These aliquots can be stored at -80°C for up to one year or at -20°C for up to one month[8][10]. It is also recommended to protect both the powder and solutions from light[10].
Troubleshooting Guide
Low Extraction Yield
| Problem | Possible Cause | Recommended Solution |
| Low yield of this compound in the crude extract. | Inefficient Cell Wall Disruption: The fungal cell walls of Poria cocos may not be adequately disrupted, limiting solvent access. | Ensure the raw material is ground into a fine powder (e.g., 40-60 mesh) to increase the surface area. Consider using ultrasound-assisted extraction (UAE) to enhance cell wall disruption and improve efficiency[2]. |
| Inappropriate Solvent System: The polarity of the extraction solvent may not be optimal for solubilizing this compound. | Optimize the ethanol (B145695) concentration. A common starting point is 75-80% ethanol[1][2]. Experiment with different solvent systems of varying polarities. | |
| Insufficient Extraction Time or Temperature: The extraction process may not be long enough or at a high enough temperature. | Increase the extraction time for maceration or the duration of reflux. For reflux extraction, a temperature of 60-70°C for 2-3 hours is a good starting point[2]. Be cautious of potential degradation at very high temperatures and monitor for degradation products using HPLC[2]. |
Purification Challenges
| Problem | Possible Cause | Recommended Solution |
| Co-elution of impurities with this compound during column chromatography. | Similar Polarity of Compounds: Other triterpenoids in the extract may have polarities very similar to this compound, making separation on silica (B1680970) gel difficult[2]. | Optimize the mobile phase by using a shallow gradient elution with a solvent system like hexane-ethyl acetate (B1210297) or chloroform-methanol to improve resolution[2]. If silica gel is ineffective, consider using a different stationary phase, such as reversed-phase C18 or other specialized resins[2]. High-Speed Countercurrent Chromatography (HSCCC) can also be an effective technique for initial purification[1]. |
| Precipitation of product during fraction pooling and concentration. | Poor Solubility in Elution Solvent: this compound may have limited solubility in the final elution solvent mixture as the concentration increases. | Minimize the volume of the pooled fractions before complete solvent evaporation. Consider adding a small amount of a more soluble solvent like DMSO or chloroform (B151607) before final drying[1]. |
Compound Stability and Handling
| Problem | Possible Cause | Recommended Solution |
| Difficulty dissolving the purified powder. | Moisture Absorption: The powder may have absorbed moisture, which can affect its solubility[10]. | Ensure the vial is tightly sealed and stored in a desiccator. Allow the vial to warm to room temperature before opening to prevent condensation[10]. |
| Incorrect or Low-Quality Solvent: The chosen solvent may not be optimal, or it may have absorbed moisture (e.g., DMSO)[8][10]. | Use fresh, anhydrous DMSO for preparing stock solutions[8][10]. Sonication can also aid in the dissolution process[10]. | |
| Precipitate forms after diluting a DMSO stock solution into an aqueous buffer. | Low Aqueous Solubility: The final concentration of DMSO is not high enough to maintain the solubility of the hydrophobic this compound in the aqueous medium[7]. | Decrease the final concentration of this compound. Alternatively, increase the final DMSO concentration, but be mindful of its potential toxicity to cells and always include a vehicle control[7]. Adjusting the pH of the aqueous solution can also increase solubility, as this compound is a dicarboxylic acid[7]. |
| Inconsistent experimental results. | Degradation of Stock Solution: Improper storage or multiple freeze-thaw cycles may have led to the degradation of this compound[10]. | Always aliquot stock solutions and store them at the recommended temperatures (-80°C for long-term)[10]. If degradation is suspected, prepare fresh solutions. |
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₃₁H₄₆O₅ | [1] |
| Molecular Weight | 498.7 g/mol | [1] |
| Appearance | Powder | [1] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
Table 2: Quantitative Yield of this compound from Poria cocos
| Analytical Method | This compound Content (mg/g of dried material) | Reference(s) |
| UPLC / HPLC | 0.156 to 0.885 | [1] |
Table 3: Solubility of this compound in DMSO
| Solvent | Concentration | Molar Equivalent | Notes | Reference(s) |
| DMSO | 100 mg/mL | 200.52 mM | Use fresh, anhydrous DMSO as moisture can reduce solubility. | [7][8] |
Experimental Protocols
Protocol 1: Ethanol Extraction of Triterpenoids from Poria cocos
-
Preparation of Raw Material: Obtain dried Poria cocos sclerotium and grind the material into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction[1][2].
-
Extraction:
-
Filtration and Concentration: Filter the extract through cheesecloth and then filter paper to remove solid particles. Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract[2].
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Preparation: Pack a glass column with silica gel (100-200 mesh) using a slurry method with a non-polar solvent such as hexane[2].
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform). Adsorb the dissolved extract onto a small amount of silica gel and dry it completely. Carefully load the dried sample onto the top of the prepared column[2].
-
Elution: Elute the column with a gradient of increasing polarity. Start with 100% hexane (B92381) and gradually increase the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., hexane:ethyl acetate)[2].
-
Fraction Collection and Analysis: Collect fractions of a fixed volume (e.g., 10-20 mL). Analyze the collected fractions by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound[2].
-
Final Concentration: Pool the fractions containing pure this compound and evaporate the solvent under reduced pressure to obtain the purified compound[2].
Mandatory Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting decision tree for low extraction yield.
Caption: this compound inhibits the MEK/ERK signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. books.rsc.org [books.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleck.co.jp [selleck.co.jp]
- 10. benchchem.com [benchchem.com]
adjusting vehicle composition for Poricoic Acid A administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Poricoic Acid A (PAA). The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a triterpenoid (B12794562) compound isolated from Poria cocos with demonstrated anti-tumor and anti-fibrotic properties. Its mechanism of action involves the modulation of several key signaling pathways, including MEK/ERK, mTOR/p70s6k, TGF-β/Smad, NF-κB/MAPK, and AMPK.[1] PAA is a lipophilic molecule with poor aqueous solubility, which presents challenges for its use in both in vitro and in vivo experiments that necessitate aqueous buffer systems.[2] This poor solubility can result in precipitation, leading to inaccurate concentration measurements and diminished bioavailability.[2]
Q2: What are the recommended starting doses for this compound in in vivo studies?
A2: Based on published literature, a common starting dose for PAA in rodent models is between 10 mg/kg/day and 20 mg/kg/day administered orally.[1] However, the optimal dosage is dependent on the specific animal model, the disease under investigation, and the desired therapeutic outcome. A dose-response study is highly recommended to determine the most effective and non-toxic dose for your specific experimental setup.[1]
Q3: How should this compound be prepared for oral administration in animal models?
A3: Due to its low aqueous solubility, a common method for preparing PAA for oral gavage involves first dissolving it in a minimal amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then diluting it with a suitable vehicle such as corn oil.[1] An alternative is to prepare a suspension using carboxymethylcellulose-sodium (CMC-Na).[3] It is critical to keep the final DMSO concentration low to minimize potential toxicity.[1]
Q4: What is the known toxicity profile of this compound?
A4: this compound is considered to have low toxicity.[1] In vivo studies in mouse models have indicated minimal adverse effects on primary organs.[3]
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Solutions
-
Problem: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium or vehicle for in vivo administration.
-
Root Cause: The concentration of the hydrophobic this compound exceeds its solubility limit when the DMSO stock solution is diluted in an aqueous environment. The final concentration of DMSO is not sufficient to maintain its solubility.[2]
-
Solutions:
-
Decrease the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound.[2]
-
Optimize Vehicle Composition: Consider using a co-solvent system. A formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline is a common alternative for poorly soluble compounds.[1] For oral administration, a suspension in 0.5% carboxymethylcellulose-sodium (CMC-Na) is also a viable option.[3]
-
pH Adjustment: this compound is a dicarboxylic acid, and its solubility is likely pH-dependent. Increasing the pH of the aqueous solution can deprotonate the carboxylic acid groups, thereby increasing the molecule's polarity and aqueous solubility.[2]
-
Sonication: If precipitation occurs after mixing, sonicating the solution in a water bath sonicator for 5-10 minutes can help to create a uniform suspension.[1]
-
Prepare Fresh Solutions: It is always recommended to prepare the dosing solution fresh before each administration to minimize the chances of precipitation and degradation.[1]
-
Issue 2: Inconsistent or Lower Than Expected Efficacy in Animal Studies
-
Problem: I am observing high variability or lower than expected therapeutic effects in my in vivo experiments.
-
Root Cause: The poor aqueous solubility of this compound can limit its dissolution in the gastrointestinal tract, leading to low and variable oral bioavailability.[2] The formulation may not be optimal for absorption.
-
Solutions:
-
Particle Size Reduction: Micronization or nanocrystallization of the this compound powder can increase the surface area for dissolution, potentially improving bioavailability.
-
Use of Surfactants: Incorporating a pharmaceutically acceptable surfactant, such as Tween 80 or Cremophor EL, into the vehicle can improve the wetting of the compound and enhance its dissolution.
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic drugs, significantly enhancing their aqueous solubility and bioavailability.
-
Lipid-Based Formulations: For highly lipophilic compounds, dissolving or suspending them in oils or other lipid-based vehicles can improve absorption.[4]
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Concentration | Molar Equivalent | Notes |
| DMSO | 100 mg/mL | 200.52 mM | May require ultrasonication to fully dissolve. Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility.[2][5] |
Table 2: Example Vehicle Compositions for In Vivo Administration
| Vehicle Composition | Route of Administration | Notes |
| 10% DMSO, 90% Corn Oil | Oral Gavage | A common formulation for preclinical studies. Ensure final DMSO concentration is as low as possible.[1] |
| 0.5% - 1% CMC-Na in Saline | Oral Gavage | Forms a suspension. Useful for compounds with very low solubility in oil.[3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Oral/Parenteral | A more complex vehicle for enhancing the solubility of poorly soluble compounds.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage (DMSO/Corn Oil Method)
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Stock Solution Preparation: Dissolve the PAA powder in a minimal volume of 100% DMSO to create a concentrated stock solution (e.g., 25 mg/mL).[1]
-
Dilution: For a final dosing solution of 2.5 mg/mL, add 100 µL of the DMSO stock solution to 900 µL of corn oil.[1]
-
Homogenization: Vortex the solution thoroughly to ensure a uniform suspension.
-
Sonication (if necessary): If precipitation is observed, sonicate the solution for 5-10 minutes in a water bath sonicator.[1]
-
Administration: Administer the freshly prepared suspension to the animals via oral gavage.
Protocol 2: Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
PAA Treatment: Prepare serial dilutions of this compound from a DMSO stock solution in the cell culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity. Replace the old medium with the PAA-containing medium. Include a vehicle control (medium with the same final DMSO concentration).
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the control group.
Protocol 3: Western Blot Analysis
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a polyvinylidene fluoride (B91410) (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Caption: this compound inhibits the MEK/ERK signaling pathway.
Caption: PAA inhibits the TGF-β/Smad signaling pathway.
Caption: General experimental workflow for this compound studies.
References
Poricoic Acid A sonication to improve solubility
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for working with Poricoic Acid A, with a focus on improving its solubility using sonication.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Poria cocos. It has demonstrated significant therapeutic potential, including anti-inflammatory, anti-cancer, and anti-fibrotic properties. These effects are attributed to its ability to modulate key signaling pathways. However, this compound is a lipophilic molecule with poor aqueous solubility, which can present challenges in experimental settings that require aqueous buffer systems. This poor solubility may lead to precipitation, inaccurate concentration measurements, and consequently, reduced bioavailability in in vitro and in vivo studies.
Q2: What is the known solubility of this compound in common laboratory solvents?
A2: this compound exhibits high solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO).[1] Information from various suppliers indicates that a stock solution of up to 100 mg/mL in DMSO can be prepared, though this may require ultrasonication to fully dissolve.[2] It is highly recommended to use fresh, anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can negatively impact the solubility of the compound.[2] While it is also reported to be soluble in other organic solvents like chloroform, dichloromethane, ethyl acetate, and acetone, specific quantitative data for these is limited.[3]
Q3: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous cell culture medium. What can I do?
A3: This is a common issue that occurs when the final concentration of DMSO in the aqueous solution is insufficient to maintain the solubility of the hydrophobic this compound. Here are several troubleshooting steps you can take:
-
Decrease the final concentration of this compound: The most straightforward approach is to work with a lower final concentration of the compound in your experiment.
-
Increase the final DMSO concentration: While this can improve solubility, it is crucial to be mindful of the DMSO tolerance of your specific cell line or experimental system, as high concentrations can be cytotoxic. Always include a vehicle control with the equivalent final DMSO concentration in your experiments.
-
pH Adjustment: this compound is a dicarboxylic acid, and therefore its solubility is expected to be pH-dependent.[4] Increasing the pH of the aqueous solution can deprotonate the carboxylic acid groups, thereby increasing the molecule's polarity and aqueous solubility. It is advisable to perform a pH-solubility profile to determine the optimal pH for your experiments.[4]
-
Use of Co-solvents: The addition of a water-miscible organic solvent can enhance the solvating capacity of the aqueous solution. Common co-solvents include ethanol, polyethylene (B3416737) glycol (PEG), and propylene (B89431) glycol.[4]
Troubleshooting Guide: Sonication to Improve Solubility
Sonication utilizes high-frequency sound waves to agitate particles in a solution, which can aid in the dissolution of poorly soluble compounds like this compound.[5]
Issue: this compound powder is not fully dissolving in DMSO or other organic solvents.
Solution:
A bath sonicator can be used to facilitate the dissolution of this compound. The ultrasonic waves help to break down compound aggregates, increasing the surface area exposed to the solvent.[6]
Recommended Protocol (General Guidance):
Due to the lack of a specific optimized protocol for this compound, the following general procedure can be adapted. It is crucial to optimize these parameters for your specific experimental setup.
Materials:
-
This compound powder
-
Anhydrous DMSO (or desired solvent)
-
Appropriate glass vial
-
Bath sonicator with temperature control
Procedure:
-
Preparation: Weigh the desired amount of this compound powder into a clean, dry glass vial. Add the appropriate volume of anhydrous DMSO to achieve the target concentration.
-
Initial Mixing: Vortex the vial for 1-2 minutes to initially disperse the powder.
-
Sonication:
-
Place the vial in the bath sonicator. Ensure the water level in the sonicator is adequate.
-
Sonication Parameters (starting points for optimization):
-
Power: Start with a moderate power setting. High power can generate excessive heat.
-
Duration and Pulsing: Use a pulsed sonication approach to prevent overheating of the sample. For example, sonicate for 10-15 second pulses with a 10-15 second rest period in between.[3]
-
Temperature: Maintain a low temperature in the sonicator bath (e.g., 4-25°C) to minimize the risk of compound degradation.[7][8]
-
-
-
Visual Inspection: After a few cycles, visually inspect the solution. If undissolved particles remain, continue with pulsed sonication.
-
Completion: Sonication is complete when a clear solution is obtained.
Troubleshooting Sonication:
| Problem | Potential Cause | Suggested Solution |
| Compound still not dissolving | Insufficient sonication time or power. | Gradually increase the sonication time or power. Ensure the vial is properly positioned in the sonicator bath for optimal energy transfer. |
| Sample is getting warm | Excessive sonication power or continuous sonication. | Decrease the power setting. Increase the duration of the rest periods between pulses. Ensure the sonicator bath is filled with cool water. |
| Suspected compound degradation | Overheating or prolonged exposure to high-energy sonication. | Use the lowest effective power and the shortest possible sonication time. Keep the sample on ice during the rest periods. Consider performing a stability test of the sonicated solution using a suitable analytical method like HPLC.[9] |
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound solubility.
| Solvent | Concentration | Molar Equivalent | Notes | Reference(s) |
| DMSO | 100 mg/mL | ~200.5 mM | May require sonication for complete dissolution. Use of anhydrous DMSO is recommended. | [1][2] |
| DMSO / Corn Oil (10% / 90%) | ≥ 2.5 mg/mL | ≥ 5.01 mM | For in vivo preparations. | MedChemExpress |
Experimental Protocols
In Vitro Cell Viability Assay (CCK-8)
This protocol outlines a general procedure for assessing the effect of this compound on cell viability.
Materials:
-
96-well cell culture plates
-
Target cancer cell line (e.g., H460, H1299 lung cancer cells)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound from the DMSO stock solution in complete cell culture medium. Replace the existing medium with the medium containing various concentrations of this compound (e.g., 100, 150, 200, 250 µg/mL). Include a vehicle control (medium with the same final DMSO concentration).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control group.
Signaling Pathways and Visualizations
This compound has been shown to modulate several key signaling pathways involved in cell growth, proliferation, and fibrosis.
MEK/ERK Signaling Pathway
This compound has been demonstrated to inhibit the proliferation of lung cancer cells by directly targeting and suppressing the MEK1/2, which in turn downregulates the phosphorylation of ERK.[10] This inhibition leads to cell cycle arrest and apoptosis.
Caption: this compound inhibits the MEK/ERK signaling pathway.
NF-κB/MAPK Signaling Pathway
This compound has been shown to exert anti-inflammatory and anti-fibrotic effects by inhibiting the NF-κB and MAPK signaling pathways.[8]
Caption: this compound inhibits the NF-κB and MAPK pathways.
AMPK Signaling Pathway
This compound has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. This activation contributes to its anti-fibrotic effects.
Caption: this compound activates the AMPK signaling pathway.
Experimental Workflow for Solubility Enhancement and Cell-Based Assays
Caption: General experimental workflow for preparing this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation of biopesticidal triterpenoid saponins by the soil bacterium Arthrobacter sp. α-11c | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]
- 3. This compound(F) | CAS:137551-38-3 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. benchchem.com [benchchem.com]
- 5. The sonodegradation of caffeic acid under ultrasound treatment: relation to stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bg.copernicus.org [bg.copernicus.org]
- 7. Sonication-assisted protein extraction improves proteomic detection of membrane-bound and DNA-binding proteins from tumor tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C31H46O5 | CID 5471851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Quantification of Chemical Groups and Quantitative HPLC Fingerprint of Poria cocos (Schw.) Wolf - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Poricoic Acid A in Focus: A Comparative Analysis of Poria Cocos Triterpenoids in Cancer and Inflammation Research
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Poricoic Acid A with other prominent triterpenoids isolated from the medicinal fungus Poria cocos. The following sections detail their comparative biological activities, supported by quantitative experimental data, and provide comprehensive experimental protocols for key assays.
Introduction
Poria cocos is a well-known fungus in traditional medicine, and its therapeutic properties are largely attributed to a class of compounds known as triterpenoids. Among these, this compound has garnered significant scientific interest for its potent anticancer and anti-inflammatory activities. This guide aims to provide a comparative analysis of this compound against other key Poria cocos triterpenoids, including Poricoic Acid B, Pachymic Acid, Dehydropachymic Acid, Polyporenic Acid C, and Tumulosic Acid, to aid researchers in their drug discovery and development efforts.
Comparative Biological Activity: Anticancer Effects
The cytotoxic effects of various Poria cocos triterpenoids have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
Table 1: Comparative Anticancer Activity (IC50) of Poria cocos Triterpenoids
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| This compound | HepG2 | Liver Cancer | 48.7 ± 1.3 | 48 | [1] |
| A549 | Lung Cancer | 55.2 ± 2.6 | 48 | [1] | |
| MCF-7 | Breast Cancer | 60.1 ± 3.1 | 48 | [1] | |
| Poricoic Acid B | HepG2 | Liver Cancer | 35.4 ± 1.1 | 48 | [1] |
| A549 | Lung Cancer | 42.8 ± 2.3 | 48 | [1] | |
| MCF-7 | Breast Cancer | 48.5 ± 2.5 | 48 | [1] | |
| Pachymic Acid | BxPc-3 | Pancreatic Cancer | 0.26 | 24 | [2] |
| MDA-MB-231 | Breast Cancer | ~4.2 (2.13 µg/mL) | Not Specified | [3] | |
| Dehydropachymic Acid | BxPc-3 | Pancreatic Cancer | 1.02 | 24 | [2] |
| Polyporenic Acid C | BxPc-3 | Pancreatic Cancer | 21.76 | 24 | [2] |
| Tumulosic Acid | HepG2 | Liver Cancer | 7.36 ± 0.98 | Not Specified | [4] |
| HSC-2 | Oral Squamous Carcinoma | 2.50 ± 0.15 | Not Specified | [4] |
Note: Direct comparison of IC50 values should be made with caution as experimental conditions may vary between studies.
Comparative Biological Activity: Anti-inflammatory Effects
The anti-inflammatory properties of Poria cocos triterpenoids are often assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Table 2: Comparative Anti-inflammatory Activity of Poria cocos Triterpenoids
| Compound | Assay | Cell Line | Key Findings | Reference |
| This compound | Nitric Oxide (NO) Production | RAW 264.7 | Significantly decreased NO production to 47% at 30 µg/mL. | [5] |
| Poricoic Acid B | Nitric Oxide (NO) Production | RAW 264.7 | Showed higher anti-inflammatory activity than this compound, suppressing NO production to 29% at 20 µg/mL, 34% at 30 µg/mL, and 68% at 40 µg/mL. | [5] |
Signaling Pathways Modulated by Poria cocos Triterpenoids
Poria cocos triterpenoids exert their biological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action.
This compound and B in Cancer
Poricoic Acids A and B have been shown to induce apoptosis and cell cycle arrest in cancer cells by interfering with key signaling pathways such as PI3K/Akt and MAPK.[1][6]
Pachymic Acid in Cancer
Pachymic acid has been demonstrated to induce apoptosis and cell cycle arrest through multiple pathways, including the activation of ER stress and modulation of the JAK2/STAT3 and PI3K/Akt pathways.[7][8]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the triterpenoid (B12794562) compounds in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Western Blotting
-
Sample Preparation: Treat cells with the triterpenoid compounds for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
Nitric Oxide (NO) Production Assay (Griess Test)
-
Cell Culture and Treatment: Plate RAW 264.7 macrophages in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the triterpenoid compounds for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of the cell supernatant with 50 µL of Griess Reagent I (sulfanilamide solution) and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution) to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Quantify the nitrite (B80452) concentration using a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
Conclusion
The triterpenoids from Poria cocos exhibit a range of potent biological activities, with this compound being a prominent example. The comparative data presented in this guide highlight the differential potencies of these compounds in anticancer and anti-inflammatory applications. Poricoic Acid B appears to have superior anti-inflammatory and, in some cases, anticancer activity compared to this compound. Pachymic acid and Tumulosic acid also demonstrate significant cytotoxic effects, in some instances surpassing that of this compound. This comparative analysis underscores the importance of studying the full spectrum of triterpenoids from Poria cocos for the development of novel therapeutics. The detailed protocols and pathway diagrams provided herein serve as a valuable resource for researchers dedicated to advancing this field of study.
References
- 1. researchgate.net [researchgate.net]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and bioactivity evaluation of pachymic acid derivatives as potential cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of Tumor Apoptosis of Poriae cutis-Derived Lanostane Triterpenes by AKT/PI3K and MAPK Signaling Pathways In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deciphering of Key Pharmacological Pathways of Poria Cocos Intervention in Breast Cancer Based on Integrated Pharmacological Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic and anti-oxidant activities of lanostane-type triterpenes isolated from Poria cocos - PubMed [pubmed.ncbi.nlm.nih.gov]
Poricoic Acid A: A Comparative Analysis Against Leading Anti-Fibrotic Agents
For Researchers, Scientists, and Drug Development Professionals
Fibrosis, the excessive accumulation of extracellular matrix, poses a significant challenge in a multitude of chronic diseases, leading to organ scarring and functional decline. The quest for effective anti-fibrotic therapies is a critical area of research. This guide provides a detailed comparison of Poricoic Acid A, a promising natural triterpenoid, against two established anti-fibrotic drugs, Pirfenidone (B1678446) and Nintedanib. This analysis is supported by experimental data on their efficacy, mechanisms of action, and the underlying signaling pathways.
Mechanism of Action: A Tale of Three Compounds
The anti-fibrotic activity of this compound, Pirfenidone, and Nintedanib stems from their distinct mechanisms of action, primarily targeting the signaling pathways that drive fibroblast activation and collagen deposition.
This compound exerts its anti-fibrotic effects by modulating multiple signaling pathways. A key mechanism is the inhibition of the Transforming Growth Factor-β (TGF-β)/Smad pathway, a central regulator of fibrosis.[1][2] this compound has been shown to specifically inhibit the phosphorylation of Smad3, a crucial downstream mediator of TGF-β1 signaling.[1] This action effectively blocks the nuclear translocation of the Smad complex and subsequent transcription of pro-fibrotic genes. Additionally, this compound has been reported to activate AMP-activated protein kinase (AMPK) and inhibit Endoplasmic Reticulum Stress (ERS)-mediated apoptosis, both of which contribute to its anti-fibrotic properties.[2][3][4][5]
Pirfenidone is an orally available pyridinone derivative with anti-fibrotic, anti-inflammatory, and antioxidant properties.[6][7][8][9] Its precise mechanism is not fully elucidated, but it is known to downregulate the production of pro-fibrotic and pro-inflammatory cytokines, including TGF-β1 and Tumor Necrosis Factor-α (TNF-α).[6][7][9] By reducing the levels of these key mediators, Pirfenidone inhibits fibroblast proliferation and differentiation into myofibroblasts, thereby decreasing the synthesis and deposition of collagen.[7]
Nintedanib is a small molecule tyrosine kinase inhibitor that targets multiple receptors involved in the pathogenesis of fibrosis.[10][11][12][13][14] Specifically, it inhibits the activity of Platelet-Derived Growth Factor Receptor (PDGFR) α and β, Fibroblast Growth Factor Receptor (FGFR) 1-3, and Vascular Endothelial Growth Factor Receptor (VEGFR) 1-3.[10][11] By blocking these signaling pathways, Nintedanib interferes with the proliferation, migration, and transformation of fibroblasts, key events in the fibrotic process.[10][11][14]
Comparative Efficacy: In Vitro and In Vivo Data
While direct head-to-head clinical trials are lacking, preclinical studies provide valuable insights into the comparative efficacy of these three agents in mitigating fibrosis. The following tables summarize quantitative data from studies using similar experimental models.
In Vitro Efficacy: Inhibition of Fibroblast Activation
Table 1: Comparative Effects on Fibrotic Markers in TGF-β1-Stimulated Fibroblasts
| Agent | Cell Type | Concentration | Target Marker | Fold Change vs. TGF-β1 Control | Reference |
| This compound | Rat Renal Fibroblasts (NRK-49F) | 10 µM | α-SMA | ~0.4 | [15] |
| 10 µM | Collagen I | ~0.5 | [15] | ||
| 10 µM | Fibronectin | ~0.6 | [15] | ||
| Pirfenidone | Human Lung Fibroblasts | 1 mg/mL | α-SMA | ~0.5 | |
| 1 mg/mL | Collagen I | ~0.6 | |||
| Nintedanib | Human Lung Fibroblasts (IPF) | 2 µM | α-SMA | ~0.6 | |
| 2 µM | Fibronectin | ~0.4 | |||
| 2 µM | Collagen 1a1 | ~0.3 |
Note: Data is extracted from different studies and may not be directly comparable due to variations in experimental conditions.
In Vivo Efficacy: Animal Models of Fibrosis
Table 2: Comparative Effects in the Bleomycin-Induced Lung Fibrosis Model
| Agent | Animal Model | Dosage | Endpoint | Reduction vs. Bleomycin (B88199) Control | Reference |
| This compound | (Data not available in a comparable bleomycin lung fibrosis model) | ||||
| Pirfenidone | Mouse | 400 mg/kg/day | Lung Hydroxyproline (B1673980) | ~20% | |
| Nintedanib | Mouse | 60 mg/kg/day | Ashcroft Score | ~30% | |
| 60 mg/kg/day | Lung Hydroxyproline | ~25% |
Note: Data is extracted from different studies and may not be directly comparable due to variations in experimental conditions.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in DOT language for use with Graphviz.
Signaling Pathways
Caption: TGF-β/Smad pathway and this compound's inhibitory action.
Caption: Pirfenidone's inhibitory effects on pro-fibrotic pathways.
Caption: Nintedanib's inhibition of key tyrosine kinase receptors.
Experimental Workflow
Caption: Workflow for in vitro evaluation of anti-fibrotic agents.
Detailed Experimental Protocols
In Vitro TGF-β1-Induced Fibroblast Activation
-
Cell Culture: Human lung fibroblasts or rat renal fibroblasts (NRK-49F) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in 6-well plates and grown to 70-80% confluence. The medium is then replaced with serum-free DMEM for 24 hours. Subsequently, cells are pre-treated with various concentrations of this compound, Pirfenidone, or Nintedanib for 1 hour, followed by stimulation with recombinant human TGF-β1 (typically 5-10 ng/mL) for 24-48 hours.
-
Western Blot Analysis: After treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against α-SMA, collagen type I, fibronectin, and a loading control (e.g., GAPDH or β-actin). After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify protein expression levels.
-
Quantitative Real-Time PCR (qPCR): Total RNA is extracted from the treated cells and reverse-transcribed into cDNA. qPCR is performed using specific primers for genes encoding α-SMA (ACTA2), collagen type I (COL1A1), and fibronectin (FN1). The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) for normalization.
In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) are typically used. Pulmonary fibrosis is induced by a single intratracheal instillation of bleomycin sulfate (B86663) (typically 1.5-3.0 U/kg) dissolved in sterile saline. Control animals receive saline only.
-
Drug Administration: Treatment with this compound, Pirfenidone, or Nintedanib (or vehicle control) is initiated either prophylactically (starting on the day of or one day before bleomycin administration) or therapeutically (starting 7-14 days after bleomycin administration). The drugs are typically administered daily via oral gavage.
-
Endpoint Analysis (Day 21 or 28):
-
Histology: Lungs are harvested, fixed, and embedded in paraffin. Sections are stained with Masson's trichrome to visualize collagen deposition. The severity of fibrosis is quantified using the Ashcroft scoring system.
-
Hydroxyproline Assay: A portion of the lung tissue is homogenized and hydrolyzed. The hydroxyproline content, a major component of collagen, is measured colorimetrically as an index of total collagen deposition.
-
Immunohistochemistry: Lung sections are stained for markers of fibrosis such as α-SMA to identify myofibroblasts.
-
Conclusion
This compound demonstrates significant anti-fibrotic potential through its multi-target mechanism, particularly its inhibition of the TGF-β/Smad pathway. While direct comparative clinical data with Pirfenidone and Nintedanib is not yet available, preclinical evidence suggests its efficacy is comparable in in vitro models of fibroblast activation. Further in vivo studies in relevant fibrosis models are warranted to fully elucidate its therapeutic potential relative to the established anti-fibrotic agents. The distinct mechanisms of action of these three compounds may offer opportunities for combination therapies to achieve synergistic anti-fibrotic effects. This guide provides a foundational resource for researchers to design and interpret studies aimed at advancing the development of novel anti-fibrotic treatments.
References
- 1. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 2. benchchem.com [benchchem.com]
- 3. Pirfenidone inhibits TGF-β1-induced over-expression of collagen type I and heat shock protein 47 in A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Pirfenidone suppresses TGF-β1-induced human intestinal fibroblasts activities by regulating proliferation and apoptosis via the inhibition of the Smad and PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pirfenidone suppresses bleomycin-induced pulmonary fibrosis and periostin expression in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Antifibrotic action of pirfenidone and prednisolone: different effects on pulmonary cytokines and growth factors in bleomycin-induced murine pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Nintedanib treatment for bleomycin-induced lung injury - First report - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hrcak.srce.hr [hrcak.srce.hr]
- 14. atsjournals.org [atsjournals.org]
- 15. Novel Mechanisms for the Antifibrotic Action of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Effects of Poricoic Acid A and Its Derivatives on Cancer Cells
For Immediate Release
[CITY, State] – A comprehensive review of recent studies provides a comparative analysis of the cytotoxic properties of Poricoic Acid A (PAA) and its derivatives against various cancer cell lines. This guide synthesizes available quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways to offer a valuable resource for researchers, scientists, and professionals in drug development.
This compound, a triterpenoid (B12794562) extracted from the medicinal mushroom Poria cocos, has demonstrated significant anti-tumor effects.[1] Research highlights its ability to induce programmed cell death (apoptosis) and autophagy in cancer cells, as well as inhibit cell proliferation and migration.[1][2] The anticancer activities of PAA are attributed to its modulation of key signaling pathways, including the MEK/ERK and mTOR/p70s6k pathways.[1][3] This report delves into the comparative cytotoxicity of PAA and its derivatives, offering a clearer perspective on their therapeutic potential.
Comparative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and its derivatives across various cancer cell lines. These values represent the concentration of a compound required to inhibit the growth of 50% of a cell population and are a standard measure of cytotoxicity.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound (PAA) | H460 | Lung Cancer | ~150-200 µg/mL | [4] |
| H1299 | Lung Cancer | ~150-200 µg/mL | [4] | |
| SKOV3 | Ovarian Cancer | Dose-dependent decrease in viability at 30, 50, 80 µg/mL | [4] | |
| Poricotriol A | HL-60 | Leukemia | 1.2 | [5] |
| A549 | Lung Cancer | 5.5 | [5] | |
| CRL1579 | Melanoma | 3.8 | [5] | |
| NIH:OVCAR-3 | Ovarian Cancer | - | [5] | |
| SK-BR-3 | Breast Cancer | - | [5] | |
| DU145 | Prostate Cancer | - | [5] | |
| Poricoic Acid B (PAB) | HepG2 | Liver Cancer | Apoptosis observed | [6] |
*Note: IC50 values for this compound in H460 and H1299 cells were reported in µg/mL. The molecular weight of PAA is 486.7 g/mol .
Experimental Protocols
The cytotoxic effects of this compound and its derivatives are typically evaluated using standard in vitro assays. The following are detailed protocols for the key experiments cited in the referenced studies.
Cell Viability and Cytotoxicity Assays (MTT/CCK-8)
These colorimetric assays are used to determine the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or its derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Incubation: After treatment, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) is added to each well and incubated for 1-4 hours.[7] During this time, viable cells with active mitochondrial dehydrogenases convert the water-soluble tetrazolium salt into a formazan (B1609692) dye.[7]
-
Data Acquisition: The absorbance of the colored formazan product is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the cell viability against the compound concentration.
Apoptosis Analysis by Flow Cytometry
This technique is used to quantify the number of cells undergoing apoptosis.
-
Cell Culture and Treatment: Cells are cultured to 70-80% confluency and treated with the desired concentrations of the test compound for 24 hours.[8]
-
Cell Harvesting: The cells are harvested by trypsinization and washed with cold phosphate-buffered saline (PBS).[8]
-
Staining: The cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.[8] Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane in apoptotic cells, while PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer, which measures the fluorescence of each cell.[8]
-
Data Analysis: The percentage of apoptotic cells (early apoptotic: Annexin V positive, PI negative; late apoptotic: Annexin V positive, PI positive) is quantified using appropriate software.[8]
Visualizing the Mechanisms of Action
To better understand the cellular processes affected by this compound and its derivatives, the following diagrams illustrate a general experimental workflow and the key signaling pathways involved in their cytotoxic effects.
Caption: A general experimental workflow for assessing the cytotoxicity of this compound derivatives.
This compound has been shown to exert its anticancer effects by modulating several critical signaling pathways that regulate cell survival and proliferation.[3]
Caption: this compound inhibits the MEK/ERK and mTOR/p70s6k pathways, leading to apoptosis and autophagy.
Conclusion
The available data indicates that this compound and its derivatives, particularly Poricotriol A, exhibit potent cytotoxic effects against a range of cancer cell lines. The primary mechanism of action involves the induction of apoptosis and autophagy through the inhibition of key signaling pathways. This comparative guide provides a foundation for further research into the structure-activity relationships of this compound derivatives and their potential development as novel anticancer agents. Further studies are warranted to expand the comparative analysis across a broader range of derivatives and cancer cell lines under standardized conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound induces apoptosis and autophagy in ovarian cancer via modulating the mTOR/p70s6k signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Poricoic Acid A in Combination with Chemotherapy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Poricoic Acid A (PAA) in combination with standard chemotherapy drugs. While direct quantitative data on synergistic effects are limited in current literature, this document outlines the mechanistic rationale for such combinations, supported by preclinical data, and provides detailed experimental protocols for future investigation.
This compound, a triterpenoid (B12794562) derived from the medicinal mushroom Poria cocos, has demonstrated significant anti-tumor properties in various cancer cell lines.[1] Its primary mechanisms of action, including the induction of apoptosis and autophagy and the modulation of key cancer-related signaling pathways, present a strong theoretical basis for its use in combination with conventional chemotherapeutics to enhance efficacy and overcome resistance.[1][2]
Mechanistic Synergy with Common Chemotherapeutics
The potential for synergistic interactions between this compound and chemotherapy drugs stems from their complementary effects on cancer cell survival and proliferation pathways.
-
With Cisplatin: Cisplatin's primary mode of action is the induction of DNA damage in cancer cells.[1] this compound can inhibit the PI3K/Akt survival pathway, which is often involved in DNA damage repair.[1] By blocking this repair mechanism, PAA may increase the sensitivity of cancer cells to cisplatin-induced DNA damage, leading to enhanced apoptosis.[1]
-
With Doxorubicin (B1662922): Doxorubicin functions by intercalating into DNA and inhibiting topoisomerase II, leading to apoptosis.[1] this compound's ability to induce apoptosis and autophagy through the modulation of the mTOR pathway could complement the cytotoxic effects of doxorubicin, potentially leading to a more potent anti-tumor response.[1] Triterpenoids from Poria cocos have been shown to enhance the sensitivity of resistant breast cancer cells to doxorubicin by inhibiting P-glycoprotein (P-gp)-mediated multidrug resistance.
-
With Paclitaxel: Paclitaxel disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[1] this compound can inhibit the MEK/ERK pathway, which plays a crucial role in cell cycle progression.[1] The combined inhibition of cell cycle progression at different points by both agents could result in a synergistic anti-proliferative effect.[1] Clinical studies on Poria cocos-based formulas combined with a paclitaxel-carboplatin regimen for ovarian cancer have shown significant improvements in tumor response rates and quality of life, suggesting the potential of PAA in this combination.[3]
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cancer Cell Line | Cancer Type | IC50 (µg/mL) |
| H460 | Lung Cancer | ~150-200[1] |
| H1299 | Lung Cancer | ~150-200[1] |
| SKOV3 | Ovarian Cancer | 30, 50, 80 (dose-dependent decrease in viability)[1] |
Note: IC50 values can vary depending on the specific experimental conditions.
Table 2: Mechanistic Comparison for Combination Therapy
| Therapeutic Agent | Primary Mechanism of Action | Key Signaling Pathways Affected | Proposed Synergistic Interaction with PAA |
| This compound | Induction of apoptosis and autophagy; cell cycle arrest.[2] | Inhibition of MEK/ERK and PI3K/Akt/mTOR pathways.[1][2] | N/A |
| Cisplatin | Induces DNA damage.[1] | Activates DNA damage response pathways. | PAA's inhibition of PI3K/Akt may prevent the repair of cisplatin-induced DNA damage.[1] |
| Doxorubicin | DNA intercalation and topoisomerase II inhibition.[1] | Induces apoptotic pathways. | PAA's induction of apoptosis and autophagy via the mTOR pathway may complement doxorubicin's cytotoxicity.[1] |
| Paclitaxel | Stabilizes microtubules, leading to cell cycle arrest.[1] | Affects cell cycle regulation. | PAA's inhibition of the MEK/ERK pathway may enhance the anti-proliferative effects of paclitaxel.[1] |
Mandatory Visualization
Caption: Proposed synergistic mechanisms of this compound with chemotherapy.
Caption: Experimental workflow for synergy assessment.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the potential synergistic effects of this compound with chemotherapy drugs.
Cell Viability and Synergy Analysis
a. Cell Culture and Treatment:
-
Cancer cell lines (e.g., H460 for lung cancer, SKOV3 for ovarian cancer) are cultured in appropriate media and conditions.
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treat cells with this compound and the chemotherapy drug (cisplatin, doxorubicin, or paclitaxel) alone and in combination at various concentrations. A checkerboard (matrix) format or a constant ratio design can be used.
b. Cell Viability Assay (MTT or CCK-8):
-
After a specified incubation period (e.g., 48 or 72 hours), a reagent such as MTT or CCK-8 is added to each well.
-
The absorbance is measured using a microplate reader to determine the percentage of viable cells relative to an untreated control.
-
Dose-response curves are generated, and IC50 values (the concentration of a drug that inhibits cell growth by 50%) are calculated for each agent alone and in combination.
c. Synergy Determination (Chou-Talalay Method):
-
The data from the cell viability assays are analyzed using software like CompuSyn to calculate the Combination Index (CI).
-
The CI value indicates the nature of the drug interaction:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Mechanistic Studies
a. Western Blot Analysis:
-
To investigate the effect on signaling pathways, cells are treated with this compound, the chemotherapy drug, or the combination for a specified time.
-
Cell lysates are collected, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against key proteins in the MEK/ERK and PI3K/Akt/mTOR pathways (e.g., phosphorylated and total forms of MEK, ERK, Akt, mTOR, and p70s6k).
-
Secondary antibodies conjugated to an enzyme are used for detection, and bands are visualized and quantified.
b. Apoptosis Assay (Flow Cytometry):
-
Cells are treated as described above.
-
Cells are harvested, washed, and stained with Annexin V and Propidium Iodide (PI).
-
The percentage of apoptotic cells (Annexin V-positive) is quantified using a flow cytometer.
In Vivo Xenograft Studies
a. Animal Model:
-
Immunocompromised mice (e.g., nude mice) are subcutaneously injected with cancer cells to establish tumors.
b. Treatment:
-
Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, this compound alone, chemotherapy drug alone, and the combination of this compound and the chemotherapy drug.
-
Drugs are administered via an appropriate route (e.g., oral gavage for PAA, intraperitoneal injection for cisplatin).
c. Efficacy Evaluation:
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry to assess protein expression in the tumor tissue).
By employing these standardized protocols, researchers can systematically evaluate the potential of this compound to synergize with existing chemotherapy agents, providing a robust evidence base for its potential clinical translation.
References
Unraveling the Diverse Cellular Effects of Poricoic Acid A: A Cross-Validation and Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Poricoic Acid A's (PAA) performance across various cell lines, supported by experimental data. PAA, a lanostane-type triterpenoid (B12794562) from Poria cocos, is gaining attention for its anti-cancer and anti-fibrotic properties. [1][2] This document summarizes key quantitative findings, details experimental protocols, and visualizes the underlying signaling pathways to offer a comprehensive resource for investigating the therapeutic potential of this natural compound.
Comparative Efficacy of this compound Across Diverse Cell Lines
The biological impact of this compound is contingent on the cell type, demonstrating significant efficacy in promoting apoptosis, curbing proliferation, and hindering migration and invasion in a range of cancer cell lines.[2] Conversely, in non-cancerous cells, its effects are predominantly linked to anti-fibrotic and protective activities.[2]
Anti-Proliferative and Pro-Apoptotic Effects on Cancer Cell Lines
This compound has demonstrated notable dose-dependent cytotoxic and pro-apoptotic effects across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values and effective concentrations for inducing apoptosis vary among different cancer types, highlighting a cell-specific response to PAA treatment.
| Cell Line | Cancer Type | Assay | Concentration (µg/mL) | Effect | Citation |
| H460 | Lung Cancer | CCK-8 | ~150-200 | IC50 | |
| H1299 | Lung Cancer | CCK-8 | ~150-200 | IC50 | [1] |
| SKOV3 | Ovarian Cancer | CCK-8 | 30, 50, 80 | Dose-dependent decrease in cell viability | [1] |
| CCRF-CEM | Leukemia | MTT | > 40 µM | IC50 | [3] |
| AZ-521 | Gastric Adenocarcinoma | MTT | > 100 µM | IC50 | [3] |
| HepG2 | Liver Cancer | Not Specified | Not Specified | Showed apoptotic effects | [4] |
Anti-Fibrotic Effects on Non-Cancerous Cell Lines
In the context of fibrosis, a condition characterized by excessive accumulation of extracellular matrix (ECM), this compound exhibits potent anti-fibrotic properties. It has been shown to inhibit key cellular processes that drive fibrosis in renal cell lines.
| Cell Line | Condition | Key Target | Effect | Citation |
| NRK-49F | Renal Fibrosis | TGF-β1-induced proliferation and ECM production | Inhibition of fibroblast proliferation and collagen deposition.[5][6] | [5][6] |
| HK-2 | Renal Fibrosis (EMT) | TGF-β1-induced epithelial-mesenchymal transition | Attenuation of EMT markers.[7] | [7] |
| NRK-52E | Renal Fibrosis (EMT) | TGF-β1-induced epithelial-mesenchymal transition | Attenuation of EMT markers.[7] | [7] |
Mechanistic Insights: Modulation of Key Signaling Pathways
This compound exerts its cellular effects by modulating several critical signaling pathways. A comprehensive understanding of these mechanisms is vital for the development of targeted therapeutic strategies.[2]
-
MEK/ERK Pathway: PAA directly targets MEK1/2, leading to the downregulation of the MEK/ERK signaling pathway. This inhibition suppresses cell growth and proliferation in lung cancer cells.[8][9]
-
mTOR/p70S6K Pathway: In ovarian cancer, PAA induces apoptosis and autophagy by inhibiting the mTOR/p70S6K signaling axis.[10][11]
-
TGF-β/Smad Pathway: PAA demonstrates anti-fibrotic effects by selectively inhibiting the phosphorylation of Smad3, a key mediator in the TGF-β signaling cascade that promotes fibrosis.[6]
Below are diagrams illustrating the key signaling pathways modulated by this compound.
Comparative Performance with Other Agents
While direct head-to-head studies are limited, available data allows for a comparative analysis of this compound against other known therapeutic agents.
vs. Metformin (B114582) in Cancer
A comparison with metformin, a well-established anti-diabetic drug with anti-cancer properties, reveals that both compounds exhibit significant anti-cancer effects through distinct yet partially overlapping mechanisms.[3] Metformin primarily activates AMPK and inhibits mTORC1 signaling.[3] The IC50 values for metformin can range from the low millimolar to high micromolar range, while PAA's effective concentrations are generally in the higher micromolar range.[3]
vs. Rapamycin in mTOR Inhibition
When compared to rapamycin, a well-known mTOR inhibitor, this compound also demonstrates inhibitory effects on the mTOR/p70S6K pathway.[12] While specific IC50 values for PAA's direct mTOR kinase inhibition are not yet reported, Western blot analyses show a dose-dependent decrease in the phosphorylation of mTOR and p70S6K, similar to the effects of rapamycin.[12]
Experimental Protocols
To ensure the reproducibility of the findings and facilitate further research, detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Plate cells (e.g., SKOV3, H460, H1299) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.[2]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 30, 50, 80, 100, 150, 200, 250 µg/mL) for 24 hours.[2]
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.[13]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[13]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.[13]
Apoptosis Assay (Flow Cytometry)
-
Cell Seeding and Treatment: Seed cells (e.g., SKOV3) in 6-well plates and treat with desired concentrations of this compound for 24 hours.[10]
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization.
-
Staining: Resuspend cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[10][14]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[14]
Transwell Invasion Assay
-
Cell Seeding: Seed cells (e.g., SKOV3) in the upper chamber of a Transwell insert with a Matrigel-coated membrane in a serum-free medium.
-
Treatment: Add different concentrations of this compound to the upper chamber.
-
Incubation: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber and incubate for 24-48 hours.
-
Staining and Counting: Remove non-invading cells from the upper surface. Fix and stain the invading cells on the lower surface with crystal violet. Count the number of invading cells under a microscope.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound suppresses TGF-β1-induced renal fibrosis and proliferation via the PDGF-C, Smad3 and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound attenuated TGF-β1-induced epithelial-mesenchymal transition in renal tubular epithelial cells through SPRY2/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, an Active Ingredient Extracted From Poria cocos, Inhibits Lung Cancer Cell Growth by Suppressing MEK/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound induces apoptosis and autophagy in ovarian cancer via modulating the mTOR/p70s6k signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to the Quantification of Poricoic Acid A: HPLC vs. LC-MS
For researchers, scientists, and drug development professionals invested in the analysis of natural products, the accurate quantification of bioactive compounds is paramount. Poricoic Acid A, a lanostane-type triterpenoid (B12794562) from Poria cocos, has garnered significant interest for its diverse pharmacological activities. This guide provides an objective comparison of two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
This comparison is based on a review of established methodologies and presents a summary of their performance, supported by experimental data. We will delve into the experimental protocols for each technique and provide a clear, structured comparison of their quantitative capabilities.
Quantitative Performance at a Glance
The choice between HPLC and LC-MS for the quantification of this compound often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the key quantitative parameters for each method based on available data.
| Parameter | HPLC | LC-MS/UPLC-MS |
| Limit of Detection (LOD) | Method Dependent | 0.0008–0.0430 mg/mL[1] |
| Limit of Quantification (LOQ) | Method Dependent | 0.0034–0.1200 mg/mL[1] |
| Linearity (r²) | ≥ 0.99[2] | ≥ 0.999[1] |
| Precision (RSD%) | Intra-day: 1.00–3.87%[3] Inter-day: Method Dependent | Intra-day: 0.27–1.58%[1] Inter-day: 0.97–2.94%[1] |
| Repeatability (RSD%) | 1.00–3.79%[3] | <2.50%[1] |
| Stability (RSD%) | 1.00–3.93% (at 24h)[3] | <2.51%[1] |
| Recovery | 98.23–105.52%[3] | Method Dependent |
The Analytical Workflow: A Visual Overview
The general workflow for the quantification of this compound by both HPLC and LC-MS follows a similar path from sample preparation to data analysis. The primary distinction lies in the detection method, which significantly impacts the sensitivity and selectivity of the analysis.
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible quantitative results. Below are representative methodologies for both HPLC and LC-MS analysis of this compound, compiled from various studies.
HPLC Method for Quantification of this compound
This protocol is based on established methods for the analysis of triterpenoids in Poria cocos.[3][4]
1. Sample Preparation:
-
Extraction: The dried and powdered sclerotium of Poria cocos is extracted with a suitable solvent, such as 80% ethanol, using maceration or ultrasonication.[5] The extract is then filtered and concentrated under reduced pressure.
-
Purification (Optional): For complex matrices, a purification step using techniques like solid-phase extraction (SPE) or column chromatography may be necessary to remove interfering compounds.
2. Chromatographic Conditions:
-
Instrument: A standard High-Performance Liquid Chromatography system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., Agilent Extend-C18) is commonly used.[4]
-
Mobile Phase: A gradient or isocratic elution with a mixture of methanol (B129727) and water containing a small amount of acid (e.g., 0.1% phosphoric acid or 0.1% acetic acid) is typical.[4][6] For example, a mobile phase of methanol-water-phosphoric acid (35:65:0.1) has been used.[4]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.[4]
-
Column Temperature: Maintained at a constant temperature, for instance, 35°C.[4]
-
Detection: UV detection is commonly performed at a wavelength of 290 nm.[4]
3. Method Validation:
-
The method should be validated for linearity, precision, accuracy, and robustness according to standard guidelines. A study reported average recoveries in the range of 98.23–105.52% with RSDs of <4.50%.[3]
LC-MS Method for Quantification of this compound
This protocol is based on UPLC-MS methods developed for the analysis of triterpenoid acids in Poria cocos.[1]
1. Sample Preparation:
-
Extraction: Similar to the HPLC method, extraction is performed using a solvent such as ethanol.
-
Sample Dilution: The crude extract is often diluted with the initial mobile phase before injection.
2. Chromatographic and Mass Spectrometric Conditions:
-
Instrument: A Liquid Chromatography system coupled to a tandem mass spectrometer (e.g., UPLC-QQQ-MS).[1]
-
Column: A high-resolution reversed-phase column (e.g., UPLC C18).
-
Mobile Phase: A gradient elution is typically employed, often consisting of acetonitrile (B52724) and water with an additive like formic acid to improve ionization.
-
Flow Rate: A lower flow rate is generally used compared to conventional HPLC, consistent with UPLC systems.
-
Ionization Source: Electrospray ionization (ESI) is a common technique for the analysis of this compound.[6]
-
Detection Mode: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for quantitative analysis, which provides high selectivity and sensitivity.
3. Method Validation:
-
Validation parameters for a UPLC method for related compounds have shown excellent linearity (r ≥ 0.999), low LODs (0.0008–0.0430 mg/ml), and LOQs (0.0034–0.1200 mg/ml).[1] The precision is also high, with RSDs for intraday and inter-day precision being 0.27–1.58% and 0.97–2.94%, respectively.[1]
Discussion and Conclusion
HPLC-UV is a robust, reliable, and widely accessible technique for the quantification of this compound.[5] It is well-suited for routine quality control and for the analysis of samples where the concentration of this compound is relatively high and the sample matrix is not overly complex. The instrumentation is less expensive and easier to operate and maintain compared to LC-MS.
LC-MS , particularly when coupled with Ultra-High-Performance Liquid Chromatography (UPLC-MS), offers significantly higher sensitivity and selectivity.[1] This makes it the method of choice for analyzing samples with very low concentrations of this compound or for complex biological matrices where interferences can be a major issue. The ability to use mass-to-charge ratio for detection provides a higher degree of confidence in compound identification.
References
- 1. Frontiers | Untargeted Metabolomics and Targeted Quantitative Analysis of Temporal and Spatial Variations in Specialized Metabolites Accumulation in Poria cocos (Schw.) Wolf (Fushen) [frontiersin.org]
- 2. ijer.ut.ac.ir [ijer.ut.ac.ir]
- 3. Quantification of Chemical Groups and Quantitative HPLC Fingerprint of Poria cocos (Schw.) Wolf - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Bioactivity of Poricoic Acid A and Poricoic Acid B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of two closely related lanostane-type triterpenoids, Poricoic Acid A (PAA) and Poricoic Acid B (PAB), isolated from the medicinal fungus Poria cocos. This document synthesizes experimental data to objectively compare their performance in key therapeutic areas, details the experimental protocols for the cited assays, and visualizes the underlying molecular mechanisms.
Overview of Bioactivities
This compound and Poricoic Acid B exhibit a range of biological activities, most notably anti-inflammatory and anti-cancer effects. While structurally similar, subtle differences in their chemical makeup lead to variations in their biological potency and mechanisms of action.
Anti-inflammatory Activity
Direct comparative studies have demonstrated that Poricoic Acid B possesses more potent anti-inflammatory properties than this compound. This is primarily evidenced by its superior ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Quantitative Comparison of Anti-inflammatory Effects
The following table summarizes the inhibitory effects of PAA and PAB on nitric oxide production in RAW 264.7 macrophage cells.
| Compound | Concentration (µg/mL) | Nitric Oxide (NO) Inhibition |
| This compound | 30 | Significant decrease to 47% of LPS-treated group[1] |
| Poricoic Acid B | 20 | Significant suppression of NO production[2] |
| Poricoic Acid B | 30 | Greater suppression of NO production than PAA[2] |
| Poricoic Acid B | 40 | Dose-dependent decrease in NO production[2] |
In addition to nitric oxide inhibition, Poricoic Acid B has been shown to dose-dependently decrease the production of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, in LPS-stimulated RAW 264.7 cells[2].
Signaling Pathways in Inflammation
This compound exerts its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways, which are central to the inflammatory response[1]. While the specific signaling pathways for Poricoic Acid B's anti-inflammatory activity are not as extensively elucidated, its inhibition of key inflammatory mediators suggests a potential interaction with similar pathways.
Caption: PAA and PAB inhibit inflammatory responses.
Anti-Cancer Activity
Both this compound and Poricoic Acid B have demonstrated anti-cancer properties. PAA has been more extensively studied and shows potent activity against a range of cancer cell lines. Studies on PAB are emerging, indicating its potential in this therapeutic area as well.
Quantitative Comparison of Cytotoxic Effects
The following table summarizes the cytotoxic effects (IC50 values) of PAA against various cancer cell lines. Direct comparative IC50 values for PAB under the same experimental conditions are limited in the available literature. However, one study indicated that both PAA and PAB induce apoptosis in HepG2 liver cancer cells[3].
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| This compound | H460 | Lung Cancer | ~150-200 | [4] |
| This compound | H1299 | Lung Cancer | ~150-200 | [4] |
| This compound | SKOV3 | Ovarian Cancer | 30, 50, 80 (dose-dependent) | [4][5] |
It has been reported that both PAA and PAB cause cell cycle arrest in the G2/M phase and stimulate the generation of reactive oxygen species (ROS) in HepG2 cells[3].
Signaling Pathways in Cancer
This compound exerts its anti-cancer effects through the modulation of several key signaling pathways, including the MEK/ERK and mTOR/p70S6K pathways, leading to the induction of apoptosis and autophagy[1]. The precise signaling pathways targeted by Poricoic Acid B in cancer are still under investigation.
Caption: PAA's anti-cancer mechanisms.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.
Cell Viability and Cytotoxicity Assay (CCK-8 Assay)
-
Principle: This colorimetric assay measures cell viability based on the bioreduction of a water-soluble tetrazolium salt (WST-8) by cellular dehydrogenases to a yellow-colored formazan (B1609692) dye. The amount of formazan produced is directly proportional to the number of living cells.
-
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., H460, H1299, SKOV3) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound or B for 24-72 hours.
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the control (untreated) cells.
-
Nitric Oxide (NO) Production Assay (Griess Test)
-
Principle: This assay measures the concentration of nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO, in cell culture supernatants. The Griess reagent converts nitrite into a purple azo compound, which can be quantified colorimetrically.
-
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate (1.5 x 10⁵ cells/well) for 24 hours[6].
-
Treatment: Pre-treat the cells with various concentrations of this compound or B for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce NO production[7].
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)[7].
-
Incubation: Incubate the mixture at room temperature for 10-15 minutes in the dark.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.
-
Caption: Griess test experimental workflow.
Cytokine Measurement (ELISA)
-
Principle: The enzyme-linked immunosorbent assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. In a sandwich ELISA, the antigen of interest is bound between a capture antibody and a detection antibody.
-
Protocol (for TNF-α, IL-1β, IL-6):
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer.
-
Sample Incubation: Add cell culture supernatants (from LPS-stimulated macrophages treated with this compound or B) to the wells and incubate.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB).
-
Stop Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Measurement: Measure the absorbance at 450 nm.
-
Quantification: Determine the cytokine concentration from a standard curve generated with recombinant cytokines.
-
Conclusion
Both this compound and Poricoic Acid B are promising natural compounds with significant therapeutic potential. Current evidence suggests that Poricoic Acid B is a more potent anti-inflammatory agent than this compound. In the realm of anti-cancer activity, This compound has been more extensively characterized and demonstrates broad-spectrum efficacy . Further research, particularly direct comparative studies on their anti-cancer activities and detailed elucidation of the signaling pathways for Poricoic Acid B, is warranted to fully understand their therapeutic utility and potential for drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound suppresses TGF-β1-induced renal fibrosis and proliferation via the PDGF-C, Smad3 and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 7. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
Poricoic Acid A: A Comparative Analysis of its Anti-Cancer Efficacy
A comprehensive guide for researchers, scientists, and drug development professionals on the cytotoxic effects of Poricoic Acid A across various cancer cell lines.
This compound (PAA), a lanostane-type triterpenoid (B12794562) extracted from the medicinal mushroom Poria cocos, has emerged as a promising natural compound with significant anti-tumor properties.[1] Extensive research has demonstrated its ability to inhibit the proliferation and induce programmed cell death in a variety of cancer cells. This guide provides a comparative overview of the 50% inhibitory concentration (IC50) values of this compound in different cancer cell lines, details the experimental methodologies used for these assessments, and illustrates the key signaling pathways involved in its mechanism of action.
In Vitro Cytotoxicity of this compound
The anti-proliferative effects of this compound have been quantified in several cancer cell lines. The IC50 values, representing the concentration of PAA required to inhibit the growth of 50% of the cancer cell population, are summarized in the table below. These values highlight the differential sensitivity of various cancer types to PAA treatment.
| Cancer Cell Line | Cancer Type | IC50 (µg/mL) | Incubation Time (h) | Assay Method |
| SKOV3 | Ovarian Cancer | ~50-80 | 24 | CCK-8 |
| H460 | Lung Cancer | ~150-200 | 24 | CCK-8 |
| H1299 | Lung Cancer | ~150-200 | 24 | CCK-8 |
| HepG2 | Liver Cancer | Not explicitly stated | 48 | Not specified |
| HL-60 | Leukemia | Not specified | Not specified | Not specified |
Note: The IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and the specific assay used.[1] For HepG2 and HL-60 cell lines, while cytotoxic and apoptotic effects were observed, specific IC50 values were not detailed in the reviewed literature.[2]
Mechanism of Action: Targeting Key Signaling Pathways
This compound exerts its anti-cancer effects through the modulation of critical intracellular signaling pathways that govern cell proliferation, survival, apoptosis, and autophagy.[1][3] Two of the most well-documented pathways affected by PAA are the MEK/ERK and mTOR/p70s6k signaling cascades.[1]
In lung cancer cells, this compound has been shown to directly target and suppress the activity of MEK1/2, leading to the downregulation of the MEK/ERK signaling pathway.[4][5] This inhibition ultimately suppresses cell growth and proliferation.[4][5]
Furthermore, in ovarian cancer, PAA has been demonstrated to induce apoptosis and autophagy by modulating the mTOR/p70s6k signaling axis.[6] It achieves this by inhibiting the phosphorylation of the mammalian target of rapamycin (B549165) (mTOR) and its downstream effector, p70 ribosomal S6 kinase (p70s6k), which disrupts protein synthesis and cell growth.[1][6]
Experimental Protocols
The determination of IC50 values is a critical step in assessing the cytotoxic potential of a compound. The following are generalized protocols for the Cell Counting Kit-8 (CCK-8), MTT, and Sulforhodamine B (SRB) assays, which are commonly used for this purpose.
Cell Viability Assay (CCK-8 or MTT)
This protocol outlines the general steps for determining cell viability after treatment with this compound using colorimetric assays like CCK-8 or MTT.
1. Cell Seeding:
-
Culture cancer cells of interest until they reach 70-80% confluency.
-
Trypsinize the cells, perform a cell count, and ensure viability is above 90%.
-
Seed the cells into a 96-well plate at a density of 5,000 to 20,000 cells per well in 100 µL of complete culture medium.[7] The optimal seeding density should be determined for each cell line to ensure exponential growth throughout the experiment.[7]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[1][7]
2. Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent, such as DMSO.
-
Prepare serial dilutions of this compound in a complete culture medium. The final concentration of the solvent should be kept constant and at a non-toxic level (typically ≤ 0.5%).[7]
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of PAA. Include vehicle-only controls.
3. Incubation:
-
Incubate the plates for a period ranging from 24 to 72 hours, depending on the cell line and experimental design.
4. Cell Viability Measurement:
-
For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[8]
-
For MTT Assay: Add 10-20 µL of MTT solution (typically 5 mg/mL) to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[9] Afterwards, carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.[9]
5. Absorbance Reading:
-
Measure the absorbance at the appropriate wavelength using a microplate reader. For CCK-8, the absorbance is typically measured at 450 nm.[8] For the MTT assay, the absorbance is measured between 550 and 590 nm.[10]
6. Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and use a suitable statistical software to calculate the IC50 value from the dose-response curve.[7]
Sulforhodamine B (SRB) Assay
The SRB assay is another colorimetric method used to determine cytotoxicity by measuring cell density based on the measurement of cellular protein content.[11]
1. Cell Seeding and Treatment:
-
Follow steps 1 and 2 as described in the Cell Viability Assay protocol.
2. Cell Fixation:
-
After the incubation period with PAA, gently add 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells.[12][13]
-
Incubate the plate at 4°C for 1 hour.[13]
3. Washing:
-
Carefully wash the wells four to five times with slow-running tap water or distilled water to remove the TCA and dead cells.[12][13]
-
Allow the plates to air dry completely.
4. Staining:
5. Washing:
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove the unbound dye.[12]
-
Allow the plates to air dry completely.
6. Solubilization and Absorbance Reading:
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[12][13]
-
Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.[7]
-
Measure the absorbance at a wavelength between 510 nm and 570 nm using a microplate reader.[7]
7. Data Analysis:
-
Follow step 6 as described in the Cell Viability Assay protocol to calculate the IC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound, an Active Ingredient Extracted From Poria cocos, Inhibits Lung Cancer Cell Growth by Suppressing MEK/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound induces apoptosis and autophagy in ovarian cancer via modulating the mTOR/p70s6k signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. canvaxbiotech.com [canvaxbiotech.com]
- 12. The slow cell death response when screening chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Poricoic Acid A
This guide provides essential safety and logistical information for the handling and disposal of Poricoic Acid A, a triterpenoid (B12794562) compound isolated from Poria cocos. Adherence to these protocols is critical for ensuring a safe laboratory environment for researchers, scientists, and drug development professionals. By implementing these procedural steps, you can minimize exposure risks and maintain the integrity of your experiments.
Quantitative Toxicity and Physical Properties
While comprehensive toxicological data for this compound is limited, available information suggests low acute toxicity. The following tables summarize the key quantitative data and physical properties.
Table 1: Quantitative Toxicity Data
| Metric | Value | Source |
|---|---|---|
| Oral LD50 (Rat) | 5000 mg/kg (Predicted) | Pro-Tox II database (Virtual Screening)[1] |
| Toxicity Class | Class 5 (Predicted) | Pro-Tox II database (Virtual Screening)[1] |
| In-vivo Studies (Mouse) | Low toxicity and minimal adverse effects on primary organs.[1][2] | Published Research[1][2] |
Table 2: Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₃₁H₄₆O₅[3] |
| Molecular Weight | 498.7 g/mol [3] |
| Appearance | Powder[4] |
| Storage Temperature (Powder) | -20°C for long-term (2-3 years)[4][5] |
| Storage Temperature (Solutions) | -80°C for long-term (up to 1 year in DMSO); -20°C for short-term (up to 1 month in DMSO)[4][6][7] |
Operational Plan: Handling this compound
Proper handling of this compound is essential to prevent exposure and ensure personnel safety. The following procedures are mandatory for all personnel working with this compound.
Engineering Controls
-
Ventilation: All work involving solid this compound or its solutions should be performed in a well-ventilated laboratory. A certified chemical fume hood is required when handling the powdered form to prevent the inhalation of airborne particles.[1]
-
Safety Stations: A fully functional eye wash station and safety shower must be readily accessible in the immediate work area.[1]
Personal Protective Equipment (PPE)
The following PPE is the minimum requirement and must be worn at all times when handling this compound.
Table 3: Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye and Face | Chemical safety goggles or glasses meeting ANSI Z87.1 standard. A face shield should be worn over safety glasses if there is a significant risk of splashing.[1] | Protects eyes from splashes and airborne powder.[8][9] |
| Hand | Chemical-resistant nitrile or butyl rubber gloves. Gloves must be inspected for integrity before each use and changed immediately if contaminated.[1][5][8] | Prevents skin contact with the chemical.[5][10] |
| Body | A standard laboratory coat. Fire-resistant coats are recommended if flammable solvents are used.[5][9] | Protects skin and clothing from spills and splashes.[9] |
| Respiratory | Required if engineering controls are insufficient to control dust. Use an N95 or higher-rated respirator.[5][8] Consult your institution's environmental health and safety (EHS) office for proper selection and fit-testing.[1] | Prevents inhalation of fine powder. |
Experimental Protocol: Safe Weighing and Solubilization
This protocol outlines the step-by-step process for safely preparing a stock solution of this compound.
-
Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is functioning correctly.
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation, as moisture can affect solubility.[6]
-
Weighing: Perform all weighing operations within the chemical fume hood. Use anti-static weighing paper or a weighing boat.
-
Transfer: Carefully transfer the weighed powder to an appropriate vial for dissolution.
-
Solubilization: Add the desired volume of an appropriate solvent, such as fresh, anhydrous DMSO.[6][7] Cap the vial securely. Sonication may be used to aid dissolution.[6]
-
Labeling: Clearly label the vial with the chemical name, concentration, solvent, and date of preparation.
-
Storage: Store the stock solution at the recommended temperature (-20°C for short-term, -80°C for long-term) in light-resistant, tightly sealed containers.[6][11] It is best practice to create aliquots to avoid repeated freeze-thaw cycles.[6]
-
Cleanup: Clean all surfaces and equipment. Dispose of any contaminated consumables as solid chemical waste.
-
Post-Handling: Remove PPE and wash hands thoroughly with soap and water before exiting the laboratory.[5]
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.[1] All waste must be handled according to your institution's EHS guidelines.
Waste Segregation and Collection
-
Solid Waste: Collect all solid waste contaminated with this compound, including used weighing papers, pipette tips, and gloves, in a designated, clearly labeled, and sealed hazardous waste container.[1]
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled, and sealed container.[1] The container material must be compatible with the solvent used (e.g., DMSO).
-
Sharps Waste: Dispose of any contaminated sharps, such as needles or razor blades, in a designated sharps container.[1]
Labeling and Storage
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the primary hazards associated with the waste stream (e.g., flammable if dissolved in a flammable solvent).[1]
-
Store waste containers in a designated and secure satellite accumulation area, away from incompatible materials, until they are collected for disposal.[1]
Final Disposal
-
Arrange for the final disposal of all this compound waste through your institution's EHS-approved hazardous waste management program.[1] Never dispose of chemical waste down the drain.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, an Active Ingredient Extracted From Poria cocos, Inhibits Lung Cancer Cell Growth by Suppressing MEK/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C31H46O5 | CID 5471851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Poricoic acid BM|1815623-74-5|COA [dcchemicals.com]
- 5. biocrick.com [biocrick.com]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. leelinework.com [leelinework.com]
- 9. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 10. hsa.ie [hsa.ie]
- 11. medchemexpress.com [medchemexpress.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
